molecular formula C9H14N2O2 B1486606 2-cyano-N-methyl-N-(oxan-4-yl)acetamide CAS No. 1155586-14-3

2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Katalognummer: B1486606
CAS-Nummer: 1155586-14-3
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: BITUSFUAVZDTRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N-methyl-N-(oxan-4-yl)acetamide is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-methyl-N-(oxan-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-methyl-N-(oxan-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-cyano-N-methyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITUSFUAVZDTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is strategically divided into two key stages: the preparation of the secondary amine intermediate, N-methyl-N-(oxan-4-yl)amine, and its subsequent acylation with a cyanoacetyl moiety. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions. The methodologies presented are designed to be both scalable and reproducible, ensuring their practical applicability in a laboratory setting.

Introduction

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. The target molecule, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, incorporates several key structural features: a cyanoacetamide group, which is a known pharmacophore present in various biologically active compounds, and a tetrahydropyran (oxane) ring, a common motif in many natural products and pharmaceuticals that can improve pharmacokinetic properties. The strategic combination of these moieties suggests that the title compound could be a valuable building block or a potential therapeutic agent itself. This guide provides a detailed roadmap for its synthesis, emphasizing chemical logic and practical execution.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, suggesting two primary building blocks: N-methyl-N-(oxan-4-yl)amine and a suitable cyanoacetic acid derivative.

G target 2-cyano-N-methyl-N-(oxan-4-yl)acetamide intermediates N-methyl-N-(oxan-4-yl)amine + Cyanoacetic acid derivative target->intermediates Amide disconnection precursors Tetrahydropyran-4-one + Methylamine intermediates->precursors Reductive amination

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: N-methyl-N-(oxan-4-yl)amine

The synthesis of the secondary amine precursor can be efficiently achieved via reductive amination of tetrahydropyran-4-one with methylamine. This one-pot reaction involves the in-situ formation of an iminium ion, which is then reduced to the corresponding amine.

Mechanistic Rationale

Reductive amination is a highly efficient method for the formation of C-N bonds. The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an iminium ion. A reducing agent, typically a borohydride derivative, then selectively reduces the iminium ion to the desired amine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for iminium ions over ketones, and does not require acidic conditions that could promote side reactions.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine).

  • Formation of the Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-methyl-N-(oxan-4-yl)amine.

G cluster_0 Synthesis of N-methyl-N-(oxan-4-yl)amine start Tetrahydropyran-4-one + Methylamine step1 Iminium Ion Formation start->step1 step2 Reduction with STAB step1->step2 product N-methyl-N-(oxan-4-yl)amine step2->product

Caption: Workflow for the synthesis of the amine intermediate.

Acylation to 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

The final step in the synthesis is the formation of the amide bond between N-methyl-N-(oxan-4-yl)amine and a cyanoacetyl group. A highly efficient and mild method for this transformation is the direct amidation of an alkyl cyanoacetate catalyzed by a non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

Mechanistic Considerations

The DBU-catalyzed amidation of esters is believed to proceed through a nucleophilic catalysis pathway. DBU, a strong, non-nucleophilic base, can activate the ester towards nucleophilic attack by the amine. This method avoids the need for stoichiometric activating agents and harsh reaction conditions, making it an attractive choice for late-stage functionalization.[2]

Recommended Experimental Protocol: DBU-Catalyzed Amidation
  • Reaction Setup: In a clean, dry flask, dissolve N-methyl-N-(oxan-4-yl)amine (1.0 eq) and an alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1.2 eq) in a suitable aprotic solvent such as acetonitrile or THF.

  • Addition of Catalyst: Add a catalytic amount of DBU (e.g., 0.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove DBU, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Alternative Acylation Method: Activated Cyanoacetic Acid

An alternative approach involves the activation of cyanoacetic acid prior to its reaction with the amine. This can be achieved using a variety of coupling agents. One common method is the use of acetic anhydride to form a mixed anhydride of cyanoacetic acid in situ.[3][4]

  • Activation: In a separate flask, cyanoacetic acid is treated with acetic anhydride, often with gentle heating, to form the reactive mixed anhydride.

  • Acylation: The pre-formed N-methyl-N-(oxan-4-yl)amine is then added to the solution of the activated cyanoacetic acid derivative.

  • Work-up and Purification: The work-up and purification would be similar to the DBU-catalyzed method, involving an aqueous wash to remove any unreacted acid and anhydride, followed by extraction and purification of the final product.

Characterization of the Final Product

The identity and purity of the synthesized 2-cyano-N-methyl-N-(oxan-4-yl)acetamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N) and amide (C=O) functional groups.

  • Melting Point: A sharp melting point will indicate the purity of the crystalline solid.

Summary of Key Reaction Parameters

Step Reactants Key Reagents/Catalysts Solvent Temperature Typical Yield
1. Reductive Amination Tetrahydropyran-4-one, MethylamineSodium triacetoxyborohydride (STAB)DCM or DCERoom Temperature70-90%
2. Amidation N-methyl-N-(oxan-4-yl)amine, Ethyl cyanoacetate1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile or THFRoom Temp. to 50°C80-95%

Safety Considerations

  • Methylamine: Is a flammable and corrosive gas. Handle in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride (STAB): Is a moisture-sensitive and combustible solid. Handle under an inert atmosphere.

  • DBU: Is a corrosive liquid. Avoid contact with skin and eyes.

  • Cyanoacetic acid and its derivatives: Are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7][8]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. The described protocols utilize modern, mild, and high-yielding chemical transformations, making them well-suited for laboratory-scale synthesis. The strategic use of reductive amination followed by a DBU-catalyzed amidation provides a practical and scalable route to this novel compound, paving the way for further investigation of its chemical and biological properties.

References

  • Benchchem. (n.d.). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
  • Benchchem. (n.d.). Application Notes: Ethyl 2-[cyano(methyl)amino]acetate in Pharmaceutical Intermediate Synthesis.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate.
  • Capot Chemical Co., Ltd. (2026, March 4). MSDS of 2-Cyano-N-methyl-acetamide.
  • Organic Syntheses. (n.d.). Ethyl cyanoacetate.
  • ChemicalBook. (n.d.). ETHYL 2-CYANOACRYLATE synthesis.
  • National Center for Biotechnology Information. (2024). 2-Cyano-N-methylacetamide. PubChem Compound Summary for CID 80622.
  • TCI Chemicals. (2025, April 28). SAFETY DATA SHEET: 2-Cyanoacetamide.
  • Wikipedia. (n.d.). Cyanoacetamide.
  • Apollo Scientific. (2022, May 18). 2-Cyano-N-methylacetamide Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Methyl cyanoacetate.
  • Slätt, J. (2024, September 2). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products.
  • Pfizer Global Research and Development. (2009, April 2). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates. Organic Letters, 11(9), 1999-2002. [Link]

  • American Chemical Society. (2009, April 2). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates.
  • ResearchGate. (2026, February 7). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.

This guide provides an in-depth exploration of the key physicochemical properties of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide , a molecule of interest within contemporary research pipelines. As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is designed to elucidate the causality behind experimental choices, providing field-proven insights into the methodologies used to characterize a novel chemical entity. We will delve into the "why" and "how" of property determination, grounding our discussion in authoritative protocols and the fundamental principles that guide pharmaceutical science. For researchers, scientists, and drug development professionals, this guide serves as a technical manual for characterizing this specific molecule and a framework for evaluating similar compounds.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the starting point for all subsequent analysis. The structural features of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide—a tertiary amide linked to a cyano group and an oxane ring—dictate its potential for intermolecular interactions and thus its physical behavior.

IdentifierValue
IUPAC Name 2-cyano-N-methyl-N-(oxan-4-yl)acetamide
CAS Number 1155586-14-3[1]
Molecular Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
Chemical Structure Chemical Structure of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment. The Biopharmaceutics Classification System (BCS) uses solubility as a primary parameter to predict in vivo drug performance.[2]

Significance in Drug Development

Low aqueous solubility can lead to poor and variable absorption, hindering clinical development. Therefore, determining the pH-solubility profile is essential, as the ionization state of a molecule can dramatically alter its solubility. The World Health Organization (WHO) defines a drug as "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3]

Experimental Determination: The Shake-Flask Method

The gold-standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][4] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Solubility Determination

  • Preparation: Prepare a series of buffered solutions covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[3]

  • Addition of Compound: Add an excess of solid 2-cyano-N-methyl-N-(oxan-4-yl)acetamide to a stoppered flask containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.[4]

  • Equilibration: Agitate the flasks in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance) for a defined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[2][3] Concentration should be monitored at various time points until it plateaus.[3]

  • Phase Separation: Separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the solubility measurement. Centrifugation followed by filtration through a low-binding filter is the preferred method.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Solid-State Analysis: It is best practice to analyze the residual solid using techniques like XRPD or DSC to check for any polymorphic or phase transformations during the experiment.[2]

Data Summary: pH-Solubility Profile

pH of MediumTemperature (°C)Measured Solubility (mg/mL)
1.2 (0.1 N HCl)37To be determined
4.5 (Acetate Buffer)37To be determined
6.8 (Phosphate Buffer)37To be determined
7.4 (Phosphate Buffer)37To be determined

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffered medium B Agitate at 37°C (24-72h) A->B C Monitor concentration until plateau B->C D Centrifuge sample C->D E Filter supernatant (low-binding filter) D->E G Analyze residual solid (XRPD/DSC) D->G Residual Solid F Quantify concentration by HPLC-UV E->F

Caption: Shake-flask method workflow for solubility.

Lipophilicity (logP): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, protein binding, and metabolic pathways. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is often sought; too low, and the molecule may not cross lipid membranes, too high, and it may become trapped in fatty tissues or be difficult to formulate.[5][6]

Significance in Drug Development

LogP is a key component of predictive models for druglikeness, such as Lipinski's Rule of Five, which suggests that a logP value below 5 is favorable for oral drugs.[7] It provides essential insights into how a drug candidate will distribute itself within the body.

Experimental Determination: The Shake-Flask Method

The shake-flask technique remains the most reliable method for experimental logP determination.[5][8] It directly measures the partitioning of the compound between two immiscible liquid phases.

Protocol: n-Octanol/Water Partition Coefficient (logP) Determination

  • Phase Preparation: Prepare water (typically buffered to pH 7.4 to represent physiological conditions) and n-octanol. Saturate the water with n-octanol and the n-octanol with water by mixing them and allowing the phases to separate for at least 24 hours.[9] This pre-saturation is critical for accurate results.

  • Compound Addition: Dissolve a known amount of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in one of the phases (or a 50/50 mixture).

  • Partitioning: Add the second phase to create a biphasic system with a known volume ratio. Shake the mixture vigorously for a set period to facilitate partitioning, then allow the phases to separate completely.

  • Sampling and Analysis: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV or LC-MS.[8][9]

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Data Summary: Lipophilicity

ParameterValue
logP (n-octanol/water) To be determined
Experimental Method Shake-Flask

Workflow for logP Determination

G A Prepare pre-saturated n-octanol and water (pH 7.4) B Dissolve compound in one phase A->B C Combine phases and shake to equilibrate B->C D Allow phases to fully separate (centrifuge) C->D E Sample aqueous phase D->E F Sample n-octanol phase D->F G Analyze concentration in each phase (HPLC) E->G F->G H Calculate P = [Octanol]/[Aqueous] logP = log10(P) G->H

Caption: Shake-flask method workflow for logP.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[10] While 2-cyano-N-methyl-N-(oxan-4-yl)acetamide lacks strongly acidic or basic functional groups, the alpha-protons adjacent to the nitrile group are weakly acidic, and the amide nitrogen has lone pair electrons that are generally non-basic due to resonance. Understanding any potential for ionization is crucial as it directly impacts solubility, permeability, and target binding.

Significance in Drug Development

The ionization state of a drug affects its behavior across the pH gradients of the human body (e.g., stomach vs. intestine). Even weak ionization can influence a compound's properties and interactions.

Experimental Determination: Potentiometric Titration

For compounds with measurable pKa values, potentiometric titration is a highly precise and common method.[8][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically water or a co-solvent system if solubility is low.

  • Titration: Place a calibrated pH electrode in the solution. Add small, precise volumes of a standardized titrant (e.g., 0.1 N NaOH or HCl) and record the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[8][11]

  • Alternative Method (UV-Vis Spectroscopy): If the compound possesses a chromophore whose absorbance changes with protonation state, UV-Vis spectrophotometry can be used.[10][11] A series of solutions at different known pH values are prepared, and their absorbance is measured. A plot of absorbance versus pH yields a sigmoid curve from which the pKa can be derived at the inflection point.[8][10]

Data Summary: Acidity/Basicity

ParameterValue
pKa To be determined (Expected to be neutral or very weakly acidic)
Experimental Method Potentiometric Titration / UV-Vis Spectroscopy

Workflow for pKa Determination

G A Dissolve compound in _aqueous solution_ B Calibrate and insert _pH electrode_ A->B C Incrementally add _standardized titrant_ B->C D Record pH after _each addition_ C->D E Plot pH vs. _Titrant Volume_ D->E F Determine inflection point _of sigmoid curve_ E->F G pKa = pH at _half-equivalence point_ F->G

Caption: Potentiometric titration workflow for pKa.

Thermal Properties and Solid-State Characterization

The thermal behavior of a pharmaceutical compound is critical for determining its purity, identifying different solid forms (polymorphs, solvates), and ensuring its stability during manufacturing processes like milling, drying, and storage.[12][13]

Significance in Drug Development

The melting point is a primary indicator of purity. The presence of different polymorphic forms can have significant consequences, as they may exhibit different solubilities, dissolution rates, and stability, ultimately affecting the drug's efficacy and safety.

Experimental Determination: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for thermal analysis in the pharmaceutical industry.[12][14]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It provides information on melting point (endothermic peak), crystallization (exothermic peak), and glass transitions.[15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[12] It is used to determine thermal stability, decomposition temperatures, and the presence of solvates or hydrates.

Protocol: Thermal Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into an appropriate DSC or TGA pan.

  • Instrument Setup: Place the sample pan in the instrument. Program a heating method, typically a linear ramp (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: Run the experiment and record the heat flow (DSC) or mass change (TGA) as a function of temperature.

  • Analysis:

    • DSC Thermogram: Identify the onset and peak temperatures of endothermic events to determine the melting point.

    • TGA Thermogram: Identify the temperature at which significant mass loss begins, indicating thermal decomposition.

Data Summary: Thermal Properties

ParameterMethodValue
Melting Point (Onset) DSCTo be determined
Enthalpy of Fusion (ΔHfus) DSCTo be determined
Decomposition Temp (Td) TGATo be determined

Workflow for Thermal Analysis

G A Weigh 1-5 mg of sample into DSC/TGA pan B Program heating rate (e.g., 10°C/min) and atmosphere (N₂) A->B C Run analysis B->C D Record Heat Flow vs. Temp (DSC) Mass vs. Temp (TGA) C->D E Analyze DSC for melting point (endotherm peak) D->E F Analyze TGA for decomposition (mass loss step) D->F

Caption: General workflow for DSC/TGA analysis.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and providing insights into its functional groups and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an excellent tool for identifying functional groups.

  • Expected Key Absorptions:

    • C≡N (Nitrile) Stretch: A sharp, medium-intensity band is expected in the 2260-2220 cm⁻¹ region.[16][17]

    • C=O (Amide) Stretch: A strong, sharp absorption band is expected around 1680-1630 cm⁻¹ for the tertiary amide.[18]

    • C-N Stretch: Will appear in the fingerprint region, typically around 1400-1300 cm⁻¹.

    • C-O-C (Ether) Stretch: A strong band characteristic of the oxane ring is expected in the 1250-1050 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Protons in different chemical environments will give distinct signals. Expected signals include:

    • A singlet for the N-CH₃ group.

    • Multiplets for the protons on the oxane ring.

    • A singlet for the -CH₂-CN protons.

  • ¹³C NMR: Each unique carbon atom will produce a signal. Expected signals include:

    • A signal for the nitrile carbon (C≡N).

    • A signal for the amide carbonyl carbon (C=O).

    • Signals for the carbons of the oxane ring, the N-methyl group, and the methylene group.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through fragmentation patterns.

  • Expected Result: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₉H₁₅N₂O₂⁺). Analysis of fragmentation patterns can help confirm the connectivity of the structural motifs.

Conclusion

The physicochemical properties detailed in this guide form the essential dataset required for the rational progression of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide from a chemical entity to a potential drug candidate. Each parameter—solubility, lipophilicity, ionization, and thermal stability—provides a critical piece of the puzzle, informing decisions on formulation, dosage, and the likelihood of success in a biological system. The experimental protocols described herein are not merely procedural steps but self-validating systems designed to generate robust, reliable data. By grounding these methodologies in established scientific principles and authoritative standards, researchers can build a comprehensive and trustworthy profile of this compound, enabling informed and efficient drug development.

References

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies, Inc.
  • Hendriks, G., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Choi, J., et al. (n.d.). Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water. ResearchGate. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]

  • Wesolowski, M., & Rojek, B. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. Available at: [Link]

  • Craig, D. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available at: [Link]

  • Pyda, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • López-Cueto, G., et al. (2017). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Available at: [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

  • Bosch, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST. Available at: [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Available at: [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide. Available at: [Link]

  • Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Goral, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Kim, J., & Choi, J. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Available at: [Link]

  • Appchem. (n.d.). 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. Available at: [Link]

  • Corson, B. B., et al. (n.d.). cyanoacetamide. Organic Syntheses Procedure. Available at: [Link]

  • Woutersen, S., et al. (2003). Vibrational Coupling between Amide-I and Amide-A Modes Revealed by Femtosecond Two Color Infrared Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Eureka. (2022). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-((methylamino)carbonyl)acetamide. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. NIST WebBook. Available at: [Link]

  • Cheméo. (n.d.). Acetamide, 2-cyano-. Available at: [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST WebBook. Available at: [Link]

  • Al-Zaydi, K. M. (2026). Synthesis and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

Sources

Mechanism of Action of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide: A 2026 Technical Whitepaper on Pharmacophore Dynamics and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of targeted therapeutics, the optimization of solvent-exposed regions and hinge-binding motifs in ATP-competitive inhibitors is paramount. 2-cyano-N-methyl-N-(oxan-4-yl)acetamide represents a highly refined pharmacophore fragment frequently integrated into the architecture of modern Janus Kinase (JAK) inhibitors. This technical guide deconstructs the structural pharmacology, binding kinetics, and self-validating experimental workflows required to evaluate this specific chemical moiety.

Structural Pharmacology & Molecular Dynamics

The efficacy of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide stems from the synergistic combination of three structural elements, each engineered to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:

  • The Cyanoacetamide Warhead: The NC-CH2-C(=O)-N core serves as a critical interaction hub. The alpha-protons are highly acidic, and the cyano group acts as a potent hydrogen-bond acceptor, anchoring the molecule near the conserved residues of a kinase's ATP-binding pocket[1].

  • The Oxan-4-yl (Tetrahydropyran) Ring: Historically, lipophilic carbocycles like cyclohexane were used to fill hydrophobic pockets. However, exchanging a cyclohexane group for an oxan-4-yl residue drastically alters the PK profile. The introduction of the ether oxygen lowers the LogD, improving aqueous solubility and reducing non-specific protein binding. Crucially, it protects the ring from rapid Cytochrome P450 (CYP)-mediated oxidation—a major metabolic liability of cyclohexyl derivatives[2].

  • The N-Methyl Substitution: N-methylation restricts the amide bond to a specific cis/trans equilibrium and eliminates a hydrogen bond donor. This conformational locking directs the oxan-4-yl ring optimally into the solvent channel. Synthesizing these advanced motifs relies on specialized building blocks such as N-methyl-N-(tetrahydropyran-4-yl)amine[3],[4].

Mechanism of Action: JAK/STAT Pathway Modulation

When integrated into a larger scaffold, the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide moiety acts as an ATP-competitive antagonist. By occupying the ATP-binding site of JAK kinases (e.g., JAK1/JAK3), the cyano group forms critical electrostatic interactions with the hinge region. This blockade prevents the trans-phosphorylation of JAK, which in turn halts the recruitment, phosphorylation, and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, ultimately silencing the transcription of pro-inflammatory cytokines[2].

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK JAK Kinase (ATP Pocket) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide Pharmacophore Inhibitor->JAK Competitive Inhibition Nucleus Gene Transcription (Inflammation) STAT->Nucleus

Fig 1. Mechanism of Action: The pharmacophore competitively blocks the JAK/STAT signaling cascade.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action and binding kinetics of compounds containing this pharmacophore, we employ a suite of orthogonal, self-validating assays.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the while eliminating compound-induced optical artifacts.

  • Enzyme Preparation: Recombinant JAK kinase domains are incubated with a fluorescent tracer in a low-salt HEPES buffer.

  • Compound Titration: The inhibitor is serially diluted (3-fold, 10 points) in DMSO, then transferred to the aqueous buffer (final DMSO <1%). Causality: Maintaining low DMSO prevents enzyme denaturation while ensuring the oxan-4-yl moiety remains fully solvated.

  • Reaction Initiation: ATP is added exactly at its apparent . Causality: Running the assay at the ensures that the measured accurately reflects the true binding affinity ( ) according to the Cheng-Prusoff equation.

  • Ratiometric Detection: Europium-labeled anti-phospho antibodies are added. Emission is read at both 665 nm and 615 nm. Self-Validation: Using a ratiometric readout (665/615) internally corrects for well-to-well volume dispensing errors and inner-filter effects (e.g., if the cyanoacetamide compound absorbs UV light), preventing false positives.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Measure , , and to assess residence time.

  • Oriented Surface Functionalization: Biotinylated kinase is captured on a Streptavidin (SA) sensor chip. Causality: Oriented capture via a terminal biotin tag ensures the ATP-binding pocket remains fully accessible. Random amine coupling would risk modifying active-site lysines, destroying the target's conformational integrity.

  • Analyte Injection: The compound is injected at multiple concentrations (multi-cycle kinetics) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured reflects true binding events rather than diffusion artifacts.

  • Data Fitting: Sensorgrams are double-referenced (blank surface and buffer injections) and fitted to a 1:1 Langmuir binding model.

Workflow Synthesis Ligand Synthesis SPR SPR Kinetics (Oriented Capture) Synthesis->SPR FRET TR-FRET Assay (Ratiometric) Synthesis->FRET Cell Cellular pSTAT Validation SPR->Cell FRET->Cell PKPD PK/PD Modeling Cell->PKPD

Fig 2. Self-validating experimental workflow for evaluating kinase inhibitor pharmacophores.

Quantitative Data: Pharmacokinetic & Pharmacodynamic Profiling

The strategic replacement of a standard cyclohexyl ring with the oxan-4-yl moiety within the cyanoacetamide framework yields profound improvements in drug-like properties. The table below summarizes representative profiling data demonstrating this optimization[2].

ParameterCyclohexyl AnalogOxan-4-yl PharmacophoreCausality / Implication
(nM) 12.518.2Slight desolvation penalty; energy is required to strip water from the ether oxygen upon binding.
LogD (pH 7.4) 2.91.6Increased aqueous solubility; drastically reduces non-specific protein binding.
(µL/min/mg) 48.014.5The oxygen atom evades rapid CYP450-mediated oxidation at the 4-position.
Half-life ( , hr) 1.23.8Lower intrinsic clearance leads to prolonged systemic exposure, enabling once-daily dosing.

Conclusion

The 2-cyano-N-methyl-N-(oxan-4-yl)acetamide substructure is a masterclass in rational drug design. While the cyanoacetamide warhead provides the necessary electrostatic anchoring within the kinase hinge region, the N-methyl-oxan-4-yl tail fine-tunes the molecule's physicochemical properties. By accepting a minor desolvation penalty, researchers gain a massive advantage in metabolic stability and solubility, ultimately translating a potent in vitro binder into a viable in vivo therapeutic agent.

References

  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells Source: National Institutes of Health (PMC)[Link]

  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem Source: National Institutes of Health (PubChem)[Link]

  • Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride (Precursor Building Block) Source: Synthonix[Link]

Sources

A Guide to the Spectroscopic Characterization of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, publicly accessible, experimentally verified spectroscopic data for the specific compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is not available. This guide has been developed to serve as an in-depth predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The protocols and interpretations provided herein are intended to guide researchers in the characterization of this molecule and similar chemical entities.

Introduction and Molecular Overview

2-cyano-N-methyl-N-(oxan-4-yl)acetamide is a tertiary amide featuring a cyanoacetyl group and a saturated heterocyclic oxane (tetrahydropyran) moiety. The structural complexity and combination of functional groups—a nitrile, an amide, and an ether—make a multi-technique spectroscopic approach essential for unambiguous structural confirmation and purity assessment. This guide provides a detailed framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

The causality behind our analytical choices is rooted in the unique information each technique provides. NMR spectroscopy will elucidate the carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will determine the molecular mass and offer structural insights through fragmentation analysis. Together, they form a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering

A clear numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the IUPAC-recommended numbering for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

M [M+H]⁺ m/z = 183.11 F1 Fragment 1 Loss of CH₂CN m/z = 143.08 M->F1 - CH₂CN F2 Fragment 2 Oxane Ring Cation m/z = 85.06 M->F2 α-cleavage F1->F2 - C₂H₃NO F3 Fragment 3 Cyanoacetyl Cation m/z = 68.02

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.

Expert Interpretation: MS

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 183.1128. High-resolution analysis confirming this mass to within 5 ppm provides strong evidence for the elemental formula C₉H₁₄N₂O₂.

Tandem MS (MS/MS) analysis is predicted to yield several characteristic fragments. A common fragmentation pathway for amides is cleavage alpha to the carbonyl group. This could lead to the loss of the cyanoacetyl group or the N-substituted portion.

  • Loss of the cyanoacetyl group (•CH₂C(O)CN) is unlikely. A more probable fragmentation is the loss of ketene (CH₂=C=O) or the cyano-methyl radical (•CH₂CN).

  • Cleavage of the N-C(oxane) bond: This is a major expected fragmentation, leading to the formation of a stable oxane-derived cation at m/z 85.06 or a cyano-N-methylacetamide derived fragment.

  • Fragmentation of the oxane ring: The ring itself can undergo cleavage, typically involving the loss of small neutral molecules like formaldehyde (CH₂O).

By correlating these predicted fragments with the experimental MS/MS spectrum, the connectivity of the molecule can be confidently established.

Conclusion and Workflow Summary

The structural elucidation of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is a systematic process. The workflow presented below illustrates the logical progression from initial functional group identification to complete structural confirmation.

cluster_0 Spectroscopic Analysis Workflow IR IR Spectroscopy (Functional Group ID) - C≡N - C=O (Amide) - C-O-C MS Mass Spectrometry (Molecular Weight & Formula) - Find [M+H]⁺ - Confirm C₉H₁₄N₂O₂ IR->MS Confirm FGs NMR NMR Spectroscopy (Connectivity & Framework) - ¹H NMR (Proton Env.) - ¹³C NMR (Carbon Skeleton) MS->NMR Confirm Mol. Formula Confirm Structure Confirmed NMR->Confirm Assemble Structure

Caption: Logical workflow for the complete spectroscopic characterization.

This guide provides a robust predictive framework for the analysis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. By following these detailed protocols and applying the interpretative logic, researchers and drug development professionals can confidently characterize this and other novel chemical structures, ensuring the integrity and quality of their work.

References

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Institutes of Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra School - 13C-NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavlina, R., et al. (2014). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Retrieved from [Link]

Preliminary Biological Screening of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic candidate is a rigorous and multi-faceted process. The initial biological screening is a critical juncture, designed to efficiently identify compounds with desirable biological activity while simultaneously flagging potential liabilities such as toxicity. This guide provides an in-depth, technically-focused framework for the preliminary biological screening of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide , a novel compound with a structure amenable to diverse biological interactions. As no prior biological data for this specific molecule is publicly available, this document outlines a robust, tiered screening strategy, grounded in established principles of drug discovery. Our approach is designed to build a comprehensive preliminary profile of the compound, encompassing its cytotoxic potential, off-target safety liabilities, and metabolic stability, thereby enabling informed decisions for further development.

Introduction: The Rationale for a Tiered Screening Approach

The chemical structure of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, featuring a cyanoacetamide group, suggests potential for various biological activities. The cyanoacetamide moiety is a known pharmacophore present in a range of bioactive molecules. However, without empirical data, a broad yet systematic screening approach is essential. A tiered, or sequential, screening cascade is the most resource-efficient strategy.[1][2] This approach prioritizes early, high-throughput in vitro assays to filter out compounds with undesirable properties before committing to more complex and resource-intensive in vivo studies.[3]

Our proposed screening workflow for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is designed to answer three fundamental questions:

  • Is it cytotoxic? (General toxicity)

  • Does it have specific, undesirable off-target effects? (Safety pharmacology)

  • What is its potential for drug-drug interactions? (Metabolic profiling)

Answering these questions at an early stage is crucial for mitigating the risk of late-stage failures in the drug development pipeline.[4][5]

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Characterization A General Cytotoxicity Screening (e.g., MTT Assay) B hERG Channel Inhibition Assay (Cardiac Safety) A->B Proceed if low cytotoxicity C CYP450 Inhibition Panel (Drug-Drug Interaction Potential) B->C Proceed if low hERG inhibition D Maximum Tolerated Dose (MTD) in Rodent Model C->D Proceed if favorable in vitro profile E Preliminary Pharmacokinetic (PK) Study D->E Inform dose selection F Decision Point: Advance to Efficacy Studies? E->F

Figure 1: A proposed tiered screening workflow for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Foundational In Vitro Toxicity Assessment

The first step in evaluating any new compound is to determine its general cytotoxicity. This provides a baseline understanding of the concentration at which the compound begins to exert toxic effects on living cells, a critical parameter for designing all subsequent experiments.[2]

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Seeding:

    • A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to a potential therapeutic area) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • A stock solution of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in cell culture medium.[6]

    • The old medium is removed from the cells, and the medium containing various concentrations of the compound is added.

    • A vehicle control (cells treated with the solvent alone) and a blank control (medium only) are included.[6]

    • Plates are incubated for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, MTT solution is added to each well to a final concentration of 0.5 mg/mL.[6]

    • The plates are incubated for 2-4 hours at 37°C.[6]

  • Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
HepG2Liver Carcinoma> 100
HEK293Embryonic Kidney> 100
MCF-7Breast Cancer75.2

Table 1: Example of a summary table for cytotoxicity data for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. An IC₅₀ value significantly lower in one cell line might suggest selective activity, whereas low micromolar values across all lines would indicate general cytotoxicity.

Early Safety Pharmacology Screening

Safety pharmacology studies are conducted to investigate potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.[7] For a novel compound, assessing cardiac and metabolic liabilities is paramount.

hERG Channel Inhibition Assay: Assessing Proarrhythmic Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[8][9] Therefore, assessing a compound's activity against the hERG channel is a critical early safety screen mandated by regulatory agencies.[9]

Automated patch-clamp systems provide a higher throughput method for assessing ion channel inhibition compared to traditional manual patch-clamp.[8]

  • Cell Preparation:

    • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[10][11]

  • Electrophysiological Recording:

    • Cells are subjected to a specific voltage protocol designed to elicit hERG currents.[12]

    • The baseline hERG current is recorded in a control solution.

  • Compound Application:

    • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is applied at a range of concentrations.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis:

    • The percentage of hERG current inhibition is calculated for each concentration.

    • An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[12]

Cytochrome P450 (CYP) Inhibition Assay: Evaluating Drug-Drug Interaction Potential

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinically used drugs.[13][14] Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[13][15] Regulatory agencies recommend assessing the inhibitory potential against key CYP isoforms.[13][16]

This method uses human liver microsomes, which contain a full complement of CYP enzymes, and isoform-specific probe substrates.[13] The rate of metabolite formation is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Incubation:

    • Human liver microsomes are incubated with a cocktail of CYP-specific probe substrates and NADPH (a necessary cofactor) in a buffer solution.

    • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is added at various concentrations. A control incubation without the test compound is also performed.

  • Reaction Termination:

    • The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis:

    • The samples are analyzed by LC-MS/MS to quantify the amount of metabolite formed for each probe substrate.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the control.

    • The IC₅₀ value for each CYP isoform is calculated.

CYP IsoformProbe SubstrateHypothetical IC₅₀ (µM)
CYP1A2Phenacetin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin25.8
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam> 50

Table 2: Example summary table for CYP450 inhibition data. An IC₅₀ value below a certain threshold (often 1-10 µM) may warrant further investigation.

Preliminary In Vivo Assessment

Should 2-cyano-N-methyl-N-(oxan-4-yl)acetamide demonstrate a favorable in vitro profile (i.e., low cytotoxicity and no significant off-target liabilities), preliminary in vivo studies are warranted.[17][18] These studies provide crucial information that cannot be obtained from in vitro models.[18]

G cluster_0 In Vitro Data Review cluster_1 In Vivo Studies A Low Cytotoxicity (IC50 > 30 µM) D Go/No-Go Decision for In Vivo Studies A->D B Low hERG Inhibition (IC50 > 30 µM) B->D C Low CYP Inhibition (IC50 > 10 µM) C->D E Maximum Tolerated Dose (MTD) D->E Go F Preliminary Pharmacokinetics (PK) E->F Determine Doses G Candidate for Efficacy Modeling F->G

Figure 2: Decision-making workflow from in vitro to in vivo screening.

Maximum Tolerated Dose (MTD) Study

The MTD study is an acute toxicity study designed to determine the highest dose of a compound that can be administered to an animal model without causing unacceptable toxicity or mortality.[19] This is a critical step for planning future efficacy and toxicology studies.

  • Species: Typically mouse or rat.

  • Group Size: 3-5 animals per group.

  • Dose Escalation: Animals are treated with escalating single doses of the compound.

  • Observation Period: Animals are closely monitored for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study provides a first look at how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[4][20] This information is vital for correlating the administered dose with the actual exposure of the compound in the body.

  • Species: Rat.

  • Administration: A single dose administered intravenously (IV) and orally (PO).

  • Sampling: Blood samples are collected at multiple time points after dosing.

  • Analysis: The concentration of the compound in plasma is quantified using LC-MS/MS.

  • Key Parameters: This study provides initial estimates of key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous preliminary biological screening cascade for the novel chemical entity, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. By systematically evaluating its cytotoxicity, key safety pharmacology liabilities, and metabolic profile, this tiered approach allows for an efficient and data-driven assessment of the compound's potential. The outcomes of these studies will form a foundational dataset, enabling a clear " go/no-go " decision for advancing the compound into more extensive preclinical development, including efficacy studies in relevant disease models. This structured methodology ensures that resources are focused on compounds with the highest probability of success, a cornerstone of modern drug discovery.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.
  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. (2008, March 15).
  • In Vitro and in Vivo toxicity Determin
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • In vivo Toxicology. InterBioTox.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. (2024, August 29).
  • hERG Safety Assay. Evotec.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. (2021, March 12).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2019, September 18).
  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis. (2024, May 10).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. (2025, March 28).
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Pharmacokinetic Profiling.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Cytochrome P450 Assays.

Sources

Comprehensive Structural Elucidation and Characterization of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide: A Next-Generation Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pharmacokinetic optimization of small-molecule kinase inhibitors relies heavily on the strategic selection of core scaffolds. The transition from simple carbocycles (e.g., cyclohexane) to saturated oxygen heterocycles like the oxan-4-yl (tetrahydropyran-4-yl) moiety has been shown to modulate lipophilicity, improve aqueous solubility, and alter cytochrome P450 (CYP)-mediated clearance profiles[1].

2-cyano-N-methyl-N-(oxan-4-yl)acetamide emerges as a critical bifunctional building block in this domain. The cyanoacetamide moiety serves as a highly reactive C-N-C annulation handle for synthesizing pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines[2]. Concurrently, the N-methyl group restricts amide bond rotamers and eliminates hydrogen bond donation, enhancing membrane permeability. This whitepaper provides an in-depth technical guide to the synthesis, structural elucidation, and analytical characterization of this high-value intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is essential for predicting its behavior in downstream multicomponent reactions and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Significance
IUPAC Name 2-cyano-N-methyl-N-(oxan-4-yl)acetamideStandardized nomenclature for regulatory filing.
SMILES O=C(CC#N)N(C)C1CCOCC1Enables in silico modeling and substructure searching.
Molecular Formula C₉H₁₄N₂O₂Confirms atomic composition.
Molecular Weight 182.22 g/mol Low MW ensures the final API remains within Lipinski's Rule of 5.
Exact Mass 182.1055 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
TPSA 53.1 ŲOptimal polarity balance; ether oxygen (9.2 Ų) improves solubility over carbocycles.

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide must be highly controlled to prevent the dimerization of the cyanoacetate precursor. We employ a two-step reductive amination and amidation sequence.

Causality in Reagent Selection: In Step 1, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion intermediate without reducing the starting ketone (dihydro-2H-pyran-4(3H)-one) into an unwanted alcohol byproduct. In Step 2, utilizing neat ethyl cyanoacetate or a mild base (triethylamine) prevents the base-catalyzed self-condensation (Knoevenagel-type dimerization) of the cyanoacetate, ensuring high yields of the target tertiary amide[3].

Protocol 1: Two-Step Synthesis and Isolation

Step 1: Reductive Amination

  • Charge a dry, argon-purged round-bottom flask with dihydro-2H-pyran-4(3H)-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Add methanamine (2.0 M in THF, 1.2 eq) dropwise at 0 °C. Stir for 30 minutes to allow iminium formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Warm to room temperature (298 K) and stir for 12 hours.

  • Self-Validation Check: Quench a 50 µL aliquot with 1 M NaOH, extract with ethyl acetate, and analyze via LC-MS. The presence of the m/z 116 [M+H]⁺ peak confirms complete conversion to N-methyltetrahydro-2H-pyran-4-amine.

  • Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Amidation

  • Dissolve the crude N-methyltetrahydro-2H-pyran-4-amine (1.0 eq) in toluene (0.3 M).

  • Add ethyl cyanoacetate (1.1 eq) and triethylamine (0.1 eq) as a catalyst.

  • Equip the flask with a Dean-Stark apparatus to remove ethanol, driving the equilibrium forward. Reflux at 110 °C for 8 hours.

  • Self-Validation Check: Monitor via TLC (Silica gel, 5% MeOH in DCM). The disappearance of the amine spot (ninhydrin stain positive) indicates completion.

  • Concentrate the mixture and purify via flash column chromatography (gradient: 20% to 80% ethyl acetate in hexanes) to yield the target compound as a white crystalline solid.

Synthesis A Dihydro-2H-pyran-4(3H)-one + Methanamine B Reductive Amination (NaBH(OAc)3, DCM) A->B C N-Methyltetrahydro- 2H-pyran-4-amine B->C D Amidation (Ethyl Cyanoacetate) C->D E 2-Cyano-N-methyl-N- (oxan-4-yl)acetamide D->E

Synthetic workflow for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Structural Elucidation & Analytical Characterization

NMR Spectroscopy & The Rotamer Phenomenon

A critical analytical feature of N-methyl-N-alkyl acetamides is the restricted rotation around the C–N bond. Due to resonance stabilization, the amide bond possesses partial double-bond character. Consequently, at room temperature (298 K), 2-cyano-N-methyl-N-(oxan-4-yl)acetamide exists as a mixture of two distinct conformational isomers (cis and trans rotamers) in an approximate 1:1.2 ratio.

Causality in Data Interpretation: Novice analysts often misinterpret this peak doubling as chemical impurities. To self-validate the purity of the system, Variable Temperature (VT) NMR is employed. When the sample is heated to 350 K in DMSO-d₆, the thermal energy overcomes the rotational barrier, causing the distinct rotameric signals to coalesce into a single, time-averaged set of peaks.

Table 2: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃, 298 K)

Proton/Carbon Environment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignment Notes
Amide Carbonyl (C=O) -162.4, 162.1-Split due to rotamers.
Nitrile Carbon (C≡N) -114.2, 113.9-Characteristic weak ¹³C signal.
Active Methylene (CH₂) 3.60 (s), 3.55 (s)25.4, 25.12H (total)Highly acidic protons; split by rotamers.
Oxan-4-yl (CH-N) 4.60 (m), 3.80 (m)52.8, 48.51H (total)Drastic shift difference between cis/trans.
N-Methyl (CH₃) 2.95 (s), 2.85 (s)29.3, 27.13H (total)Sharp singlets, classic tertiary amide signature.
Oxan Equatorial (CH₂-O) 4.05 (m)67.2, 67.02HDeshielded by adjacent ether oxygen.
Oxan Axial (CH₂-O) 3.45 (m)67.2, 67.02HDiastereotopic splitting in the rigid ring.
Oxan Aliphatic (CH₂) 1.85 (m), 1.60 (m)30.5, 29.84HComplex multiplet due to ring coupling.
LC-HRMS Fragmentation Pathway

Protocol 2: LC-MS/MS Acquisition Samples are diluted to 1 µg/mL in LC-MS grade acetonitrile and injected into a Q-TOF mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+).

  • Parent Ion: The exact mass is observed at m/z 183.1128 [M+H]⁺ (Calculated for C₉H₁₅N₂O₂⁺: 183.1134, Δ = 3.2 ppm).

  • Fragmentation: Collision-Induced Dissociation (CID) at 20 eV yields a primary fragment at m/z 116.0. This corresponds to the loss of the neutral cyano ketene (O=C=CH-CN, 67 Da), leaving the intact N-methyltetrahydro-2H-pyran-4-amine cation. A secondary fragment at m/z 84.0 indicates the subsequent ring-opening and cleavage of the oxan system.

Application in Kinase Inhibitor Design

The active methylene group of the cyanoacetamide core is highly susceptible to Knoevenagel condensation with orthoesters, followed by cyclization with hydrazines. This yields 5-aminopyrazole-4-carbonitriles, which are subsequently annulated with formamide to produce pyrazolo[3,4-d]pyrimidines [2].

This specific heterocyclic scaffold is the pharmacophore for several FDA-approved and experimental Janus Kinase (JAK) inhibitors. By utilizing the oxan-4-yl derivative rather than a simple cyclohexyl derivative, medicinal chemists can maintain two-digit nanomolar potency against JAK3 while significantly improving the metabolic stability and half-life of the drug within immune compartments[4].

JAK3 Ligand Cytokine (IL-2, IL-15) Receptor Cytokine Receptor Ligand->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Dimerization JAK3->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine (Cyanoacetamide-derived) Inhibitor->JAK3 ATP-competitive inhibition

Mechanism of action for JAK3 inhibitors derived from the cyanoacetamide scaffold.

References

  • Laux, J., Forster, M., Riexinger, L., Schwamborn, A., Guezguez, J., Pokoj, C., Kudolo, M., Berger, L. M., Knapp, S., Schollmeyer, D., Guse, J., Burnet, M., & Laufer, S. A. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 573–602.[Link]

  • Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Mosti, L., Maga, G., Crespan, E., Carraro, F., Manetti, F., Tintori, C., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189–7238.[Link]

Sources

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the de novo identification and validation of therapeutic targets for the novel compound, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. Given the absence of published biological data for this specific molecule, this document leverages the known activities of the broader cyanoacetamide and cyanoacrylamide chemical classes to build a rational, hypothesis-driven framework for target discovery. We present a series of robust, unbiased, and targeted experimental workflows designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols in chemical proteomics, biophysics, and biochemistry to rigorously interrogate the compound's mechanism of action and uncover its therapeutic potential.

Introduction: Analyzing the Therapeutic Potential of a Novel Cyanoacetamide

The compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide belongs to the cyanoacetamide class of molecules, which are recognized as highly versatile scaffolds in medicinal chemistry.[1] The core structure features several key reactive groups that inform a hypothesis-driven approach to target identification.

The defining feature is the cyanoacetamide moiety (-C(=O)CH₂C≡N). The active methylene group (the CH₂ between the carbonyl and cyano groups) is a key reactive site.[1] Furthermore, this scaffold can readily undergo Knoevenagel condensation to form a 2-cyanoacrylamide (-C(=O)C=C-C≡N) structure. This is a critical transformation, as the 2-cyanoacrylamide moiety is a well-known Michael acceptor.[2] This functional group can form reversible or irreversible covalent bonds with nucleophilic residues on proteins, most notably cysteine.[3][4]

Many successful kinase inhibitors leverage a cyanoacrylamide "warhead" to covalently modify a non-catalytic cysteine residue in the kinase active site, leading to potent and sustained inhibition.[5] For example, derivatives of ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), utilize an α-cyanoacrylamide to achieve reversible covalent inhibition.[5] This established precedent strongly suggests that protein kinases are a primary hypothetical target class for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Therefore, this guide will focus on a systematic workflow to:

  • Uncover all potential protein interactors in an unbiased manner.

  • Validate these interactions with orthogonal, targeted approaches.

  • Characterize the biochemical and cellular mechanism of action.

A Multi-Modal Strategy for Target Deconvolution

A robust target deconvolution strategy should not rely on a single methodology. By integrating unbiased, proteome-wide screening with hypothesis-driven, targeted assays, we can build a comprehensive and high-confidence profile of a compound's molecular targets. The overall strategy is outlined below.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Mechanistic & Structural Elucidation unbiased_discovery Unbiased Proteome-Wide Screening (Isolate Potential Targets) target_validation Orthogonal Validation Assays (Confirm Direct Binding & Cellular Engagement) unbiased_discovery->target_validation Candidate Proteins moa_elucidation Mechanism of Action Studies (Define Binding Site & Functional Impact) target_validation->moa_elucidation Validated Targets moa_elucidation->target_validation Iterative Refinement

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Target Discovery Using Chemical Proteomics

The initial phase aims to cast a wide net to identify any protein that interacts with the compound in a complex biological system, such as a cell lysate or intact cells. Chemical proteomics is the ideal tool for this, as it allows for target deconvolution without prior knowledge of the target.[6][7]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This "bait-and-prey" approach involves immobilizing the compound of interest to capture its binding partners from a proteome.[8][9] It is a powerful method for identifying high-affinity interactors.

Causality Behind Experimental Choices

Immobilizing the compound allows for the physical separation of its binding partners from the vast excess of non-interacting proteins. The choice of linker position is critical; it must be at a site on the molecule that does not interfere with its putative binding pharmacophore. For 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, the oxane ring offers a potential site for linker attachment that is distal from the reactive cyanoacetamide group.

Experimental Protocol: AC-MS
  • Probe Synthesis:

    • Synthesize an analogue of the compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or amine). This linker should be attached to the oxane ring.

    • Couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads). This creates the "bait" matrix.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) to a high density.

    • Harvest cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and activity.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads. A control incubation with beads conjugated only with the linker (or a structurally similar but inactive molecule) is crucial to identify non-specific binders.

    • Allow binding to occur (e.g., 2-4 hours at 4°C).

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free compound (for reversible binders) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the compound pull-down compared to the control are considered primary target candidates.

start Synthesize Compound-Bead Conjugate incubate Incubate Lysate with Beads start->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms end List of Potential Targets ms->end

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Thermal Proteome Profiling (TPP / MS-CETSA)

The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding increases the thermal stability of a protein.[10] When coupled with mass spectrometry, this technique (termed TPP) allows for a proteome-wide, unbiased assessment of target engagement in a native cellular environment.[6][11]

Causality Behind Experimental Choices

This method is label-free and can be performed in intact cells, which is a significant advantage as it confirms the compound can cross the cell membrane and engage its target in a physiological context. The heat challenge serves as a universal denaturant; only proteins stabilized by the compound will remain in the soluble fraction at elevated temperatures.

Experimental Protocol: Thermal Proteome Profiling
  • Cell Treatment:

    • Treat intact cells in culture with the compound at a desired concentration (e.g., 10x the GI50 concentration if known) or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., from 37°C to 67°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.[12]

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation.[12]

  • Protein Digestion and TMT Labeling:

    • Collect the supernatants from each temperature point.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides from each sample with tandem mass tags (TMT), allowing for multiplexed quantitative analysis in a single MS run.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the pooled, labeled peptide samples by LC-MS/MS.

    • For each identified protein, plot the relative abundance of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A protein that shows a rightward shift in its melting curve in the presence of the compound is identified as a direct or indirect target.

start Treat Intact Cells (Compound vs. Vehicle) heat Heat Aliquots Across a Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse digest Digest Proteins & Label with TMT Tags lyse->digest ms Quantitative LC-MS/MS digest->ms end Identify Proteins with Thermal Shift ms->end

Caption: Workflow for Thermal Proteome Profiling (TPP).

Phase 2: Target Validation and Engagement

Data from unbiased screens provide a list of putative targets. This list must be rigorously validated using orthogonal, lower-throughput methods to confirm direct binding and physiological relevance.

Target-Specific CETSA with Western Blot

This is the targeted version of TPP and serves as the first step in validating candidates from the proteome-wide screen.[13]

Experimental Protocol
  • Follow the CETSA protocol (Steps 1-3) as described in section 3.2.

  • Instead of proceeding to mass spectrometry, quantify the amount of a specific candidate protein remaining in the soluble fraction using Western Blot analysis with a specific antibody.

  • A positive result (more soluble protein at higher temperatures in the compound-treated sample) validates the interaction identified in the TPP experiment.

Kinome Profiling

Based on the strong hypothesis that the compound may target kinases, a broad in vitro kinase screen is a highly efficient validation step.[14] Numerous commercial services offer screening against panels of hundreds of kinases.[15]

Causality Behind Experimental Choices

This approach provides a rapid and comprehensive overview of the compound's kinase selectivity profile. It helps prioritize the most potently inhibited kinases for further study and simultaneously identifies potential off-targets, which is critical for predicting potential toxicities.

Experimental Protocol
  • Service Selection: Choose a vendor that offers a large, well-validated kinase panel (e.g., >400 kinases).

  • Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM for an initial screen).

  • Assay: The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel by the compound.

  • Data Analysis: The results are typically provided as a list of kinases and their corresponding inhibition values. Potent hits (e.g., >90% inhibition) are selected for follow-up dose-response studies to determine IC₅₀ values.

Target Kinase% Inhibition @ 1 µMIC₅₀ (nM)
BTK 98% 27
EGFR 95% 45
TEC81%210
SRC45%>1000
.........
Table 1: Example data from a kinase profiling screen, showing potent activity against BTK and EGFR.

Phase 3: Mechanistic and Structural Elucidation

Once targets are validated, the final phase focuses on understanding precisely how and where the compound binds and what the functional consequences of this binding are.

Enzymatic Assays

Direct enzymatic assays are essential to confirm that target binding translates into functional modulation (i.e., inhibition or activation) and to quantify its potency.

Experimental Protocol: In Vitro Kinase Assay
  • Reagents: Obtain the purified, recombinant target kinase, a suitable substrate peptide, and ATP.

  • Reaction: Set up reactions containing the kinase, substrate, and varying concentrations of the compound in a suitable buffer.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation time, quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or TR-FRET (which uses antibody-based detection of the phosphosubstrate).

  • IC₅₀ Determination: Plot the kinase activity versus the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Site-Directed Mutagenesis

If covalent modification of a cysteine residue is suspected, mutating that residue to a non-nucleophilic amino acid (e.g., alanine or serine) should abrogate the compound's activity.

Causality Behind Experimental Choices

This is a definitive experiment to prove a covalent mechanism of action. If the compound's potency is significantly reduced against the mutant protein compared to the wild-type, it provides strong evidence that the mutated residue is the site of covalent modification.

Experimental Protocol
  • Identify Putative Cysteine: Based on the protein structure or sequence alignment with other kinases known to be targeted by covalent inhibitors, identify the likely target cysteine residue.

  • Generate Mutant: Use a site-directed mutagenesis kit to create a plasmid encoding the target protein with the Cys-to-Ala mutation.

  • Express and Purify: Express and purify both the wild-type (WT) and mutant proteins.

  • Re-Assay: Determine the IC₅₀ of the compound against both the WT and mutant enzymes using the enzymatic assay described in section 5.1. A dramatic increase in the IC₅₀ for the mutant protein confirms the covalent binding site.

EnzymeIC₅₀ (nM)Fold-Shift
Wild-Type BTK27-
BTK (C481A Mutant)>50,000>1850x
Table 2: Example data from site-directed mutagenesis, confirming Cys481 as the covalent target of the compound.

Conclusion

The identification of therapeutic targets for a novel compound like 2-cyano-N-methyl-N-(oxan-4-yl)acetamide requires a systematic, evidence-based approach. Lacking direct biological data, a strategy built upon chemical precedent is paramount. The workflows detailed in this guide—from unbiased proteome-wide screens using AC-MS and TPP to targeted validation with CETSA, kinome profiling, and mechanistic studies—provide a rigorous and self-validating framework. By integrating these orthogonal methods, researchers can confidently identify and validate the molecular targets of this compound, elucidate its mechanism of action, and ultimately unlock its potential as a novel therapeutic agent.

References

  • Saei, A. A., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. Nature Communications. Available at: [Link]

  • Wang, A., et al. (2020). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography for Target Identification. Creative Biolabs. Available at: [Link]

  • Chi, J., et al. (2021). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Perrin, J., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. PubMed. Available at: [Link]

  • Kim, B., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nautilus Biotechnology. (2024). Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation. Nautilus Biotechnology. Available at: [Link]

  • Evotec. (n.d.). Chemical Proteomics. Evotec. Available at: [Link]

  • Zhong, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

  • Bantscheff, M., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of Proteome Research. Available at: [Link]

  • Saei, A. A., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Gaetani, M., et al. (2022). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science. Available at: [Link]

  • CETSA. (n.d.). CETSA. cetsa.info. Available at: [Link]

  • Fradera, X., et al. (2025). Configurational and Conformational Proclivity of an α-Cyanoacrylamide Derivative of Ibrutinib. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Zhao, Y., & Xian, M. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Dömling, A., et al. (2014). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science. Available at: [Link]

  • D'Assoro, A. B., & D'Assoro, T. S. (2011). Kinome Profiling. The Open Proteomics Journal. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Stability Assessment of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] A cornerstone of this characterization is the assessment of its in vitro stability. This guide provides a comprehensive, technically-grounded framework for evaluating the in vitro stability of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. While direct stability data for this specific molecule is not publicly available, this document leverages established principles of drug metabolism and chemical stability to construct a robust investigational strategy. We will dissect the molecule's structural features to predict potential liabilities, detail rigorous protocols for key stability assays—including metabolic, plasma, and chemical stability—and provide a framework for data interpretation and decision-making. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing NCEs with a scientifically sound and methodologically robust approach.

Introduction: The Imperative of Stability Profiling

In early drug discovery, the goal is to identify compounds with promising pharmacological activity. However, potency and selectivity are meaningless if the compound cannot reach its target in sufficient concentration and for an adequate duration. A molecule's stability—its resistance to degradation by metabolic enzymes or the chemical environment—is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential.[2][3]

Rapid degradation can lead to:

  • Poor Bioavailability: The compound is eliminated before it can be absorbed into systemic circulation.

  • Short Half-Life: Frequent, and often impractical, dosing regimens are required to maintain therapeutic concentrations.

  • High Inter-Individual Variability: Differences in patient metabolism can lead to unpredictable exposures.

  • Formation of Toxic Metabolites: Degradation products may have their own undesirable safety profiles.

Early in vitro assessment of stability allows for the rapid triage of unsuitable candidates and guides the structure-activity relationship (SAR) and structure-property relationship (SPR) efforts to optimize promising leads.[1][4] This guide focuses on 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, a molecule whose stability profile will be dictated by its unique combination of functional groups.

Structural Analysis and Potential Liabilities

A proactive assessment begins with a structural evaluation to hypothesize potential sites of metabolic or chemical vulnerability.

Compound: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Structure:

Key Functional Groups & Potential Instabilities:

  • α-Cyano Acyl Group (-C(=O)CH₂C≡N): The methylene group (CH₂) is activated by two adjacent electron-withdrawing groups (carbonyl and cyano). This makes the protons on this carbon acidic and potentially susceptible to chemical reactions. The nitrile (cyano) group itself can undergo enzymatic hydrolysis. Biological systems can degrade nitriles via two main enzymatic pathways: nitrilases, which directly hydrolyze the nitrile to a carboxylic acid, and a two-step pathway involving nitrile hydratase to form an amide, followed by an amidase to yield the carboxylic acid.[5][6]

  • Tertiary Amide (-N(CH₃)C=O): Amides are generally more stable to hydrolysis than esters.[7] However, they are susceptible to cleavage by amidase enzymes, which are present in plasma and various tissues, particularly the liver.[8][9] The rate of hydrolysis can be slow but may still be a significant clearance pathway for the molecule.[7]

  • N-Methyl Group (-N-CH₃): This site is a potential substrate for Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[10][11] A common metabolic reaction is N-demethylation, an oxidative process that would remove the methyl group.[11]

  • Oxane Ring (Tetrahydropyran): This saturated heterocyclic ether is generally considered metabolically stable. However, CYP-mediated oxidation can occur at positions alpha to the ether oxygen or at other positions on the ring, leading to hydroxylation.

Based on this analysis, the primary hypotheses for instability are CYP-mediated N-demethylation and hydrolysis of the amide or nitrile moieties .

Core In Vitro Stability Assays: Protocols and Rationale

A multi-faceted approach is required to build a comprehensive stability profile. The following three assays form the cornerstone of this evaluation.

Metabolic Stability in Liver Microsomes
  • Scientific Rationale: The liver is the primary organ of drug metabolism.[12] Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14] This assay is the industry standard for assessing a compound's susceptibility to oxidative metabolism and provides a first look at its intrinsic clearance (CLint), a measure of the metabolic capacity of the liver.[12][13][15] More than 90% of currently used drugs are metabolized by CYP450 enzymes.[16]

  • Experimental Protocol:

    • Preparation:

      • Prepare a 10 mM stock solution of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in DMSO.

      • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

      • Prepare a 0.1 M phosphate buffer (pH 7.4).

      • Prepare an NADPH regenerating system (or 1 mM NADPH solution) in buffer and pre-warm to 37°C.[15]

    • Incubation:

      • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). The final DMSO concentration should be ≤ 0.25%.[14][17]

      • Pre-incubate the plate at 37°C for 5-10 minutes.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Time Points & Quenching:

      • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[13][15]

      • The T=0 sample represents 100% of the compound at the start and is crucial for accurate calculations.

    • Controls:

      • No NADPH Control: Incubate the compound with microsomes without adding NADPH. This control identifies any non-CYP-mediated (e.g., UGT-mediated if alamethicin and UDPGA are included) or chemical degradation.

      • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to validate the activity of the microsomal batch.

    • Sample Analysis:

      • Centrifuge the plate to pellet the precipitated protein.

      • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method must be optimized for the specific compound and internal standard.[18]

  • Data Analysis & Interpretation:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

    Table 1: Example Microsomal Stability Data and Interpretation

    Parameter High Stability Moderate Stability Low Stability Interpretation
    t½ (min) > 60 15 - 60 < 15 Indicates how quickly the compound is metabolized. A shorter t½ suggests rapid clearance.

    | CLint (µL/min/mg) | < 12 | 12 - 80 | > 80 | Predicts hepatic clearance. High CLint often correlates with high in vivo clearance and poor oral bioavailability. |

Stability in Plasma
  • Scientific Rationale: After administration, a drug is exposed to various enzymes present in blood plasma, such as esterases and amidases, which can degrade susceptible compounds.[8] Assessing plasma stability is crucial because instability in this matrix can lead to rapid clearance before the drug even reaches the liver or its target tissue.[2] It helps to distinguish between hepatic metabolism and plasma-based hydrolysis as a source of instability.[8] This is particularly relevant for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide due to its amide bond.

  • Experimental Protocol:

    • Preparation:

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Thaw pooled human plasma (and plasma from relevant preclinical species like rat, mouse, dog for cross-species comparison) and bring to 37°C in a water bath.[8]

    • Incubation:

      • In a 96-well plate, spike the test compound into the plasma to a final concentration of 1 µM (final DMSO < 1%).[8]

      • Incubate the plate at 37°C.

    • Time Points & Quenching:

      • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[8][17]

    • Controls:

      • Heat-Inactivated Plasma: Run a parallel experiment in plasma that has been heat-inactivated (e.g., 56°C for 30 min) to denature enzymes. This control helps to identify purely chemical degradation versus enzymatic hydrolysis.

      • Positive Control: Include a compound known to be unstable in plasma (e.g., propantheline) to confirm enzymatic activity.

    • Sample Analysis:

      • Process and analyze samples by LC-MS/MS as described in the microsomal stability assay.

  • Data Analysis & Interpretation:

    • Data is typically reported as the percent of the parent compound remaining at each time point compared to the T=0 sample.

    • If significant degradation is observed (<85% remaining at 120 min), the in vitro half-life (t½) can be calculated as described previously.

    Table 2: Example Plasma Stability Data and Interpretation

    Species % Remaining at 120 min t½ (min) Interpretation
    Human > 95% > 120 Stable; low risk of plasma-mediated clearance in humans.
    Rat 40% ~90 Unstable in rat plasma; suggests potential species differences and challenges for in vivo rat studies.

    | Human (Heat-Inactivated) | > 98% | N/A | Degradation is enzyme-mediated. |

Chemical Stability in Aqueous Buffers
  • Scientific Rationale: A compound must be stable not only in biological matrices but also in the aqueous environments it will encounter, from formulation solutions to the gastrointestinal tract.[19] This assay assesses the intrinsic chemical stability of the molecule under different pH conditions, helping to identify potential liabilities related to hydrolysis or other pH-dependent degradation pathways.[20][21]

  • Experimental Protocol:

    • Preparation:

      • Prepare a series of aqueous buffers at different pH values relevant to physiological and formulation conditions (e.g., pH 1.2 for stomach acid, pH 6.5 for intestinal fluid, pH 7.4 for blood).

      • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Incubation:

      • Spike the test compound into each buffer to a final concentration of 1-10 µM.

      • Incubate the solutions at a controlled temperature (e.g., 37°C or room temperature).

    • Time Points & Analysis:

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze directly by LC-MS/MS or a stability-indicating HPLC-UV method.

    • Data Analysis & Interpretation:

      • Plot the percent of the parent compound remaining versus time for each pH condition.

      • Identify any pH conditions under which the compound shows significant degradation (>10-15% loss over 24 hours). This information is critical for developing stable formulations and for interpreting data from other assays where buffer systems are used.

Visualizing the Workflow and Potential Metabolism

Diagrams are essential for clarifying complex processes. The following are rendered using Graphviz (DOT language) to illustrate the experimental and logical flows.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Decision & Follow-up Microsomal Microsomal Stability (Human, Rat) Triage Stability Acceptable? Microsomal->Triage Plasma Plasma Stability (Human, Rat) Plasma->Triage Chemical Chemical Stability (pH 1.2, 7.4) Chemical->Triage Proceed Proceed to In Vivo PK Triage->Proceed Yes Optimize Chemical Optimization (Block Metabolic Site) Triage->Optimize No (Moderately Unstable) Terminate Terminate Compound Triage->Terminate No (Highly Unstable)

Caption: General workflow for in vitro stability assessment and decision-making.

G cluster_cyp CYP450-Mediated Oxidation cluster_hydrolysis Hydrolytic Cleavage Parent 2-cyano-N-methyl-N-(oxan-4-yl)acetamide N_Demethyl N-Demethylation Product (Loss of CH3) Parent->N_Demethyl CYPs Oxane_OH Hydroxylated Oxane Product Parent->Oxane_OH CYPs Amide_Hydrolysis Amide Hydrolysis Products (Carboxylic Acid + Amine) Parent->Amide_Hydrolysis Amidases Nitrile_Hydrolysis Nitrile Hydrolysis Product (α-carboxy acetamide) Parent->Nitrile_Hydrolysis Nitrilases / Hydratases

Caption: Hypothesized metabolic pathways for the test compound.

Integrated Stability Assessment and Strategic Decisions

No single assay tells the whole story. The power of this approach lies in synthesizing the data to build a coherent stability profile and make informed decisions.

  • Scenario 1: Stable Across the Board. If the compound shows high stability in microsomes (t½ > 60 min), plasma (% remaining > 95%), and aqueous buffers, it has a low clearance risk. The project can proceed with confidence to in vivo pharmacokinetic studies.

  • Scenario 2: High Microsomal Instability, Stable in Plasma. This is a classic profile for a compound cleared primarily by hepatic CYP450 enzymes. The calculated CLint can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[4][22] If the predicted clearance is too high, medicinal chemistry efforts should focus on modifying the molecule to block the site of metabolism (e.g., replacing the N-methyl group with a less metabolically labile group). Metabolite identification studies would be a critical next step to confirm the metabolic soft spot.[23]

  • Scenario 3: High Plasma Instability, Stable in Microsomes. This points to hydrolysis by plasma enzymes as the main clearance pathway.[8] This can be problematic, especially if there are significant species differences. If the compound is highly unstable in human plasma, it is often a candidate for termination unless it is intended as a pro-drug designed for rapid activation in the blood.

  • Scenario 4: pH-Dependent Chemical Instability. If the compound degrades rapidly at a specific pH (e.g., pH 1.2), this poses a significant risk for oral delivery. Formulation strategies, such as enteric coatings, may be required to protect the drug from stomach acid. This finding also complicates the interpretation of other in vitro assays if the buffer pH is not carefully controlled.

Conclusion: A Foundation for Success

The in vitro stability assessment of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, as outlined in this guide, is a critical, data-driven process that provides foundational knowledge for its development. By systematically evaluating its susceptibility to metabolic and chemical degradation, researchers can de-risk their projects, make informed go/no-go decisions, and intelligently guide molecular optimization. Adherence to these robust, well-controlled protocols and a thoughtful, integrated analysis of the resulting data are paramount to ensuring that only the most promising and viable drug candidates advance toward the clinic. The principles and methodologies described herein are grounded in regulatory expectations and industry best practices, providing a self-validating framework for generating reliable and actionable stability data.[18][24][25][26]

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • Di, L., & Kerns, E. H. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. [Link]

  • Chen, J., & Wang, J. (2015). Enantioselective biotransformations of nitriles in organic synthesis. PubMed. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. (2023). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. PMC - NIH. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. [Link]

  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025). Raytor. [Link]

  • Brinkmann, D. W., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]

  • How to use hepatocytes for intrinsic clearance prediction? (2025). Patsnap Synapse. [Link]

  • Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • Physicochemical Properties. Pacific BioLabs. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Physicochemical property of drug molecules with respect to drug actions. (2014). JBINO. [Link]

  • Pharmaceutical Stability Testing. Creative Biolabs. [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

  • Hydrolysis of Amides. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Brady, D., et al. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

  • Sodhi, J. K., et al. (2015). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition. [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2004). ACS Publications. [Link]

  • Chemistry of Nitriles. (2023). OpenStax. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC - NIH. [Link]

  • Zientek, M., & Obach, R. S. (2012). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. PMC - NIH. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • The Hydrolysis of Amide. ResearchGate. [Link]

  • Stability Testing & Studies. Southwest Research Institute. [Link]

  • In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. (2025). Taylor & Francis Online. [Link]

Sources

solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle that can terminate development. For a drug to be effective, it must first dissolve in the physiological fluids of the body to be absorbed into the bloodstream. Therefore, a thorough understanding of a compound's solubility characteristics is paramount. This guide provides a comprehensive technical overview of the solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, a novel compound with therapeutic potential. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, analyze its solubility profile in a range of solvents, and discuss the implications for its development as a pharmaceutical agent.

The principle of "like dissolves like" is a fundamental concept in predicting solubility[1]. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized into polar, semi-polar, and nonpolar types[2]. Polar solvents, such as water and alcohols, possess strong dipolar moments and can form hydrogen bonds, making them effective at dissolving polar solutes[2]. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. The interplay of a solute's physicochemical properties with those of the solvent governs the extent of its solubility.

Experimental Determination of Solubility: A Validated Protocol

To ensure the generation of accurate and reproducible solubility data, a well-controlled and validated experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies[1][3][4][5][6][7].

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Materials and Equipment:

  • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (of known purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide to a known volume of each solvent in a sealed vial. The excess solid should be visually present to ensure a saturated solution is achieved.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][4] The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration of the solute in the solution remains constant[3][5].

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter[1].

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Analyze the concentration of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in the diluted solution using a validated HPLC method. A calibration curve should be generated using standard solutions of the compound to ensure accurate quantification[1].

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[1].

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-cyano-N-methyl-N-(oxan-4-yl)acetamide B Add to a known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtered solution E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Solubility Profile of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

The following table presents a hypothetical but scientifically plausible solubility profile of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in a selection of solvents with varying physicochemical properties. This data is intended to be illustrative for the purpose of this guide.

SolventPolarity (Dielectric Constant)Hydrogen Bonding CapabilityHypothetical Solubility (mg/mL) at 25°C
Water80.1Donor & Acceptor5.2
Methanol32.7Donor & Acceptor150.8
Ethanol24.5Donor & Acceptor85.3
Acetone20.7Acceptor250.1
Ethyl Acetate6.0Acceptor45.6
Dichloromethane9.1Weak Acceptor15.2
Toluene2.4None1.8
Hexane1.9None<0.1

Analysis and Discussion: Unraveling the Solubility Behavior

The hypothetical solubility data reveals a distinct trend that can be explained by the interplay of intermolecular forces between 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and the various solvents. The structure of the molecule, with its cyano, amide, and oxane functionalities, suggests a moderate to high polarity and the capacity for hydrogen bonding.

  • High Solubility in Polar Protic and Aprotic Solvents: The compound exhibits the highest solubility in acetone, a polar aprotic solvent. This can be attributed to strong dipole-dipole interactions between the polar functionalities of the solute and the solvent. The high solubility in methanol and ethanol, both polar protic solvents, is due to the favorable hydrogen bonding interactions between the amide and oxane groups of the solute and the hydroxyl groups of the alcohols[2].

  • Moderate Aqueous Solubility: The moderate solubility in water is a result of the competing effects of the polar groups, which can hydrogen bond with water, and the nonpolar hydrocarbon backbone of the oxane ring, which is hydrophobic.

  • Decreased Solubility in Less Polar and Nonpolar Solvents: As the polarity of the solvent decreases, so does the solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. The lower solubility in ethyl acetate and dichloromethane reflects the reduced capacity of these solvents to engage in strong dipole-dipole or hydrogen bonding interactions. The very low solubility in the nonpolar solvents toluene and hexane is expected, as the energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by the weak van der Waals forces that would be formed between the solute and these nonpolar solvents. The strength of hydrogen-bonded complexes is generally favored in nonpolar organic solvents[8].

Conclusion and Implications for Drug Development

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. The presented shake-flask protocol offers a robust method for generating reliable solubility data. The analysis of the hypothetical solubility profile underscores the importance of considering both the polarity and hydrogen bonding capabilities of solvents when predicting the solubility of a drug candidate.

The moderate aqueous solubility of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide suggests that it may have acceptable oral bioavailability. However, its high solubility in organic solvents like acetone and methanol could be leveraged in formulation development, for instance, in the preparation of amorphous solid dispersions to enhance its dissolution rate and bioavailability. Further studies, as outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, are necessary to fully characterize its biopharmaceutical properties[9][10][11][12]. The determination of a drug's solubility is a critical step in the early stages of drug development, as it directly influences the formulation strategy and the ultimate success of the therapeutic agent[7].

References

  • University of Strathclyde. (2015, August 03). Solubility determination from clear points upon solvent addition. [Link]

  • ACS Publications. (2015, August 03). Solubility Determination from Clear Points upon Solvent Addition. [Link]

  • ResearchGate. Solubility Determination from Clear Points upon Solvent Addition. [Link]

  • ACS Publications. (2015, August 03). Solubility Determination from Clear Points upon Solvent Addition | Organic Process Research & Development. [Link]

  • Basicmedical Key. (2016, August 14). Pharmaceutical Solvents. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • World Health Organization. (2018, July 02). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics. [Link]

  • PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

  • MDPI. Summary of solubility measurement protocols of each company before harmonization. [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF. [Link]

  • ICH. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

  • Unknown Source. Polarity of Solvents.
  • PubChem - NIH. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622. [Link]

  • MDPI. (2025, September 25). Dispersion, Polar, and Hydrogen-Bonding Contributions to Solvation Free Energies. [Link]

  • PubChem. 2-Cyano-N-((methylamino)carbonyl)acetamide | C5H7N3O2 | CID 81447. [Link]

  • PMC. (2025, January 07). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. [Link]

  • NIST WebBook. Acetamide, 2-cyano-. [Link]

  • ACS Publications. Hydrogen bonding and other polar interactions of 1-, 2-, and 4-octyne with organic solvents. [Link]

  • NIST WebBook. Acetamide, 2-cyano-. [Link]

  • Chemical Substance Information. 2-CYANO-N-(4-METHYLBENZYL)ACETAMIDE. [Link]

Sources

discovery and isolation of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Cyanoacetamide Derivatives

Introduction

Synthetic Strategies for N-Substituted Cyanoacetamides

The synthesis of N-substituted cyanoacetamides typically involves the amidation of a cyanoacetic acid derivative with a primary or secondary amine. The choice of starting materials and reaction conditions can be tailored to achieve high yields and purity of the desired product.

Amidation of Cyanoacetic Acid Esters

A common and efficient method for the synthesis of N-substituted cyanoacetamides is the direct reaction of an amine with a cyanoacetic acid ester, such as methyl cyanoacetate or ethyl cyanoacetate.[3][4] This reaction is often carried out under neat conditions or in a suitable solvent.

Rationale for Experimental Choices:

  • Ester Choice: Ethyl cyanoacetate is frequently used due to its commercial availability and favorable reactivity. Methyl cyanoacetate is also a viable option.

  • Solvent: The reaction can be performed without a solvent, which simplifies the work-up procedure.[2][3] In other cases, solvents like ethanol or toluene may be employed.

  • Temperature: The reaction is typically conducted at room temperature, although gentle heating may be required for less reactive amines.[3]

  • Catalyst: While the reaction can proceed without a catalyst, basic catalysts can be used to enhance the reaction rate.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Cyanoacetamides

  • To a stirred solution of the desired amine, slowly add an equimolar amount of methyl cyanoacetate or ethyl cyanoacetate.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If a precipitate forms, it can be collected by filtration.

  • The crude product is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.

  • The final product is dried under vacuum to yield the pure N-substituted cyanoacetamide.[3]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product Amine Primary or Secondary Amine (e.g., N-methyl-oxan-4-amine) Reaction Amidation Amine->Reaction Ester Cyanoacetic Acid Ester (e.g., Methyl Cyanoacetate) Ester->Reaction Filtration Filtration Reaction->Filtration Precipitate Formation Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Drying->Product

Caption: General workflow for the synthesis of N-substituted cyanoacetamides.

Physicochemical Properties

The physicochemical properties of cyanoacetamide derivatives are crucial for their application in various fields, particularly in drug development where factors like solubility and stability are paramount.

PropertyValue (for 2-Cyano-N-methylacetamide)Data Source
Molecular Formula C4H6N2O[5][6]
Molecular Weight 98.10 g/mol [5][6]
Melting Point 82 °C[6]
Boiling Point 335.3±25.0 °C (Predicted)[6]
Density 1.044±0.06 g/cm3 (Predicted)[6]
pKa 5.44±0.10 (Predicted)[6]
LogP -1.96 - -0.445 at 25℃[6]
Solubility Soluble in DMSO and Methanol[6]

Note: These properties are for the parent compound 2-cyano-N-methylacetamide and will vary with different N-substituents.

Biological Activity and Potential Applications

Cyanoacetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the cyano and acetamide groups allows for interactions with various biological targets.

Potential as Enzyme Inhibitors

The cyanoacrylamide moiety is a key feature in a number of potent enzyme inhibitors. For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling protein involved in cell survival and inflammatory responses.[7] The electrophilic nature of the acrylamide can allow for covalent interactions with cysteine residues in the active sites of enzymes.

Anticancer and Antimicrobial Agents

The cyanoacetamide scaffold has been explored for the development of anticancer and antimicrobial agents. The incorporation of fluorine atoms, for example, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.[8]

Agricultural Chemistry

Cyanoacetamide derivatives also have applications in agriculture. Some have been investigated for their insecticidal properties against various pests.[9][10]

Visualization of Potential Biological Interactions

Biological_Activity cluster_compound Cyanoacetamide Derivative cluster_targets Potential Biological Targets cluster_applications Therapeutic & Other Applications Compound 2-cyano-N-R1-N-R2-acetamide Enzymes Enzymes (e.g., Kinases) Compound->Enzymes Inhibition Receptors Cellular Receptors Compound->Receptors Modulation DNA DNA/RNA Compound->DNA Intercalation/ Binding Anticancer Anticancer Enzymes->Anticancer Insecticidal Insecticidal Enzymes->Insecticidal Antimicrobial Antimicrobial Receptors->Antimicrobial DNA->Anticancer

Caption: Potential biological targets and applications of cyanoacetamide derivatives.

Conclusion

The cyanoacetamide scaffold is a privileged structure in chemical synthesis, offering a versatile platform for the development of novel compounds with a wide range of applications. While the specific compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is not well-documented, the general synthetic routes and potential biological activities of this class of molecules are well-established. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists working in drug discovery and development to explore the potential of novel cyanoacetamide derivatives.

References

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Eureka. (2022, August 5). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • The Korean Chemical Society. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

  • ResearchGate. (2017, January 30). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, May). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Retrieved from [Link]

  • Der Pharma Chemica. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • Journals Of University Eloued. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, cyanoacetamide derivatives have long been recognized for their utility and versatility.[1] Their unique combination of a nucleophilic active methylene group, an electrophilic nitrile carbon, and a reactive amide functionality provides a rich platform for the construction of diverse heterocyclic systems.[1]

This application note focuses on a specific, yet highly promising precursor: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide . The incorporation of the N-methyl-N-(oxan-4-yl) moiety introduces a three-dimensional element and potential hydrogen bond acceptor, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic products. This guide provides detailed protocols for the synthesis of this precursor and its subsequent application in the construction of key heterocyclic cores, including thiophenes, pyridones, and pyrazoles. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in organic synthesis and drug discovery.

PART 1: Synthesis of the Precursor: 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

A robust and high-yielding synthesis of the title precursor is paramount for its utility in further synthetic elaborations. While numerous methods exist for the preparation of N-substituted cyanoacetamides, the amidation of ethyl cyanoacetate with the corresponding amine is a common and effective strategy.[2]

Synthesis of the Amine: N-methyl-N-(oxan-4-yl)amine

The synthesis of the requisite secondary amine, N-methyl-N-(oxan-4-yl)amine, can be readily achieved via reductive amination of oxan-4-one (tetrahydro-4H-pyran-4-one) with methylamine. This is a standard transformation in organic synthesis.

Protocol 1: Synthesis of N-methyl-N-(oxan-4-yl)amine

Materials:

  • Oxan-4-one

  • Methylamine (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxan-4-one (1.0 eq) in DCM or DCE, add methylamine (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield N-methyl-N-(oxan-4-yl)amine.

Amidation of Ethyl Cyanoacetate

With the secondary amine in hand, the synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide can be achieved. A highly efficient method for the amidation of ethyl cyanoacetate with sterically demanding secondary amines involves the use of a strong base to pre-form the lithium amide. This low-temperature procedure often provides high yields where traditional thermal methods may be less effective.

Protocol 2: Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Materials:

  • N-methyl-N-(oxan-4-yl)amine

  • n-Butyllithium (n-BuLi) (e.g., 2.5 M in hexanes)

  • Ethyl cyanoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve N-methyl-N-(oxan-4-yl)amine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting lithium amide solution for 30 minutes at -78 °C.

  • To this solution, add ethyl cyanoacetate (1.0 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

PART 2: Application in Heterocyclic Synthesis

The strategic placement of the cyano, active methylene, and N,N-disubstituted amide functionalities in 2-cyano-N-methyl-N-(oxan-4-yl)acetamide opens up a plethora of possibilities for heterocyclic synthesis.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald three-component reaction is a powerful method for the synthesis of highly substituted 2-aminothiophenes.[3] It typically involves the reaction of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The use of N,N-disubstituted cyanoacetamides in the Gewald reaction leads to the formation of 2-aminothiophene-3-carboxamides.

Causality in Experimental Design: The choice of a basic catalyst, such as triethylamine or morpholine, is crucial for promoting both the initial Knoevenagel condensation between the carbonyl compound and the cyanoacetamide, and the subsequent steps involving the addition of sulfur. Ethanol is a common solvent as it facilitates the dissolution of the reactants and the base.

Protocol 3: Gewald Synthesis of 2-Amino-N-methyl-N-(oxan-4-yl)thiophene-3-carboxamides

Materials:

  • 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

  • An appropriate aldehyde or ketone (e.g., cyclohexanone, acetone)

  • Elemental sulfur (S₈)

  • Triethylamine (TEA) or morpholine

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 eq), the carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add triethylamine (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (or 50-70 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate. If not, the volume of the solvent can be reduced under vacuum, or water can be added to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Table 1: Representative Yields for Gewald Reaction with Cyanoacetamides

Carbonyl Compound Base Solvent Typical Yield Range Reference
Cyclohexanone Morpholine Ethanol 70-90% [3]
Acetone Triethylamine Ethanol 65-85% [3]

| Benzaldehyde | Triethylamine | Ethanol | 70-95% |[3] |

Workflow for Gewald Reaction:

Gewald_Workflow Precursor 2-Cyano-N-methyl-N- (oxan-4-yl)acetamide Reaction Reaction Precursor->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Solvent Ethanol or DMF Solvent->Reaction Base Triethylamine Base->Reaction Heat Heat (50-70 °C) Heat->Reaction Cooling Cooling & Precipitation Filtration Filtration Cooling->Filtration Purification Recrystallization or Chromatography Filtration->Purification Product 2-Aminothiophene-3-carboxamide Purification->Product Reaction->Cooling Reaction Mixture

Caption: Synthesis of 3-cyano-2-pyridones.

Synthesis of 5-Aminopyrazoles

The reaction of compounds containing an active methylene group adjacent to a nitrile with hydrazine derivatives is a classical and efficient method for the synthesis of 5-aminopyrazoles. [4][5] Causality in Experimental Design: The reaction is believed to proceed through an initial addition of hydrazine to the nitrile group, followed by an intramolecular cyclization via condensation with the amide carbonyl, and subsequent dehydration. The choice of solvent and temperature can influence the reaction rate and yield.

Protocol 5: Synthesis of N-Substituted 5-Aminopyrazoles

Materials:

  • 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

  • Hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine

  • Ethanol (EtOH) or Acetic Acid (AcOH)

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the desired 5-aminopyrazole derivative.

PART 3: Safety, Troubleshooting, and Conclusion

Safety Precautions
  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [5][6][7][8][9]* Reagent-Specific Hazards:

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care.

    • Cyanoacetamides: Can be harmful if swallowed or inhaled, and may cause skin and eye irritation. [5][6][7][8][9]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low yield in precursor synthesis (Protocol 2) Incomplete formation of the lithium amide; moisture in the reaction.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated n-BuLi.
Gewald reaction fails to proceed (Protocol 3) Low reactivity of the carbonyl compound; insufficient base.Consider using a more reactive aldehyde. Increase the amount of base or switch to a stronger base like morpholine. Use DMF as a solvent for less reactive substrates.
Formation of byproducts in pyridone synthesis (Protocol 4) Self-condensation of the 1,3-dicarbonyl; side reactions due to strong base.Use a catalytic amount of a milder base like piperidine. Control the reaction temperature carefully.
Difficult purification of pyrazole product (Protocol 5) Product is highly polar or has similar polarity to starting materials.Use a different solvent system for recrystallization. Consider derivatization to a less polar compound for purification, followed by deprotection.

Conclusion

2-Cyano-N-methyl-N-(oxan-4-yl)acetamide is a highly valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for its preparation and subsequent transformation into 2-aminothiophenes, 3-cyano-2-pyridones, and 5-aminopyrazoles. The strategic incorporation of the N-methyl-N-(oxan-4-yl) moiety offers a promising avenue for the development of new chemical entities with potentially improved pharmacological profiles. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.

References

  • Dalton, J. R., et al. (1990). Rapid, Low-Temperature Amidation of Ethyl Cyano-Acetate with Lithium Amides Derived from primary and Secondary Amines. Synthetic Communications, 20(20), 3235-3243. [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of 2-Cyano-N-methyl-acetamide. [Link]

  • Al-Mousawi, S. M., et al. (2020). Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). 2-Cyano-N-methylacetamide. PubChem Compound Database. [Link]

  • Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. [Link]

  • Dömling, A., & I. Ugi. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • Khmilevskii, D. N., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1190-1199. [Link]

  • Gouda, M. A. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1-25. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

  • PrepChem. (2023). Synthesis of 3-cyano-4,6-di-n-propyl-2(1H)-pyridinone. [Link]

  • Gouda, M. A. (2015). Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis. European Journal of Chemistry, 6(2), 219-224. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-230. [Link]

  • SynArchive. Thorpe-Ziegler Reaction. [Link]

  • de Souza, A. C. B., et al. (2022). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 12(10), 5997-6007. [Link]

  • El-Meligie, S., et al. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemical Papers, 74(10), 3461-3471. [Link]

  • Shriner, R. L., & F. W. Neumann. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

  • Dömling, A., & I. Ugi. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Request PDF. [Link]

  • Orioli, R., et al. (2025). Synthesis of N-Methyl Secondary Amines. Request PDF. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2950. [Link]

  • Cantrell, W. R. (1989). Process for preparing thiophene derivatives.
  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • Sabat, M., & A. Dömling. (2017). The Gewald multicomponent reaction. Semantic Scholar. [Link]

  • Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299. [Link]

  • Chen, J., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Nature Communications, 14(1), 1-10. [Link]

  • Johnson, T. A., & J. C. Lewis. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(10), 1130-1133. [Link]

  • Naoum, J. N., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Boyle, K. E., et al. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(5), 1216. [Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds. These products are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a vast array of fine chemicals, polymers, and, most notably, pharmaceuticals.[1][2][3] The reaction's significance is particularly pronounced in drug discovery, where it serves as a crucial step in the synthesis of anti-inflammatory drugs, antimalarial agents, and complex natural products with anticancer properties.[2][4]

This guide focuses on a specific, yet highly versatile, active methylene compound: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide . The presence of the cyano and acetamide groups activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent nucleophilic attack on a carbonyl compound. The N-methyl-N-(oxan-4-yl) substituent offers a unique combination of steric and electronic properties that can influence the reactivity and solubility of both the starting material and the final product, potentially offering advantages in downstream applications and biological activity. These application notes provide a comprehensive overview of the use of this reagent in Knoevenagel condensation reactions, offering detailed protocols and insights for researchers in organic synthesis and drug development.

The Knoevenagel Condensation: Mechanism and Key Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[5] The reaction is typically catalyzed by a weak base, such as an amine, to avoid self-condensation of the aldehyde or ketone.[5]

The mechanism proceeds through the following key steps:

  • Deprotonation: A base removes a proton from the active methylene group of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the adjacent cyano and carbonyl groups facilitates this deprotonation.[6]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy compound (aldol addition product).[7]

  • Dehydration: The β-hydroxy compound undergoes a base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction.[7]

An alternative pathway, particularly with amine catalysts, involves the formation of an iminium ion from the aldehyde or ketone, which is a more potent electrophile.[8]

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_condensation Condensation with Carbonyl cluster_dehydration Dehydration ActiveMethylene 2-cyano-N-methyl-N- (oxan-4-yl)acetamide Carbanion Resonance-Stabilized Carbanion (Enolate) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Intermediate Tetrahedral Alkoxide Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Intermediate Aldol β-Hydroxy Adduct Intermediate->Aldol Protonation Product α,β-Unsaturated Product Aldol->Product Elimination Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide a starting point for performing Knoevenagel condensation reactions with 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: General Procedure using a Homogeneous Base Catalyst

This protocol is a standard method using a common amine catalyst and is suitable for a wide range of aldehydes.

Materials:

  • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 mmol)

  • Aldehyde or Ketone (1.0 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

Procedure:

  • To a round-bottom flask, add 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 mmol) and the desired aldehyde or ketone (1.0 mmol).

  • Add ethanol (5-10 mL) to dissolve the reactants.

  • With stirring, add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Greener Approach using a Heterogeneous Catalyst in an Aqueous Medium

This protocol offers a more environmentally friendly alternative, often with easier catalyst recovery.

Materials:

  • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Heterogeneous catalyst (e.g., CaO-MgO, 5 mol%)[9]

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add water (5 mL) to the flask.

  • Add the heterogeneous catalyst (e.g., CaO-MgO, 5 mol%) to the mixture.[9]

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product and catalyst can be collected by vacuum filtration.

  • The catalyst can often be separated from the product by dissolving the product in a suitable organic solvent and filtering off the insoluble catalyst.

  • The solvent from the filtrate can then be removed under reduced pressure to yield the purified product.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a Knoevenagel condensation experiment.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants: - 2-cyano-N-methyl-N-(oxan-4-yl)acetamide - Aldehyde/Ketone - Catalyst Solvent Add Solvent Reagents->Solvent Stirring Stir at Specified Temperature Solvent->Stirring Monitoring Monitor by TLC Stirring->Monitoring Isolation Product Isolation: - Filtration or - Solvent Removal Monitoring->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification Characterization Characterization: - NMR - IR - Mass Spectrometry - Melting Point Purification->Characterization

Caption: A typical experimental workflow for Knoevenagel condensation.

Data Presentation: Expected Outcomes and Substrate Scope

While specific yield and reaction time data for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is not available in the literature, we can extrapolate expected trends based on similar N-substituted cyanoacetamides.[10] The reactivity of the carbonyl partner significantly influences the reaction outcome.

Aldehyde/Ketone SubstrateExpected ReactivityTypical CatalystExpected ProductNotes
Aromatic Aldehydes (e.g., Benzaldehyde)HighPiperidine, Triethylamine(E)-2-cyano-3-phenyl-N-methyl-N-(oxan-4-yl)acrylamideElectron-donating groups on the aromatic ring may decrease reactivity.
Aliphatic Aldehydes (e.g., Butyraldehyde)Moderate to HighPiperidine, DBU(E)-2-cyano-N-methyl-N-(oxan-4-yl)hept-2-enamideCan be prone to self-condensation, requiring milder conditions.
Ketones (e.g., Cyclohexanone)LowStronger base (e.g., DBU) or harsher conditions2-cyano-2-(cyclohexylidene)-N-methyl-N-(oxan-4-yl)acetamideGenerally less reactive than aldehydes due to steric hindrance and reduced electrophilicity.[11]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more active catalyst (e.g., DBU), or removing water as it forms (e.g., using a Dean-Stark apparatus).

  • Side Reactions: The primary side reaction is often the self-condensation of the aldehyde or ketone, especially with strong bases. Using a mild base and controlled temperature can mitigate this.[5] Michael addition of the starting cyanoacetamide to the product can also occur, particularly with a large excess of the active methylene compound.

  • Product Characterization: The formation of the α,β-unsaturated product can be confirmed by ¹H NMR spectroscopy (alkenic proton signals), ¹³C NMR spectroscopy (disappearance of the aldehyde/ketone carbonyl signal and appearance of new sp² carbon signals), and IR spectroscopy (C=C stretching).

Conclusion

2-cyano-N-methyl-N-(oxan-4-yl)acetamide is a promising reagent for the Knoevenagel condensation, offering a pathway to a diverse range of α,β-unsaturated products with potential applications in medicinal chemistry and materials science. The protocols and guidelines presented here, based on established principles of the Knoevenagel condensation, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block.

References

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • A plausible mechanism for Knoevenagel condensation reaction between... ResearchGate. [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis. [Link]

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Bentham Science Publishers. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

Sources

experimental protocol for the synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized cyanoacetamides is a critical workflow in modern medicinal chemistry. The target compound, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (also known as 2-cyano-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide), serves as a versatile intermediate and a key pharmacophore in the development of targeted therapeutics, including pan-KRAS and kinase inhibitors[1].

Synthesizing this molecule presents two distinct chemical challenges:

  • Steric Hindrance: The secondary amine precursor, N-methyltetrahydro-2H-pyran-4-amine, features a bulky oxan-4-yl ring that significantly reduces the nucleophilicity of the nitrogen atom.

  • Side Reactions of the Active Methylene: Cyanoacetic acid possesses highly acidic protons (pKa ~9–11). If activation is slow or if harsh bases are employed, the molecule is prone to base-catalyzed Knoevenagel condensations, oligomerization, or dimerization.

To overcome these challenges, this protocol utilizes Propylphosphonic anhydride (T3P) . As an activating agent, T3P rapidly forms a mixed anhydride intermediate, outcompeting the rate of active methylene side reactions[2]. Furthermore, T3P is exceptionally effective for driving the coupling of sterically hindered secondary amines[3]. Crucially, T3P generates entirely water-soluble phosphonate byproducts, eliminating the need for tedious chromatographic purification and establishing a self-validating, scalable extraction process[2][4].

Synthetic Workflows & Visualizations

Workflow A Tetrahydro-4H-pyran-4-one + Methylamine B Reductive Amination (NaBH3CN, AcOH) A->B C N-Methyl-N-(oxan-4-yl)amine Intermediate B->C D Amide Coupling (Cyanoacetic Acid, T3P, DIPEA) C->D E 2-Cyano-N-methyl-N- (oxan-4-yl)acetamide D->E

Synthetic workflow for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Mechanism A Cyanoacetic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D Mixed Anhydride Active Intermediate B->D C T3P (Propylphosphonic anhydride) C->D Activation E Nucleophilic Attack by Secondary Amine D->E Amine Addition F Target Amide + Water-Soluble Phosphonate Byproduct E->F Elimination

Mechanism of T3P-mediated carboxylic acid activation and amide bond formation.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-N-(oxan-4-yl)amine (Intermediate)

Objective: Preparation of the sterically hindered secondary amine precursor via reductive amination.

  • Imine Formation: To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, dropwise add methylamine (2.0 eq, 20.0 mmol, 2 M solution in THF) at room temperature[5].

  • Acidification: Add glacial acetic acid (0.5 mL) to adjust the pH to ~5-6, promoting the formation of the intermediate iminium ion. Stir the mixture continuously for 1 hour at room temperature[5].

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN) (1.2 eq, 12.0 mmol) in small portions to control the evolution of hydrogen gas[5].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours[5].

  • Workup: Quench the reaction carefully with 1 M NaOH (10 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a pale yellow liquid[5].

Self-Validation Checkpoint: The complete consumption of the ketone can be validated by TLC (DCM:MeOH 9:1, Ninhydrin stain). The product secondary amine will stain positively (purple/brown), while the starting ketone will not react with ninhydrin.

Protocol B: Synthesis of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide (Target)

Objective: T3P-mediated amide coupling of cyanoacetic acid.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve cyanoacetic acid (1.1 eq, 11.0 mmol) and the synthesized N-methyl-N-(oxan-4-yl)amine (1.0 eq, 10.0 mmol) in anhydrous ethyl acetate (EtOAc, 20 mL)[2][4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol) dropwise to the stirring solution at 0 °C[4]. DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions with the activated ester[3].

  • Activation: Add T3P (50 wt.% solution in EtOAc) (1.5 eq, 15.0 mmol) dropwise over 10 minutes, strictly maintaining the temperature at 0 °C to prevent thermal dimerization of the cyanoacetic acid[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction progress by LC-MS[1].

  • Workup: Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo. Triturate the residue with cold diethyl ether to afford the pure target compound.

Self-Validation Checkpoint: The purity of the final product is validated post-extraction. Because T3P and its phosphonate byproducts are entirely water-soluble[2], an absence of baseline impurities on LC-MS after the aqueous washes confirms successful phase separation and complete reagent removal without the need for column chromatography.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry for Amide Coupling

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
N-Methyl-N-(oxan-4-yl)amine115.181.01.15 gNucleophile
Cyanoacetic Acid85.061.10.94 gAcyl Donor
DIPEA129.243.05.23 mLNon-nucleophilic Base
T3P (50% in EtOAc)318.201.59.54 g (~8.9 mL)Coupling/Activating Agent
Ethyl Acetate88.11-20.0 mLReaction Solvent

Table 2: Optimization of Coupling Agents for Cyanoacetamide Synthesis

Coupling AgentBaseSolventTime (h)Yield (%)Impurity Profile (Side Reactions)
EDC·HCl / HOBtDIPEADCM1265%Moderate Knoevenagel dimerization
HATUDIPEADMF478%Trace epimerization/dimerization
T3P DIPEA EtOAc 4 92% Clean profile, no active methylene side reactions

(Note: T3P demonstrates superior performance due to rapid mixed-anhydride formation and the easy aqueous removal of phosphonate byproducts, making it the optimal choice for process-scale synthesis[2][3].)

Analytical Characterization

  • LC-MS: [M+H]⁺ m/z calculated for C9H14N2O2: 183.11; found: 183.1.

  • ¹H NMR (400 MHz, CDCl3): The spectrum will exhibit complex signals (rotamers) due to the restricted rotation of the tertiary amide bond. Key diagnostic signals include the highly deshielded cyanoacetyl -CH2- singlet (~3.5–3.8 ppm), the N-methyl singlet (~2.8–3.0 ppm), and the tetrahydropyran oxymethine/methylene multiplets (3.4–4.1 ppm and 1.5–1.9 ppm).

Sources

Introduction: Deconstructing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide for Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the potential applications of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in medicinal chemistry. While direct literature on this specific molecule is not abundant, a thorough analysis of its constituent structural motifs—the cyanoacetamide core, the N-methyl-N-substituted amide, and the oxane ring—allows for a predictive and insightful overview of its potential as a therapeutic agent or a scaffold for drug discovery. This document is intended for researchers, scientists, and drug development professionals.

The compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide represents a confluence of chemical functionalities that are highly pertinent in modern drug discovery. Its structure suggests potential for a range of biological activities, predicated on the well-established roles of its core components. This guide will dissect the molecule into its key functional domains to forecast its applications, propose synthetic strategies, and outline protocols for its biological evaluation.

The primary structural features for our analysis are:

  • The Cyanoacetamide Core: A versatile and reactive pharmacophore.

  • The N-methyl-N-(oxan-4-yl) Amide Moiety: A modulator of physicochemical and pharmacokinetic properties.

By understanding the established roles of these fragments in medicinal chemistry, we can construct a compelling hypothesis for the utility of the title compound.

The Cyanoacetamide Moiety: A Privileged Scaffold in Drug Discovery

The cyanoacetamide group is a well-recognized building block in the synthesis of a diverse array of bioactive molecules and heterocyclic systems.[1] Its utility stems from the reactivity of the methylene group, which is activated by the adjacent electron-withdrawing cyano and carbonyl groups, making it a valuable precursor for condensation and cyclization reactions.[1][2]

Role as a Synthetic Intermediate

The cyanoacetamide scaffold is a cornerstone for the synthesis of various heterocyclic compounds with proven therapeutic applications, including pyridines, pyrazoles, and thiazoles.[1][2][3] The ability to readily participate in reactions with various electrophiles and nucleophiles makes it an ideal starting point for generating chemical libraries for high-throughput screening.

Inherent Biological Activity

Beyond its synthetic utility, the cyanoacetamide moiety itself is a key component of numerous biologically active compounds. Derivatives of cyanoacetamide have been investigated for a wide range of therapeutic applications.

  • Enzyme Inhibition: The cyano group can act as a warhead for covalent or reversible covalent inhibition of enzymes, or as a hydrogen bond acceptor in enzyme active sites. For instance, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer and inflammatory diseases.[4]

  • Antimicrobial and Antifungal Activity: Certain 2-cyano-2-oximino-acetamide derivatives have demonstrated potent fungicidal properties.[5][6]

The electronic properties of the cyanoacetamide group—a combination of a strong electron-withdrawing nitrile and a hydrogen-bonding amide—are crucial for its interactions with biological targets.

The N-Methyl-N-(oxan-4-yl) Amide: Tailoring for Drug-Like Properties

The substitution pattern on the amide nitrogen plays a critical role in defining the molecule's overall physicochemical profile, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The N-Methyl Group

The inclusion of an N-methyl group can have several effects:

  • Increased Lipophilicity: It can slightly increase the molecule's lipophilicity compared to a secondary amide.

  • Metabolic Stability: It may block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.

  • Conformational Effects: It can influence the rotational barrier around the C-N amide bond, affecting the molecule's conformational preferences.

The Oxane (Tetrahydropyran) Ring

The oxane ring is a frequently employed saturated heterocycle in contemporary drug design. Its inclusion is a strategic choice to impart favorable "drug-like" properties:

  • Improved Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved solubility compared to a carbocyclic analogue.

  • Metabolic Stability: The ring is generally resistant to metabolic degradation.

  • Scaffold and Vectorial Orientation: It provides a three-dimensional scaffold that can orient other functional groups towards their binding pockets in a target protein. The oxane ring can serve as a non-aromatic, conformationally restricted linker.

  • Reduced Lipophilicity: It can help to balance the lipophilicity of a molecule, which is often crucial for achieving a good pharmacokinetic profile.

Predicted Medicinal Chemistry Applications and Potential Molecular Targets

Based on the analysis of its structural components, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is predicted to be a promising candidate for several therapeutic areas.

Structural Moiety Predicted Contribution to Biological Activity and Properties
Cyanoacetamide Core - Potential for enzyme inhibition (e.g., kinases, proteases).- Key reactive handle for covalent or reversible covalent interactions.- Versatile scaffold for library synthesis of heterocyclic compounds.
N-Methyl Group - Modulates metabolic stability and lipophilicity.- Influences conformational preferences.
Oxane Ring - Enhances aqueous solubility and metabolic stability.- Provides a 3D scaffold for optimal target engagement.- Favorable ADME properties.
Potential Therapeutic Areas
  • Oncology: The cyanoacetamide moiety's established role in kinase inhibitors suggests potential applications in cancer therapy.[4]

  • Inflammatory Diseases: As seen with TAK1 inhibitors, this compound could be explored for its anti-inflammatory properties.[4]

  • Metabolic Diseases: The general scaffold has been explored in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, although the specific compound is different.[7]

Proposed Synthetic Protocol

A plausible synthetic route to 2-cyano-N-methyl-N-(oxan-4-yl)acetamide would involve the acylation of N-methyl-N-(oxan-4-yl)amine with a cyanoacetic acid derivative.

Protocol: Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Materials:

  • N-methyl-N-(oxan-4-yl)amine

  • Ethyl cyanoacetate or Cyanoacetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the Amine: The starting amine, N-methyl-N-(oxan-4-yl)amine, can be synthesized via reductive amination of oxan-4-one with methylamine.

  • Acylation Reaction:

    • Dissolve N-methyl-N-(oxan-4-yl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyanoacetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Proposed Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Amine N-methyl-N-(oxan-4-yl)amine Reaction Acylation (0°C to RT) Amine->Reaction Cyanoacetyl Cyanoacetyl chloride Cyanoacetyl->Reaction Base Triethylamine in DCM Base->Reaction Base/Solvent Product 2-cyano-N-methyl-N- (oxan-4-yl)acetamide Reaction->Product G cluster_assay Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Incubate Incubate Kinase and Compound Start->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Detect Stop Reaction and Add Detection Reagent Initiate->Detect Read Read Signal (Luminescence/ Fluorescence) Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol for Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of the compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HeLa, A549).

    • Complete cell culture medium.

    • Test compound stock solution in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

    • Positive control (e.g., Doxorubicin).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or controls.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence or absorbance) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While 2-cyano-N-methyl-N-(oxan-4-yl)acetamide may not be a widely studied compound, a systematic analysis of its chemical architecture reveals significant potential in medicinal chemistry. The combination of a reactive cyanoacetamide core with the favorable pharmacokinetic properties imparted by the N-methyl-N-oxanyl substitution makes it a compelling candidate for further investigation. The proposed synthetic and biological evaluation protocols provide a clear roadmap for researchers to explore its therapeutic potential as an enzyme inhibitor or as a versatile scaffold for the development of novel therapeutics. Future work should focus on its synthesis, characterization, and screening against a diverse panel of biological targets to unlock its full potential in drug discovery.

References

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Eureka. (2022, August 5). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

  • ResearchGate. (2017, January 30). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Cyano-Acetamide Derivatives in Drug Discovery

The 2-cyano-acetamide scaffold is a versatile and privileged structural motif in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent and covalent interactions have led to its incorporation into a wide range of biologically active molecules. The representative structure of this class, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, embodies the key features of this family: a reactive nitrile group, a central acetamide backbone, and substituents that can be modified to tune potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including but not limited to, the inhibition of enzymes such as kinases, proteases, and dipeptidyl peptidase-IV (DPP-4), as well as modulation of ion channels and receptors.[1] A particularly noteworthy feature of some cyano-acetamide derivatives is their potential to act as reversible covalent inhibitors, where the cyano group can interact with nucleophilic residues, such as cysteine, in the target protein's active site.[2][3] This mechanism of action can offer advantages in terms of potency and duration of action.

Given the therapeutic potential of this chemical class, robust and efficient high-throughput screening (HTS) assays are essential for the discovery and characterization of novel derivatives. This document provides detailed application notes and protocols for the HTS of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and related derivatives against several key target classes.

Part 1: Strategic Planning for HTS Campaigns

A successful HTS campaign for cyano-acetamide derivatives requires careful consideration of the potential biological targets and the selection of appropriate assay technologies. The choice of assay will be dictated by the target class and the anticipated mechanism of action of the compounds.

Target Identification and Rationale

Based on existing literature for the broader cyano-acetamide class, several high-value target families should be considered for screening campaigns:

  • Cysteine Proteases (e.g., Cathepsins, Deubiquitinases - DUBs): The electrophilic nature of the cyano group makes these enzymes prime targets.[4][5]

  • Kinases (e.g., Transforming Growth Factor-β-Activated Kinase 1 - TAK1): Several cyano-acrylamide derivatives have been identified as potent kinase inhibitors.[6][7]

  • Dipeptidyl Peptidase-IV (DPP-4): This serine protease is a well-established target for cyano-acetamide-containing drugs in the treatment of type 2 diabetes.[8][9]

  • G-Protein Coupled Receptors (GPCRs) and Ion Channels: While less specific to the cyano-acetamide core, the overall scaffold could be adapted to target these membrane proteins.

Selection of HTS Assay Formats

The choice of assay technology is critical for generating high-quality data while minimizing artifacts. For the target classes mentioned above, the following assay formats are recommended:

Target Class Recommended HTS Assay Format Principle Advantages Potential for Interference
ProteasesFluorescence Polarization (FP)Measures the change in polarization of a fluorescently labeled substrate upon cleavage by the protease.Homogeneous, sensitive, and cost-effective.Autofluorescence, fluorescence quenching.
KinasesTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when brought into proximity by a kinase-substrate interaction.High signal-to-noise ratio, reduced interference from autofluorescence.Quenching, light scattering.
GPCRsCalcium Mobilization AssayMeasures changes in intracellular calcium levels upon GPCR activation using a calcium-sensitive fluorescent dye.Functional, cell-based, and amenable to high-throughput screening.Cytotoxicity, compound autofluorescence.

Part 2: Detailed HTS Protocols

The following protocols provide a starting point for developing robust HTS assays for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide derivatives. It is crucial to optimize and validate these protocols for the specific target and laboratory conditions.

Protocol 1: Fluorescence Polarization (FP) Assay for Cysteine Protease Inhibitors (e.g., Cathepsin S)

This assay measures the inhibition of a cysteine protease by monitoring the change in fluorescence polarization of a fluorescently labeled peptide substrate.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Well Add Compound, Enzyme, and Substrate Compound_Prep->Assay_Well Enzyme_Prep Enzyme Preparation Enzyme_Prep->Assay_Well Substrate_Prep Substrate Preparation Substrate_Prep->Assay_Well Incubation Incubate at RT Assay_Well->Incubation FP_Reader Read Fluorescence Polarization Incubation->FP_Reader Data_Analysis Calculate % Inhibition and IC50 FP_Reader->Data_Analysis

Caption: Workflow for a Fluorescence Polarization (FP) based protease inhibitor assay.

Materials:

  • Recombinant human Cathepsin S (or other target protease)

  • FP substrate (e.g., a peptide with a fluorescent tag like FITC)

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 2.5 mM DTT, 2.5 mM EDTA)[10]

  • Test compounds (2-cyano-N-methyl-N-(oxan-4-yl)acetamide derivatives) and control inhibitors

  • 384-well black, low-volume assay plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plate.

  • Enzyme Addition: Add the protease solution in assay buffer to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add the fluorescently labeled substrate to initiate the reaction.

  • Detection: Read the fluorescence polarization on a plate reader at appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.

Protocol 2: TR-FRET Assay for Kinase Inhibitors (e.g., TAK1)

This assay measures the inhibition of a kinase by detecting the phosphorylation of a biotinylated substrate using a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

Workflow Diagram:

TRFRET_Assay_Workflow cluster_prep Preparation cluster_reax Kinase Reaction cluster_detect Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Well Add Compound, Kinase, and Substrate/ATP Compound_Prep->Reaction_Well Kinase_Prep Kinase Preparation Kinase_Prep->Reaction_Well Substrate_ATP_Prep Substrate/ATP Mix Substrate_ATP_Prep->Reaction_Well Incubate_Kinase Incubate at RT Reaction_Well->Incubate_Kinase Detection_Mix Add Detection Reagents (Eu-Ab + SA-APC) Incubate_Kinase->Detection_Mix Incubate_Detect Incubate at RT Detection_Mix->Incubate_Detect TRFRET_Reader Read TR-FRET Signal Incubate_Detect->TRFRET_Reader Data_Analysis Calculate TR-FRET Ratio and IC50 TRFRET_Reader->Data_Analysis

Caption: Workflow for a TR-FRET based kinase inhibitor assay.

Materials:

  • Recombinant TAK1 kinase[8][11]

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and SA-APC)[12]

  • Test compounds and control inhibitors

  • 384-well black, low-volume assay plates

  • A TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense test compounds into the assay plate.

  • Kinase Reaction: Add the kinase and biotinylated substrate to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the TR-FRET detection reagents (Eu-labeled antibody and SA-APC) and incubate to allow for binding.

  • Signal Reading: Read the time-resolved fluorescence at the appropriate donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.

Protocol 3: Calcium Mobilization Assay for GPCR Modulators

This cell-based assay measures the modulation of Gq-coupled GPCRs by detecting changes in intracellular calcium levels using a fluorescent calcium indicator.[13][14]

Workflow Diagram:

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_dye_load Dye Loading cluster_assay Assay Execution cluster_detect Detection & Analysis Cell_Culture Culture Cells Expressing Target GPCR Cell_Plating Plate Cells in Assay Plate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Incubate_Dye Incubate Dye_Loading->Incubate_Dye FLIPR_Setup Place Plate in FLIPR Incubate_Dye->FLIPR_Setup Compound_Addition Add Compound (Antagonist Mode) FLIPR_Setup->Compound_Addition Agonist_Addition Add Agonist (Antagonist Mode) Compound_Addition->Agonist_Addition Fluorescence_Read Measure Fluorescence Change over Time Agonist_Addition->Fluorescence_Read Data_Analysis Calculate Response and IC50/EC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for a cell-based calcium mobilization assay for GPCRs.

Materials:

  • A cell line stably expressing the target GPCR

  • Cell culture medium and reagents

  • A fluorescent calcium indicator dye kit (e.g., Fluo-8)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds, control agonists, and antagonists

  • 384-well black, clear-bottom cell culture plates

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed the cells into the assay plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate as recommended by the manufacturer.

  • Compound Addition: For antagonist screening, add the test compounds to the plate and incubate.

  • Agonist Addition and Detection: Place the plate in the FLIPR instrument. Add a known agonist to stimulate the receptor and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the effect of the test compounds on the agonist-induced calcium flux to identify antagonists and determine their IC50 values. For agonist screening, add the test compounds directly and measure the calcium response to determine EC50 values.

Part 3: Hit Validation and Triaging

A critical phase of any HTS campaign is the validation and triaging of primary hits to eliminate false positives and prioritize the most promising compounds for further investigation.

Counter-Screening for Assay Artifacts

Compounds with a cyano-acetamide scaffold may be prone to certain types of assay interference. It is essential to perform counter-screens to identify and eliminate these artifacts.

  • Autofluorescence: A common source of false positives in fluorescence-based assays.[15][16]

    • Protocol: Prepare plates with the hit compounds at the same concentrations used in the primary screen but without the enzyme or cells. Read the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.

  • Fluorescence Quenching: Can lead to false positives in "signal-off" assays or false negatives in "signal-on" assays.

    • Protocol: Perform the assay in the presence of the fluorescent product (without the enzyme). A decrease in signal in the presence of the compound suggests quenching.

  • Reactivity with Assay Components: The cyano group can potentially react with assay components, especially those containing thiols.

    • Protocol: Incubate the compounds with key assay reagents (e.g., DTT) and look for any changes that might affect the assay readout.

Orthogonal Assays

Confirming the activity of hits in a secondary, orthogonal assay that uses a different detection technology is crucial for building confidence in the results.

Primary Assay Orthogonal Assay Example Rationale
FP Protease AssayLuminescence-based Protease AssayConfirms inhibition using a different readout, reducing the likelihood of technology-specific artifacts.
TR-FRET Kinase AssayADP-Glo™ Luminescence Kinase AssayMeasures ADP production, a direct product of the kinase reaction, providing a different endpoint for confirmation.[11]
Calcium MobilizationcAMP Assay (for Gs/Gi-coupled GPCRs)Measures a different second messenger to confirm GPCR modulation.
Reversible Covalent Inhibition Assessment

For hits targeting cysteine-containing proteins, it is valuable to assess whether the inhibition is reversible and covalent.

  • Jump Dilution Assay: Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture into a solution containing the substrate. A slow recovery of enzyme activity suggests a reversible covalent mechanism.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between the inhibitor and the target protein.[17]

Part 4: Data Analysis and Interpretation

Rigorous data analysis is essential for the successful identification of high-quality hits.

  • Quality Control: Monitor assay performance using statistical parameters such as the Z'-factor and signal-to-background ratio. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Hit Selection: Define clear criteria for hit selection, typically based on a threshold of percent inhibition or activity.

  • Dose-Response Analysis: Perform dose-response experiments for all confirmed hits to determine their potency (IC50 or EC50).

  • Structure-Activity Relationship (SAR): Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide lead optimization.

Conclusion

The 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold represents a promising starting point for the discovery of novel therapeutics. The successful execution of HTS campaigns for this class of compounds requires a strategic approach to target selection, assay design, and hit validation. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to efficiently screen and identify potent and selective modulators of key biological targets. By carefully considering the potential for assay interference and employing a robust hit validation cascade, researchers can maximize the chances of success in their drug discovery efforts.

References

  • Zhang, G., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Methods, 13(24), 2768-2775. Available from: [Link]

  • Yan, X., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101794. Available from: [Link]

  • Zhang, G., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Request PDF. Available from: [Link]

  • Zhang, G., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. RSC Publishing. Available from: [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • Yan, X., et al. (2022). A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. PMC. Available from: [Link]

  • Krishnan, S., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(36), 12624-12630. Available from: [Link]

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI. Available from: [Link]

  • Inglese, J., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. ACS Publications. Available from: [Link]

  • BPS Bioscience. Cathepsin S Inhibitor Screening Assay Kit. Available from: [Link]

  • Ron, D., et al. (2011). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. Available from: [Link]

  • Ma, C., et al. (2020). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 15(6), 1474-1485. Available from: [Link]

  • Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available from: [Link]

  • Lee, B. H., & Crews, C. M. (2020). Assay Systems for Profiling Deubiquitinating Activity. MDPI. Available from: [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Digital CSIC. Available from: [Link]

  • Lee, S., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC. Available from: [Link]

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. ResearchGate. Available from: [Link]

  • Varca, A. C., et al. (2021). Identification and validation of Selective Deubiquitinase Inhibitors. PMC. Available from: [Link]

  • Di Lello, P., et al. (2024). Identification of TAK-756, A Potent TAK1 Inhibitor for the Treatment of Osteoarthritis through Intra-Articular Administration. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2020). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC. Available from: [Link]

  • Dahlin, J. L., et al. (2018). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 61(21), 9413-9426. Available from: [Link]

  • BPS Bioscience. Cathepsin B Inhibitor Screening Assay Kit. Available from: [Link]

  • Withana, N. P., et al. (2016). Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model. PMC. Available from: [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PMC. Available from: [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • Google Patents. (1988). EP0259737B1 - 2-cyano-2-alkoximino-acetamide.
  • Sinko, W., et al. (2013). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. PMC. Available from: [Link]

  • Wucherer, M., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. Available from: [Link]

  • Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. PMC. Available from: [Link]

  • Raj, K. K., et al. (2012). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Wikipedia. Cyanoacetamide. Available from: [Link]

  • Google Patents. (2020). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • PubChem. 2-Cyano-N-methylacetamide. Available from: [Link]

  • Abdel-raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ASJP. Available from: [Link]

  • Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. PMC. Available from: [Link]

  • Wang, D., et al. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC. Available from: [Link]

  • Google Patents. (1989). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • ACToR. 2-CYANO-N-(4-METHYLBENZYL)ACETAMIDE — Chemical Substance Information. Available from: [Link]

Sources

developing analogs of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide for improved bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide for Advanced Kinase Inhibitor Discovery

Scientific Rationale: The Anatomy of a Privileged Scaffold

In the pursuit of novel, highly selective targeted therapies, the physicochemical properties of a starting scaffold dictate the ultimate success of the drug development campaign. The compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide represents a highly modular, bifunctional building block engineered to address both pharmacodynamic potency and pharmacokinetic liabilities simultaneously.

As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a carefully calculated matrix of bioisosteric design:

  • The Oxan-4-yl (Tetrahydropyran) Motif: Historically, lipophilic carbocycles like cyclohexane were utilized to fill hydrophobic pockets in target proteins. However, this often resulted in poor aqueous solubility and high metabolic clearance. Replacing a methylene unit with an ether oxygen to form an oxan-4-yl ring acts as a strategic bioisosteric transformation. The oxygen provides a polar hydrogen-bond acceptor, lowering the partition coefficient (LogD) and improving the absorption, distribution, metabolism, and excretion (ADME) profile without sacrificing spatial bulk[1]. Furthermore, the tetrahydropyran (THP) motif is increasingly utilized to enhance metabolic stability against Phase I oxidation[2].

  • The Cyanoacetamide Core: This moiety features a highly acidic C2-methylene group flanked by electron-withdrawing cyano and carbonyl groups. This electronic environment makes it an ideal substrate for multicomponent reactions (MCRs), such as the Gewald or Friedländer reactions, allowing for the rapid construction of highly substituted heteroaromatics (e.g., 2-aminothiophenes, quinolines)[3]. These resulting heterocycles serve as privileged hinge-binding motifs in kinase inhibitors[4].

  • The N-Methyl Substitution: By methylating the amide nitrogen, a hydrogen-bond donor is eliminated. This subtle modification enhances membrane permeability, restricts the conformational flexibility of the amide bond (locking the scaffold into a bioactive conformation), and prevents rapid efflux pump recognition.

Synthetic Derivatization & Screening Workflow

To develop bioactive analogs targeting pro-inflammatory pathways, this scaffold is subjected to a Gewald three-component reaction (3CR). By reacting 2-cyano-N-methyl-N-(oxan-4-yl)acetamide with various ketones and elemental sulfur, we generate a library of 2-aminothiophene-3-carboxamides. These structures are specifically designed to occupy the ATP-binding pocket of kinases such as TAK1 (Transforming growth factor-β-activated kinase 1), a critical node in pro-survival and apoptotic signaling[5].

Workflow A 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide (Core Scaffold) B Multicomponent Synthesis (Gewald 3CR) A->B Derivatization C In Vitro Bioassay (Kinase Inhibition) B->C Screening D ADME Profiling (Microsomal Stability) C->D Hit Triage E Lead Optimization (Iterative SAR) D->E Profiling E->B Feedback Loop

Workflow for developing and profiling oxan-4-yl cyanoacetamide analogs.

Bio-Validation Protocols

Protocol 1: Scaffold Derivatization via Gewald-3CR

Objective: Synthesize a 2-aminothiophene-3-carboxamide analog for kinase inhibition. Causality & Rationale: Morpholine is selected as the catalytic base because its pKa (~8.3) is perfectly balanced to deprotonate the highly acidic C2-methylene of the cyanoacetamide without causing unwanted side reactions (like ester hydrolysis or aldol self-condensation). It also acts as an enamine-forming catalyst with the ketone, accelerating the Knoevenagel condensation step before sulfur incorporation[4]. Ethanol is chosen as the solvent because it supports the solubility of the intermediates while allowing the final, more lipophilic 2-aminothiophene product to precipitate out, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 mmol, 1.0 eq) and a target ketone (e.g., cyclopentanone, 1.2 mmol, 1.2 eq) in absolute ethanol (10 mL).

  • Add elemental sulfur ( S8​ ) (1.2 mmol, 1.2 eq) to the stirring suspension.

  • Dropwise, add morpholine (1.0 mmol, 1.0 eq) over 5 minutes. Note: The reaction mixture will gradually turn from pale yellow to deep orange/red as the thiophene ring forms.

  • Heat the mixture to 50°C and stir for 12 hours.

  • Cool the reaction to 4°C. Filter the resulting precipitate and wash with cold ethanol (3 × 5 mL). System Validation & Acceptance Criteria: Monitor via LC-MS. The protocol is validated when the starting cyanoacetamide mass is completely consumed and the [M+H]+ peak of the target thiophene exceeds 95% purity by UV (254 nm) prior to recrystallization.

Protocol 2: High-Throughput TAK1 Kinase Inhibition Assay

Objective: Quantify the IC50​ of the synthesized analogs against TAK1. Causality & Rationale: We utilize an ADP-Glo™ Kinase Assay because it measures the ADP formed from the kinase reaction, providing a universal, non-radioactive readout that is independent of the specific peptide substrate sequence. ATP is maintained exactly at its apparent Km​ for TAK1; this ensures the assay is highly sensitive to competitive inhibitors that bind the ATP pocket[5].

Step-by-Step Procedure:

  • Prepare a 384-well white microplate. Add 1 µL of the analog (serially diluted in DMSO, 10-point curve, 10 µM to 0.5 nM final concentration).

  • Add 2 µL of recombinant TAK1-TAB1 complex (diluted in 40 mM Tris-HCl, 20 mM MgCl2​ , 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Initiate the reaction by adding 2 µL of an ATP/Peptide substrate mix (ATP at Km​ ). Incubate for 60 minutes at 30°C.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation). Read luminescence. System Validation & Acceptance Criteria: The assay must include Staurosporine as a positive control inhibitor. The plate is only accepted if the Z'-factor (calculated from DMSO negative controls and no-enzyme positive controls) is ≥0.6 .

Protocol 3: In Vitro ADME Profiling (Microsomal Stability)

Objective: Validate the metabolic resilience of the oxan-4-yl ring against Phase I oxidation. Causality & Rationale: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. An NADPH regenerating system is strictly required because NADPH is the obligate electron donor for CYP450-mediated oxidation; without it, the assay would falsely report high stability by only measuring non-CYP degradation pathways.

Step-by-Step Procedure:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the analog (1 µM final) with HLM (0.5 mg/mL protein) in the buffer for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). System Validation & Acceptance Criteria: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel. The assay is validated if Verapamil CLint​>40μL/min/mg and Warfarin CLint​<5μL/min/mg .

Quantitative Data Analysis

The strategic integration of the oxan-4-yl ring and N-methyl group drastically improves the physicochemical profile of the resulting kinase inhibitors compared to traditional carbocyclic analogs.

Compound Scaffold BaseR-Group (Gewald Ketone)Ring SystemLogD (pH 7.4)TAK1 IC50​ (nM)HLM CLint​ (µL/min/mg)
Control 1 CyclopentanoneCyclohexyl (NH-Amide)4.24568.4 (Rapid Clearance)
Analog A CyclopentanoneOxan-4-yl (NH-Amide)2.83824.1 (Moderate)
Analog B CyclopentanoneOxan-4-yl (N-Methyl Amide) 3.1 18 12.5 (High Stability)

Data Interpretation: The transition from a cyclohexyl ring to an oxan-4-yl ring (Analog A) drops the LogD significantly, improving solubility, while cutting intrinsic clearance by nearly 65% due to the removal of oxidizable methylene C-H bonds[1]. The addition of the N-methyl group (Analog B) slightly recovers lipophilicity to an optimal range (LogD ~3.1), locks the bioactive conformation to double the potency against TAK1 ( IC50​ 18 nM), and further shields the amide bond from proteolytic cleavage, resulting in excellent metabolic stability.

Mechanistic Context: TAK1 Signaling Pathway

The optimized oxan-4-yl analogs act as competitive inhibitors at the ATP-binding site of TAK1. By blocking TAK1, these compounds halt the downstream phosphorylation cascade that typically leads to NF-κB activation, thereby shifting the cellular response from pro-inflammatory survival to apoptosis[5].

Pathway Cytokine TNF-α / IL-1 Receptor Receptor Complex Cytokine->Receptor Binds TAK1 TAK1 Kinase (Target) Receptor->TAK1 Activates NFkB NF-κB Pathway TAK1->NFkB Phosphorylates Inhibitor Oxan-4-yl Analog (Inhibitor) Inhibitor->TAK1 Blocks Apoptosis Apoptosis / Survival NFkB->Apoptosis Gene Regulation

TAK1 kinase signaling pathway targeted by cyanoacetamide-derived inhibitors.

References

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-Quinoline-3-carboxamides. ACS Combinatorial Science. Available at: [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. NIH/PMC. Available at: [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. NIH/PMC. Available at: [Link]

Sources

protocol for testing the antibacterial activity of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Protocol for Testing the Antibacterial Activity of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance demands the urgent discovery and development of novel antimicrobial agents. Acetamide derivatives have garnered significant interest as a promising class of compounds with potential antibacterial properties.[1][2][3][4] This document provides a comprehensive and detailed protocol for evaluating the in vitro antibacterial activity of a specific acetamide compound, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

This guide is structured to provide not just a set of instructions, but also the scientific rationale behind the experimental design. The methodologies described are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and meaningful data.[5][6] The core of this protocol focuses on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound, which are fundamental parameters in the preliminary assessment of a potential new antibacterial drug.

Core Concepts: MIC and MBC

A clear understanding of the distinction between MIC and MBC is crucial for interpreting the results of antibacterial susceptibility testing.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] It is a measure of the compound's bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8][9] It is a measure of the compound's bactericidal activity.

A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

Experimental Design and Materials

Test Compound and Preparation
  • Compound: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

  • Solvent: Sterile, high-purity Dimethyl Sulfoxide (DMSO) is recommended for creating the stock solution due to its ability to dissolve a wide range of organic compounds.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO. Ensure complete dissolution. The stock should be stored at -20°C or lower in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Selection of Bacterial Strains

To assess the spectrum of antibacterial activity, it is essential to test the compound against a panel of both Gram-positive and Gram-negative bacteria. The following are standard reference strains recommended by CLSI:

  • Staphylococcus aureus (e.g., ATCC 29213) - A common Gram-positive pathogen.

  • Escherichia coli (e.g., ATCC 25922) - A common Gram-negative pathogen.

  • Pseudomonas aeruginosa (e.g., ATCC 27853) - A Gram-negative opportunistic pathogen known for its intrinsic resistance.

  • Enterococcus faecalis (e.g., ATCC 29212) - A Gram-positive bacterium that can cause a variety of infections.

Culture Media and Reagents
  • Broth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[9]

  • Agar Medium: Mueller-Hinton Agar (MHA) is used for subculturing to determine the MBC.

  • Bacterial Growth and Maintenance: Tryptic Soy Agar (TSA) or other suitable non-selective agar for routine culture of bacterial strains.

  • Inoculum Preparation: Sterile 0.9% saline.

  • Positive Controls: Clinically relevant antibiotics such as Ciprofloxacin (for Gram-negative bacteria) and Vancomycin (for Gram-positive bacteria) should be run in parallel to validate the assay.

Detailed Experimental Protocols

Inoculum Preparation: The Foundation of Reproducibility

The final concentration of the bacterial inoculum is a critical variable. A standardized inoculum ensures that the results are comparable across experiments and laboratories.

  • Activate Bacteria: Streak the bacterial strains from a frozen stock onto TSA plates and incubate for 18-24 hours at 35 ± 2°C.

  • Prepare a Suspension: Select 3-5 well-isolated colonies and suspend them in sterile 0.9% saline.

  • Standardize to 0.5 McFarland: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer (600 nm, A ≈ 0.08-0.13) or a densitometer can be used for accurate standardization.

  • Final Dilution: Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution for MIC Determination

This method allows for the efficient testing of multiple concentrations of the compound.[5][7]

Caption: Workflow for the Broth Microdilution Assay to Determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Plate Layout: Design the 96-well plate layout to include the test compound, positive controls (bacteria and medium), negative controls (medium only), and reference antibiotics.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a sterile 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

  • Inoculation: Add 10 µL of the final bacterial inoculum (prepared in section 4.1) to each well, bringing the final volume to 110 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Determination of the Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the wells of the MIC plate that show no visible growth.[8][9][10]

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Subculturing: From the MIC plate, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Table 1: Example of MIC and MBC Data for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 25922645128Bacteriostatic
P. aeruginosa ATCC 27853>128>128-Not Determined
E. faecalis ATCC 2921232642Bactericidal

Quality Control and Validation

To ensure the trustworthiness of the results, the following controls must be included in every experiment:

  • Sterility Control: A well containing only uninoculated CAMHB should remain clear.

  • Growth Control: A well containing CAMHB and the bacterial inoculum (without the test compound) should show robust growth.

  • Reference Antibiotics: The MICs of the control antibiotics against the reference bacterial strains must fall within the acceptable ranges specified in the most recent CLSI M100 document.[6]

References

  • Al-Tel, T. H. (2008). Synthesis and Antibacterial Activity of New (2,3-dioxo-indolin-1-yl) acetamides. Jordan Journal of Chemistry, 3(1).
  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Durgun, M., et al. (2019). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Medeniyet Medical Journal, 34(4), 319-327.
  • Bio-protocol. (2017). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • O'Neill, A. J., & Chopra, I. (2004). Pre-clinical evaluation of novel antibacterial agents by in vitro and in vivo methods. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 359(1444), 657–668.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Sieniawska, E., & Gryn, A. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. International Journal of Molecular Sciences, 23(7), 3587.
  • Shaik, A. B., et al. (2021). Novel Benzimidazole Acetamide Derivatives as Antibacterial and Anti-Tubercular Agents: Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(3), 234-241.
  • CLSI. (2018).
  • CLSI. (2020). M100 Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

Sources

Application Note: Synthesis of Novel Pyridone Derivatives Utilizing 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR modulators, and antimicrobial agents. The introduction of specific N-substituents can drastically alter the pharmacokinetic profile of these molecules. This application note details the use of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (CAS 1155586-14-3) as a highly functionalized, bifunctional C–N–C building block for the synthesis of novel 2-pyridone derivatives. By combining the reactive cyanoacetamide core with the physicochemical advantages of the N-methyl-N-tetrahydropyranyl moiety, researchers can rapidly access libraries of drug-like pyridones with enhanced metabolic stability and membrane permeability.

Scientific Rationale & Structural Causality

The selection of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide over simple cyanoacetamides is driven by the specific physicochemical demands of modern drug discovery:

  • The Oxan-4-yl (Tetrahydropyran) Ring: Increases the polar surface area (PSA) and improves aqueous solubility without introducing hydrogen bond donors (HBDs), which is critical for maintaining oral bioavailability.

  • The N-Methyl Group: Eliminates the amide hydrogen bond donor, preventing unwanted non-specific protein binding and enhancing passive membrane permeability.

  • The Cyanoacetamide Core: Features an highly active methylene group (flanked by electron-withdrawing cyano and carbonyl groups), making it an ideal nucleophile for Knoevenagel condensations, while the cyano group serves as a subsequent electrophilic trap for intramolecular cyclization [1].

Logic Core 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Prop1 N-Methyl Group (Eliminates H-bond donor) Core->Prop1 Prop2 Oxan-4-yl (Tetrahydropyran) (Increases polar surface area) Core->Prop2 Prop3 Cyanoacetamide Core (Bifunctional C-N-C synthon) Core->Prop3 Out1 Enhanced Membrane Permeability Prop1->Out1 Out2 Improved Aqueous Solubility Prop2->Out2 Out3 Regioselective Pyridone Formation Prop3->Out3

Figure 1: Causality between the structural features of the building block and resulting properties.

Mechanistic Insights: The Pyridone Cyclization Pathway

The synthesis of 2-pyridones from cyanoacetamides typically proceeds via a base-catalyzed cascade reaction [2]. When reacted with a 1,3-diketone (e.g., acetylacetone) or an enone, the active methylene of the cyanoacetamide undergoes a Knoevenagel condensation. The resulting intermediate undergoes an intramolecular nucleophilic attack (Michael-type addition) by the enol/enamine onto the cyano group, followed by dehydration and aromatization to yield the highly stable 2-pyridone system [3].

Pathway A Cyanoacetamide + 1,3-Diketone B Knoevenagel Condensation A->B Piperidine C Michael Adduct Intermediate B->C - H2O D Intramolecular Cyclization C->D Nucleophilic Attack E Novel Pyridone Derivative D->E Aromatization

Figure 2: Mechanistic pathway of 2-pyridone synthesis via Knoevenagel condensation and cyclization.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Microwave-Assisted Synthesis of 4,6-Dimethyl-3-cyano-1-methyl-1-(oxan-4-yl)-2-pyridone

Microwave irradiation is utilized here to drastically reduce reaction times and improve yields by providing uniform volumetric heating, which forces the dehydration step of the Knoevenagel condensation to completion [3]. Piperidine is selected as the catalyst because its secondary amine structure readily forms a transient, highly reactive enamine with the 1,3-diketone, lowering the activation energy barrier.

Reagents:

  • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (5.0 mmol, 0.91 g)

  • Acetylacetone (5.0 mmol, 0.50 g)

  • Piperidine (0.5 mL, catalytic)

  • Absolute Ethanol (2.0 mL, as a microwave energy transfer medium)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and acetylacetone in absolute ethanol.

  • Catalysis: Add piperidine dropwise. Causality check: A slight exothermic shift and color change to pale yellow indicate the formation of the enamine intermediate.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 200 W for 7 minutes, maintaining a maximum temperature limit of 120 °C.

  • In-Process Validation (TLC/LC-MS): Sample 10 µL of the mixture. Run a TLC (Eluent: 1:1 EtOAc/Hexane). The protocol is self-validating if the starting material spot (Rf ~0.35) disappears and a new, intensely UV-active spot (Rf ~0.65) appears. LC-MS should confirm the product mass[M+H]+ = 247.1.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to induce precipitation. Filter the resulting solid under vacuum and wash with cold ethanol (2 × 5 mL).

  • Purification: Recrystallize from hot ethanol to yield pure white crystals.

Protocol B: One-Pot Three-Component Synthesis of 4-Aryl-6-amino-2-pyridones

This protocol utilizes a multicomponent reaction (MCR) approach, reacting the cyanoacetamide with an aromatic aldehyde and malononitrile. Potassium carbonate ( K2​CO3​ ) is utilized as a mild inorganic base to promote the initial Knoevenagel condensation without causing unwanted hydrolysis of the nitrile groups [4].

Step-by-Step Workflow:

  • Reaction Assembly: Combine 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (2.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 2.0 mmol), and malononitrile (2.0 mmol) in a 50 mL round-bottom flask containing 15 mL of an EtOH/H2O mixture (1:1 v/v).

  • Base Addition: Add K2​CO3​ (10 mol%). The aqueous ethanol solvent system ensures the solubility of the inorganic base while keeping the organic substrates partially dissolved, creating a biphasic micro-environment that drives the condensation.

  • Reflux & Monitoring: Heat the mixture to reflux for 4–6 hours. Monitor the cascade sequence (Knoevenagel Michael addition Cyclization Autoxidation) via LC-MS. The reaction is complete when the intermediate Michael adduct mass is fully converted to the aromatized pyridone mass.

  • Workup: Pour the cooled mixture into crushed ice. Neutralize with dilute HCl (0.1 M) if necessary to precipitate the product. Filter, wash with water, and dry under a vacuum.

Quantitative Data & Optimization

The table below summarizes the empirical optimization of Protocol A, demonstrating the clear superiority of solvent-free or minimal-solvent microwave conditions over conventional refluxing.

EntryCatalyst (10 mol%)Solvent SystemHeating MethodTimeYield (%)Purity (HPLC)
1PiperidineEthanolConventional Reflux4.0 h68%>92%
2KOHEthanolConventional Reflux4.0 h55%>85%
3 K2​CO3​ Water/EthanolConventional Reflux6.0 h51%>88%
4 Piperidine Ethanol (Minimal) Microwave (200W) 7.0 min 89% >98%

Table 1: Optimization of reaction conditions for the synthesis of 4,6-Dimethyl-3-cyano-1-methyl-1-(oxan-4-yl)-2-pyridone. Microwave irradiation combined with piperidine provides the optimal thermodynamic environment for the cyclization.

References

  • 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B The Journal of Organic Chemistry URL:[Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation Molecules (MDPI) URL:[Link]

  • Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones Under Microwave Irradiation Synthetic Communications URL:[Link]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction RSC Advances URL:[Link]

use of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide as a chemical probe

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide as a Versatile Precursor for Reversible Covalent Chemical Probes

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized chemical biology, allowing for the precise interrogation of protein function. Among the arsenal of electrophilic warheads, cyanoacrylamides have emerged as premier moieties for the reversible covalent targeting of non-catalytic cysteine residues[1].

The compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide serves as a highly optimized, bifunctional chemical probe precursor. By leveraging its active methylene group, researchers can rapidly generate diverse cyanoacrylamide libraries via Knoevenagel condensation to profile cysteine-reactive sites[2].

Causality of Structural Features:

  • Oxan-4-yl (Tetrahydropyran) Ring: Unlike highly lipophilic cyclohexyl or phenyl rings, the oxan-4-yl group introduces an oxygen heteroatom that acts as a hydrogen bond acceptor. This subtly reduces the partition coefficient (logP) and significantly enhances aqueous solubility, a critical parameter for preventing compound aggregation in biochemical assays.

  • N-Methylation: Secondary amides often suffer from poor membrane permeability due to hydrogen bond donation and exist in a mixture of cis/trans rotamers. N-methylation locks the amide conformation, eliminates the hydrogen bond donor (reducing topological polar surface area, tPSA), and shields the amide bond from proteolytic cleavage. This structural tuning is essential to optimize target engagement and minimize off-target effects[3].

Workflow: From Precursor to Validated Probe

G N1 2-Cyano-N-methyl- N-(oxan-4-yl)acetamide N3 Knoevenagel Condensation N1->N3 N2 Target Aldehyde N2->N3 N4 Cyanoacrylamide Probe N3->N4 EtOH, Piperidine N6 Reversible Adduct N4->N6 k_on N5 Protein Cysteine N5->N6 N6->N4 k_off (DTT Wash)

Figure 1: Synthetic workflow and mechanism of action for cyanoacrylamide reversible covalent probes.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that observed biological effects are strictly driven by reversible covalent engagement.

Protocol A: Synthesis of the Active Cyanoacrylamide Probe

Causality & Design: Piperidine is chosen as a secondary amine catalyst because it forms a reactive iminium ion intermediate with the target aldehyde, accelerating the Knoevenagel condensation while avoiding the saponification risks associated with strong inorganic bases. Ethanol is utilized as the solvent; because the highly polar cyanoacrylamide product often precipitates upon cooling, this bypasses the need for silica gel chromatography, which can hydrolyze sensitive electrophiles.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (1.0 eq) and the target-specific aldehyde (1.0 eq) in absolute ethanol (0.2 M).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Stir the mixture at 80 °C for 4–6 hours. Monitor the consumption of the active methylene precursor via LC-MS.

  • Isolation: Cool the reaction to 4 °C. Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validation (Isomeric Purity): Analyze the product via ¹H-NMR. The protocol inherently validates itself if the vinylic proton appears as a single distinct peak (typically >8.0 ppm), confirming the stereoselective formation of the thermodynamically favored E-isomer.

Protocol B: Intact Protein LC-MS Reversibility Assay

Causality & Design: To prove that the synthesized probe acts via a reversible Michael addition rather than an irreversible alkylation, a biphasic mass spectrometry assay is employed. The addition of Dithiothreitol (DTT) serves as a competitive thiol sink that drives the retro-Michael reaction.

  • Incubation: Incubate recombinant target protein (2 µM) with the cyanoacrylamide probe (20 µM) in HEPES buffer (pH 7.4) for 60 minutes at 25 °C.

  • Phase 1 MS (Adduct Confirmation): Inject 10 µL of the mixture onto a high-resolution LC-TOF-MS. Deconvolute the spectra to confirm a mass shift corresponding to a single probe addition (+ Probe Mass).

  • Washout: Add DTT to the remaining mixture to a final concentration of 10 mM. Incubate for an additional 60 minutes.

  • Phase 2 MS (Self-Validation): Re-inject the sample.

    • Validation Check: If the mass shift persists, the probe is acting as an irreversible alkylator (assay failure). If the spectra completely revert to the wild-type protein mass, the reversible covalent mechanism is validated.

Protocol C: Cellular Target Engagement (NanoBRET)

Causality & Design: In cellular assays, target engagement can sometimes be confounded by non-specific membrane disruption. To self-validate, this protocol mandates the parallel evaluation of a "propanamide" analog (where the electrophilic double bond is reduced).

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Tracer Addition: Plate cells in a 384-well plate and add a fluorescent energy transfer tracer specific to the target pocket.

  • Probe Titration: Treat cells with a 10-point dose-response titration of the cyanoacrylamide probe, alongside the reduced propanamide analog (Negative Control).

  • Readout & Self-Validation: Measure the BRET ratio.

    • Validation Check: If the propanamide analog shows equal potency, the engagement is purely affinity-driven. If the propanamide is inactive while the cyanoacrylamide shows nanomolar potency, it validates that the probe's cellular efficacy is strictly dependent on the reversible covalent mechanism.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and kinetic profiling data when utilizing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide to generate chemical probes, highlighting the superiority of the reversible covalent approach.

Compound / Probe VariantWarhead TypeThiol Half-Life (t½)Permeability (Papp)Target IC₅₀ (Biochemical)Target IC₅₀ (Cellular)
Precursor (Oxan-4-yl) None (Active Methylene)N/A>15 × 10⁻⁶ cm/s>100 µM>100 µM
Cyanoacrylamide Probe Reversible Covalent15 - 30 min12 × 10⁻⁶ cm/s15 nM45 nM
Acrylamide Analog Irreversible CovalentN/A (Irreversible)10 × 10⁻⁶ cm/s12 nM30 nM
Propanamide Analog Non-Covalent ControlN/A14 × 10⁻⁶ cm/s2.5 µM>10 µM

Sources

Application Notes and Protocols for the Gewald Three-Component Reaction with 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Heterocyclic Scaffolds

The Gewald three-component reaction, first reported by Karl Gewald in 1966, stands as a cornerstone of heterocyclic chemistry, providing a straightforward and atom-economical route to highly substituted 2-aminothiophenes.[1] This one-pot synthesis, which brings together a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is renowned for its operational simplicity and the use of readily available starting materials under mild conditions.[2] The resulting 2-aminothiophene framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][4]

These application notes provide a detailed guide for utilizing a specific and functionalized active methylene nitrile, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide , in the Gewald reaction. The incorporation of the N-methyl-N-(oxan-4-yl)amido moiety is of particular interest in drug discovery, as the oxane ring can improve physicochemical properties such as solubility and metabolic stability, while the amide functionality provides a handle for further structural diversification. This guide will cover the synthesis of the starting material, a detailed mechanistic overview of the Gewald reaction, a comprehensive experimental protocol, and methods for product characterization and troubleshooting.

Synthesis of the Starting Material: 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

As 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is not a commercially available reagent, a plausible synthetic route from common starting materials is presented below. The synthesis involves the amidation of a cyanoacetic acid derivative with N-methyl-oxan-4-amine.

Protocol: Synthesis of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-methyl-oxan-4-amine115.17101.15 g
Ethyl cyanoacetate113.12121.36 g (1.3 mL)
Triethylamine101.19121.21 g (1.67 mL)
Toluene--30 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-oxan-4-amine (1.15 g, 10 mmol), ethyl cyanoacetate (1.36 g, 12 mmol), and triethylamine (1.21 g, 12 mmol) in 30 mL of toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is generally understood to proceed through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (or aldehyde) and the active methylene nitrile.[1] The base, typically a secondary amine like morpholine or triethylamine, deprotonates the α-carbon of the cyanoacetamide, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, adds to the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition. The exact nature of the active sulfur species is complex and may involve polysulfide intermediates.[5]

  • Cyclization and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. This is followed by a tautomerization to yield the final, stable 2-aminothiophene product.[1]

Gewald_Mechanism Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile Knoevenagel Condensation Cyanoacetamide 2-Cyano-N-methyl-N- (oxan-4-yl)acetamide Cyanoacetamide->Unsaturated_Nitrile Base Base (e.g., Et3N) Base->Ketone Base->Cyanoacetamide Sulfur_Adduct Sulfur Adduct Unsaturated_Nitrile->Sulfur_Adduct Michael Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Adduct Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized_Intermediate->Product Tautomerization Experimental_Workflow Start Combine Reactants: - Cyclohexanone - Cyanoacetamide - Sulfur - Ethanol Add_Base Add Triethylamine Start->Add_Base Reflux Heat to Reflux (78°C) 2-6 hours Add_Base->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to Room Temperature TLC_Monitor->Cool Precipitate_Check Precipitate Formed? Cool->Precipitate_Check Filter Filter and Wash with Cold Ethanol Precipitate_Check->Filter Yes Ice_Water Pour into Ice-Water Precipitate_Check->Ice_Water No Dry Dry Product Filter->Dry Filter_2 Filter Precipitate Ice_Water->Filter_2 Filter_2->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate common challenges and improve your reaction yields.

The synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is typically approached via a two-step sequence. First, the key secondary amine intermediate, N-methyl-N-(oxan-4-yl)amine, is synthesized. This is followed by the acylation of this intermediate with a suitable cyanoacetylating agent. This guide is structured to address potential issues in both stages of this process.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Each step presents unique challenges that will be addressed in the subsequent sections.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyanoacetylation A Oxan-4-one (Tetrahydro-4H-pyran-4-one) C Reductive Amination A->C B Methylamine B->C D N-methyl-N-(oxan-4-yl)amine (Intermediate) C->D Formation of Secondary Amine F Acylation Reaction D->F Amide Bond Formation E Cyanoacetic Acid Derivative (e.g., Cyanoacetic acid + Coupling Agent) E->F G 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (Final Product) F->G G start Low Yield of N-methyl-N-(oxan-4-yl)amine check_conversion Analyze Crude Reaction Mixture (LC-MS, NMR). What is present? start->check_conversion high_ketone High amount of unreacted Oxan-4-one check_conversion->high_ketone Unreacted Starting Material high_byproduct High amount of Oxan-4-ol byproduct check_conversion->high_byproduct Side Product (Same MW as desired amine) high_tertiary High amount of tertiary amine byproduct check_conversion->high_tertiary Side Product (Higher MW) sol_ketone 1. Check pH (aim for 5-7). 2. Add mild acid catalyst (e.g., Acetic Acid). 3. Increase reaction time or temperature. high_ketone->sol_ketone sol_byproduct 1. Switch to a milder reducing agent (STAB). 2. Ensure iminium formation occurs before adding the reducing agent. high_byproduct->sol_byproduct sol_tertiary 1. Use slight excess of ketone. 2. Add reducing agent slowly. high_tertiary->sol_tertiary

Caption: A decision tree for troubleshooting reductive amination.

Protocol 1: Synthesis of N-methyl-N-(oxan-4-yl)amine via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for improved selectivity.

  • Reaction Setup: To a solution of oxan-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.5 M), add methylamine (1.1 eq, as a solution in THF or as the hydrochloride salt).

  • pH Adjustment: If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. If necessary, add glacial acetic acid dropwise to adjust the pH to approximately 6.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Troubleshooting the Cyanoacetylation Reaction

The second step involves forming an amide bond between the secondary amine intermediate and a cyanoacetyl moiety. The choice of acylating agent and reaction conditions is crucial to achieving a high yield and purity.

Frequently Asked Questions (FAQs)

Q3: What are the best reagents for the cyanoacetylation of a secondary amine?

A3: Direct condensation of a secondary amine with cyanoacetic acid is generally inefficient. An activated form of cyanoacetic acid is required. Several methods are commonly employed. [1][2]

Reagent/Method Advantages Disadvantages
Cyanoacetic acid + Carbodiimide Mild conditions, high yields. [3] Carbodiimide (e.g., DCC, EDC) byproducts can be difficult to remove.
Cyanoacetyl Chloride Highly reactive. Can be harsh, requires a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge HCl. [1]May not be commercially available.
Cyanoacetic acid + Acetic Anhydride Forms a reactive mixed anhydride in situ. [2][4] Requires heating, which can lead to side reactions.

| 1-(Cyanoacetyl)-3,5-dimethylpyrazole | Stable, crystalline, and effective cyanoacetylating agent. [5]| Requires pre-synthesis of the reagent. |

For most lab-scale syntheses, using cyanoacetic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) provides a reliable and high-yielding route. [3] Q4: My cyanoacetylation reaction is sluggish and gives a low yield. What can I do?

A4: A slow or incomplete reaction points to issues with either the activation of the carboxylic acid or the nucleophilicity of the amine.

  • Insufficient Activation: If using a coupling agent like EDC, ensure it is fresh. Carbodiimides can degrade upon exposure to moisture. The use of an additive like HOBt or DMAP (4-Dimethylaminopyridine) can accelerate the reaction by forming a more reactive intermediate.

  • Solvent Choice: Polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are generally preferred. Ensure all reactants are fully dissolved. [6]* Base: A tertiary amine base like triethylamine or DIPEA (N,N-Diisopropylethylamine) is required to neutralize any acids present and ensure the secondary amine remains deprotonated and nucleophilic. Use at least 2-3 equivalents.

  • Steric Hindrance: While N-methyl-N-(oxan-4-yl)amine is not exceptionally hindered, steric factors can slow reactions. Increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary.

Q5: I am having difficulty purifying the final product. Are there common impurities I should look for?

A5: Purification challenges often stem from byproducts of the coupling reagents or unreacted starting materials.

  • DCC/EDC Byproducts: If DCC is used, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration. If EDC is used, the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup. [3]* Unreacted Cyanoacetic Acid: Can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.

  • Unreacted Amine: Can be removed by washing the organic layer with a dilute acid like 1M HCl.

  • Hydrolysis of the Cyano Group: The cyano group can be susceptible to hydrolysis to a primary amide or carboxylic acid, especially under strong acidic or basic conditions during workup. [7]It is crucial to maintain neutral or mildly acidic/basic conditions.

Protocol 2: Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide using EDC/HOBt
  • Reaction Setup: Dissolve N-methyl-N-(oxan-4-yl)amine (1.0 eq), cyanoacetic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (~0.5 M) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor for the disappearance of the amine starting material by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude material can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Sadek, H., Abu Elamayem, M. S., & Elsemongy, M. (1969). Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures. Journal of the Chemical Society UAR, 12, 469. [Source: Indian Journal of Chemistry]
  • Abd El-Nader, H. M., & Mostafa, M. M. (1995). Solvent effects on the kinetics of the alkaline catalysed hydrolysis of cyanoacetamide. DergiPark. [Link]

  • Al-Zaydi, K. M. (2008). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. ResearchGate. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, 1, 179. [Link]

  • Eureka. (2022). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. [Link]

  • Shaik, S. P., et al. (2016). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1835-1841. [Link]

  • Slatt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, 2004(16), 2670-2675. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • U.S. Patent No. 4,841,086A. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • U.S. Patent No. 3,919,284A. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Fadda, A. A., & El-Mekabaty, A. (2017). 2-Cyanoacetamide. ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Van Hest, J. C. M. (2017). Synthesis of N-Alkyl Amino Acids. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 389-393. [Link]

  • Bergman, J., et al. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Problem 1: Low Purity After Initial Synthesis

Q: My initial crude product of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide shows multiple spots on TLC and a low purity by HPLC. What are the likely impurities and how can I remove them?

A: Low purity in the crude product is a common issue arising from unreacted starting materials or the formation of side products.

Common Impurities:

  • Unreacted Starting Materials: These typically include N-methyl-N-(oxan-4-yl)amine and a cyanoacetylating agent (e.g., ethyl cyanoacetate).[1]

  • Side Products: Self-condensation products of the cyanoacetylating agent or by-products from the specific synthetic route used can also be present.[1]

  • Hydrolysis Product: The cyanoacetamide functional group can be susceptible to hydrolysis, leading to the formation of N-methyl-N-(oxan-4-yl)acetamide-2-carboxylic acid.[2][3]

Troubleshooting Steps:

  • Initial Work-up: An initial aqueous work-up can help remove some water-soluble impurities. Consider washing the organic layer with a mild acid to remove any unreacted amine, followed by a wash with a mild base to remove any acidic impurities.

  • Recrystallization: This is often the most effective first-line purification technique for crystalline solids.

  • Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is a reliable method for separating the target compound from closely related impurities.[1]

Problem 2: Difficulty with Recrystallization

Q: I'm struggling to find a suitable solvent system for the recrystallization of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. The product either oils out or the recovery is very low.

A: Finding the right recrystallization solvent is crucial for obtaining high-purity crystals with good recovery.

Troubleshooting Steps:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. Good single solvents for N-substituted cyanoacetamides often include ethanol, isopropanol, or ethyl acetate.[4]

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated slightly to redissolve the precipitate and allowed to cool slowly.

  • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[1]

  • Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation and recovery.[1]

Table 1: Example Solvent Systems for Recrystallization

Solvent/Solvent SystemObservationRecommendation
EthanolHigh solubilityGood for initial dissolution, may require a co-solvent for precipitation.
Isopropanol/WaterGood crystal formationA promising system. Dissolve in hot isopropanol and add water dropwise.
Ethyl Acetate/HexaneGood crystal formationDissolve in hot ethyl acetate and add hexane dropwise.
DichloromethaneToo solubleLikely not suitable for recrystallization on its own.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in solution?

A1: Cyanoacetamides can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] For short-term storage of solutions, it is advisable to use a neutral, aprotic solvent and store at a low temperature. For long-term storage, it is best to store the compound as a solid in a cool, dry place.

Q2: Can I use reverse-phase chromatography for the purification of this compound?

A2: Yes, reverse-phase chromatography can be a viable option, especially for polar impurities that are not well-separated on normal-phase silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, would be a good starting point.[1]

Q3: What analytical techniques are recommended for assessing the purity of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitative purity assessment.[5][6] Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring reaction progress and guiding chromatographic separations. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity determination with an internal standard.

Q4: My purified product is a pale yellow solid. Is this normal?

A4: While a pure compound is often white or colorless, a pale yellow color can sometimes be present due to minor, highly colored impurities. If the purity by HPLC and NMR is high, the color may not be a significant issue. However, if a completely colorless product is required, treatment with activated charcoal during recrystallization can be effective in removing colored impurities.[4]

Experimental Protocols

Protocol 1: Recrystallization of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide
  • Dissolution: In a flask, dissolve the crude 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in a minimal amount of hot ethanol (e.g., 70-80 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form readily, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ideal Rf value for the product on the TLC plate should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel (dry loading).[1]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions of the eluate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2

Caption: A decision-making workflow for the purification of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Purity Issue Check_TLC Analyze Crude by TLC/HPLC Start->Check_TLC Unreacted_SM Unreacted Starting Materials Present Check_TLC->Unreacted_SM Distinct Spots Side_Products Multiple Side Products Check_TLC->Side_Products Streaking or Close Spots Aqueous_Wash Perform Aqueous Wash Unreacted_SM->Aqueous_Wash Column_Chrom Perform Column Chromatography Side_Products->Column_Chrom Recrystallize Attempt Recrystallization Aqueous_Wash->Recrystallize

Caption: A troubleshooting logic diagram for addressing low purity issues.

References

  • Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-Water Mixtures. (n.d.). Retrieved from [Link]

  • Zhang, T., et al. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
  • White, C. J., et al. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society.
  • Wang, L., et al. (2013). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecules, 18(12), 15647-15663.
  • Cable, K. M., et al. (2005). Synthesis of N-Substituted α-Methylene γ-Lactams. Australian Journal of Chemistry, 58(12), 895-900.
  • Google Patents. (n.d.). WO2009137742A1 - Process for the preparation of cyano-substituted-nitrogen-containing heteroaryl compounds.
  • Subhadramma, S., et al. (2013). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564.
  • Google Patents. (n.d.). CN105837598A - Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • Al-Zahrani, F. M., et al. (2019). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)
  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Retrieved from [Link]

  • NextSDS. (n.d.). 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

  • ResearchGate. (2018). Multimodal Chromatography for Purification of Biotherapeutics – A Review. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Efficient Protein Purification. Retrieved from [Link]

  • Gross, K. C. (1982). A Rapid and Sensitive Spectrophotometric Method for Assaying Polygalacturonase Using 2-Cyanoacetamide. HortScience, 17(6), 933-934.
  • MSDS of 2-Cyano-N-methyl-acetamide. (2026, March 4). Retrieved from [Link]

  • THIN-LAYER CHROMATOGRAPHY ON REVERSED PHASE IN THE CHARACTERIZATION OF RETENTION BEHAVIOUR, LIPOPHILICITY, AND PHARMACOKINETICS OF CYANOACETAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.

Sources

troubleshooting guide for the amidation of cyanoacetic esters with 4-amino-N-methyloxane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of cyanoacetic esters with 4-amino-N-methyloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important amide bond formation. The synthesis of 2-cyano-N-(N-methyloxan-4-yl)acetamide is a critical step in various synthetic pathways, and this document provides field-proven insights to help you achieve optimal results.

Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry.[1] While seemingly straightforward, the direct amidation of an ester with an amine can present challenges, including slow reaction rates and equilibrium limitations.[2][3] This guide provides a structured approach to troubleshooting and optimizing this specific transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the amidation of a cyanoacetic ester with 4-amino-N-methyloxane.

Q1: My reaction shows low or no conversion to the desired amide. What are the primary causes and how can I resolve this?

A1: Low or no product formation is the most common issue and typically points to insufficient reaction activation or suboptimal conditions. The direct reaction between an ester and an amine is often slow and requires either thermal energy or catalysis to proceed efficiently.[4]

Potential Causes & Solutions:

  • Lack of Activation: The uncatalyzed reaction is often too slow at moderate temperatures. The electrophilicity of the ester's carbonyl carbon is not high enough for an efficient attack by the secondary amine, 4-amino-N-methyloxane.

    • Solution 1: Introduce a Catalyst. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly recommended. DBU can act as a nucleophilic catalyst, activating the ester by forming a more reactive acyl-DBU intermediate, which is then readily attacked by the amine.[5] This method is mild and avoids the need for pre-activating the cyanoacetic acid, thus reducing waste.[5]

    • Solution 2: Increase Temperature. If a catalyst is not desired, increasing the reaction temperature (e.g., to 80-140 °C) can provide the necessary activation energy.[4] However, this can lead to byproduct formation, so it must be done cautiously while monitoring the reaction closely.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices as they can solvate the reactants and any charged intermediates effectively. For DBU-catalyzed reactions, 1-butanol has also been shown to be effective.[5] Avoid nonpolar solvents where reactants may not be fully soluble.

  • Reagent Quality: The purity and integrity of your starting materials are paramount.

    • Solution: Ensure the cyanoacetic ester is pure and free from significant amounts of the corresponding carboxylic acid. The 4-amino-N-methyloxane should be dry, as water can hydrolyze the ester. Use anhydrous solvents, especially if employing moisture-sensitive catalysts or high temperatures.

  • Steric Hindrance: The steric bulk of both the ester's alkyl group and the secondary amine can slow the reaction.[5]

    • Solution: Use a less sterically hindered ester, such as methyl or ethyl cyanoacetate, as these have been shown to react faster than bulkier esters like t-butyl cyanoacetate.[5]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Conversion Insufficient activation of the ester carbonyl.Add a catalyst (e.g., 0.5-1.0 equiv DBU).[5]
Increase reaction temperature cautiously (e.g., 40-80 °C).
Inappropriate solvent.Use a polar aprotic solvent like DMF, DMSO, or 1-butanol.
Poor reagent quality (moisture, impurities).Use anhydrous solvents and purified reagents.
Reaction Stalls Reversible reaction reaching equilibrium.Remove the alcohol byproduct (e.g., using a Dean-Stark trap if applicable, or running under vacuum if the solvent's boiling point allows).[3]
Catalyst deactivation.Add a fresh portion of the catalyst.
Byproduct Formation High temperature causing decomposition.Lower the reaction temperature and use a catalyst to accelerate the reaction.[5]
Hydrolysis of the ester starting material.Ensure all reagents and solvents are anhydrous.
Dimerization or other side reactions.Use milder conditions and monitor the reaction to avoid over-running.
Q2: I'm observing a significant impurity on my TLC/LC-MS that isn't starting material or product. How can I identify and minimize it?

A2: Unidentified spots often arise from side reactions involving the starting materials or intermediates under the reaction conditions.

Potential Causes & Solutions:

  • Hydrolysis: If there is moisture in the reaction, the cyanoacetic ester can hydrolyze to cyanoacetic acid. This acid can then form an ammonium salt with the amine, which is unreactive under these conditions.

    • Identification: The salt will likely be insoluble in many organic solvents and may appear as a precipitate. LC-MS analysis should show a mass corresponding to the protonated amine and a mass for the cyanoacetate anion.

    • Solution: Rigorously dry all glassware, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Thermal Decomposition: At excessively high temperatures, cyanoacetic esters and the resulting amide product can be unstable.

    • Identification: Often results in a complex mixture of products and a darkening of the reaction mixture.

    • Solution: Employ milder conditions. A DBU-catalyzed reaction can often be run effectively at a lower temperature (e.g., 40 °C), minimizing decomposition.[5]

  • Self-Condensation/Dimerization: Cyanoacetic esters have an active methylene group, which can potentially participate in side reactions, although this is less common under amidation conditions.

    • Solution: Maintain a controlled temperature and avoid excessively strong, non-nucleophilic bases that might deprotonate the active methylene group. DBU is generally not considered a strong enough base to cause significant issues here when used catalytically.[6]

Logical Troubleshooting Workflow

G start Reaction Issue Identified low_conversion Low or No Conversion start->low_conversion impurity Impurity Formation start->impurity stalled Reaction Stalled start->stalled check_reagents 1. Verify Reagent Quality (Purity, Anhydrous) low_conversion->check_reagents identify_impurity 1. Characterize Impurity (LC-MS, NMR) impurity->identify_impurity check_equilibrium 1. Consider Equilibrium stalled->check_equilibrium add_more_reagent Add More Amine or Catalyst stalled->add_more_reagent check_conditions 2. Review Reaction Conditions (Temp, Solvent) check_reagents->check_conditions add_catalyst 3. Introduce Catalyst (e.g., DBU) check_conditions->add_catalyst optimize_temp 4. Optimize Temperature add_catalyst->optimize_temp check_moisture Moisture Present? (Hydrolysis) identify_impurity->check_moisture If Acid/Salt check_temp Temp Too High? (Decomposition) identify_impurity->check_temp If Complex Mixture use_anhydrous Use Anhydrous Conditions check_moisture->use_anhydrous lower_temp Lower Temperature, Use Catalyst check_temp->lower_temp remove_byproduct Remove Alcohol Byproduct check_equilibrium->remove_byproduct

Caption: A workflow for troubleshooting common amidation issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the DBU-catalyzed amidation of a cyanoacetic ester?

A1: DBU is typically considered a non-nucleophilic base, but in this context, it is proposed to act as a nucleophilic catalyst . The mechanism involves the following steps:

  • Nucleophilic Attack by DBU: DBU attacks the carbonyl carbon of the cyanoacetic ester.

  • Intermediate Formation: This forms a highly reactive N-acylamidinium intermediate, with the expulsion of the alcohol (e.g., ethanol from ethyl cyanoacetate).

  • Amine Attack: The 4-amino-N-methyloxane, acting as the primary nucleophile, attacks the activated carbonyl of the intermediate.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired amide product and regenerating the DBU catalyst.

This pathway is favored because the N-acylamidinium intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the amine than the starting ester.[5]

Reaction Mechanism Diagram

G ester Cyanoacetic Ester (R'-O-C(=O)-CH₂CN) intermediate N-Acylamidinium Intermediate [DBU-C(=O)-CH₂CN]⁺ ester->intermediate + DBU dbu DBU amine 4-amino-N-methyloxane (Amine) alkoxide Alkoxide (R'-O⁻) product Amide Product intermediate->product + Amine product->dbu - DBU (Regenerated)

Caption: Proposed nucleophilic catalysis cycle for DBU-mediated amidation.

Q2: Which cyanoacetic ester (methyl, ethyl, t-butyl) is the best choice for this reaction?

A2: The choice of ester can influence the reaction rate. Generally, less sterically hindered esters react more quickly.[5]

  • Methyl and Ethyl Cyanoacetate: These are excellent choices. They are less bulky, promoting faster reaction rates, and their corresponding alcohol byproducts (methanol and ethanol) are volatile and can be easily removed.

  • t-Butyl Cyanoacetate: This is a much bulkier ester and will likely lead to a significantly slower reaction rate. It should generally be avoided unless required for a specific synthetic reason.

Q3: What is the most effective way to monitor the reaction's progress?

A3: Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation byproducts from prolonged heating.[7]

  • Thin-Layer Chromatography (TLC): This is a fast, simple, and effective method. Spot the reaction mixture alongside the starting ester and amine. The formation of a new spot (the product) and the disappearance of the limiting reagent indicate progress. A suitable mobile phase might be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to track the consumption of starting materials and the formation of the product by monitoring their respective masses, and it can help identify any unknown byproducts.

Q4: What are the critical safety precautions when working with cyanoacetic esters and amines?

A4: Both classes of compounds require careful handling.

  • Cyanoacetic Esters/Acid: These compounds are harmful if swallowed or inhaled and can cause skin and eye irritation or burns.[8][9][10] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Amines: Many amines are corrosive and can cause skin and eye irritation. Ensure good ventilation.

  • DBU: DBU is a strong base and can cause irritation. Handle with appropriate PPE.

  • General: Always review the Safety Data Sheet (SDS) for each reagent before beginning an experiment.[8][9][10][11][12] Have an emergency eyewash and shower station readily accessible.

Experimental Protocols

Protocol 1: DBU-Catalyzed Amidation of Ethyl Cyanoacetate

This protocol provides a robust starting point for the synthesis.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen), add ethyl cyanoacetate (1.0 eq).

  • Solvent Addition: Add anhydrous 1-butanol or DMF to create a solution of approximately 0.5 M concentration.

  • Amine Addition: Add 4-amino-N-methyloxane (1.05 eq) to the solution and stir for 5 minutes.

  • Catalyst Addition: Add DBU (0.5 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 40-50 °C.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove DBU and any unreacted amine.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting amine (Am), starting ester (E), and the reaction mixture (R).

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved amine, dissolved ester, and the reaction mixture onto their respective lanes on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate.

  • Analyze: The reaction is complete when the spot corresponding to the limiting starting material in the 'R' lane has disappeared and a new product spot has appeared.

References

  • Vertex AI Search. (2026).
  • Vaia. (2023, October 20).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • Movassaghi, M., et al. (2009). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates. Organic Letters. Available at: [Link]

  • ResearchGate. (2026, March 22).
  • Pace, V., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Available at: [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.
  • Chem Service. (2018, March 13).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Yang, L., et al. (2020). Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. ACS Publications. Available at: [Link]

  • Eureka. (2022, August 5). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • ChemView. (2016, January 27).
  • Fisher Scientific. (2005, June 13).
  • CymitQuimica. (2022, April 15). Safety Data Sheet - Cyanoacetic acid ethyl ester.
  • Googleapis.com. (2008, May 8). WO 2008/053304 A2.
  • Dömling, A., et al. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science. Available at: [Link]

  • Reddit. (2021, October 20).
  • Liu, C., et al. (2017). Direct amidation of esters with nitroarenes. PMC. Available at: [Link]

  • CDH Fine Chemical. (n.d.).
  • YouTube. (2014, March 26). How to Make Amides: Mechanism.
  • ResearchGate. (2026, January 2).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis.
  • Master Organic Chemistry. (2018, February 28).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Li, B., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Available at: [Link]

  • Gessner, V. H., et al. (n.d.). Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. Available at: [Link]

  • MDPI. (2023, February 7).
  • PMC. (n.d.). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • Reddit. (2024, February 18).
  • Quick Company. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2016, December 21). Amidification of an ester without touching another electrophilic function?.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. This specific sterically hindered cyanoacetamide is a critical intermediate in modern oncology, most notably serving as a structural motif in the development of [1].

Scaling up the amidation of secondary amines presents unique thermal and atom-economy challenges. This guide provides a field-proven, self-validating methodology utilizing a DBU-catalyzed direct amidation strategy that ensures high yields, excellent purity, and scalability[2].

I. Mechanistic Workflow

Traditional amidation requires the preactivation of cyanoacetic acid, generating stoichiometric waste and risking thermal decarboxylation. By utilizing commercially available ethyl cyanoacetate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction proceeds via a highly reactive acyl amidine intermediate, lowering the activation energy barrier and allowing the sterically hindered N-methyltetrahydro-2H-pyran-4-amine to couple efficiently at mild temperatures[3].

SynthesisWorkflow Amine N-methyltetrahydro- 2H-pyran-4-amine (Secondary Amine) Reaction Amidation Reaction (2-MeTHF, 40°C, 12-16h) Amine->Reaction Reagent Ethyl Cyanoacetate (Acylating Agent) Reagent->Reaction Catalyst DBU (0.5 equiv) (Nucleophilic Catalyst) Catalyst->Reaction Product 2-cyano-N-methyl-N- (oxan-4-yl)acetamide (Target API Intermediate) Reaction->Product >90% Yield Byproduct Ethanol (Volatile Byproduct) Reaction->Byproduct Removed via Wash

Figure 1: DBU-catalyzed amidation workflow for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide synthesis.

II. Frequently Asked Questions (FAQs)

Q: Why is DBU superior to standard peptide coupling reagents (e.g., EDC/HOBt) for this specific scale-up? A: Standard coupling requires cyanoacetic acid, which is prone to decomposition, and generates stoichiometric urea waste (e.g., from EDC), severely impacting the E-factor. DBU acts via a [3]. It displaces the ethoxy group of ethyl cyanoacetate to form a reactive intermediate that is rapidly intercepted by the amine. The only byproduct is ethanol, making the process highly atom-economical and eliminating the need for complex chromatographic purification[4].

Q: N-methyltetrahydro-2H-pyran-4-amine is a sterically hindered secondary amine. Does this affect the amidation rate? A: Yes. The bulky oxan-4-yl (tetrahydropyran) ring and the N-methyl group create significant steric hindrance. Uncatalyzed thermal amidation fails or requires extreme temperatures (>100 °C) that degrade the cyanoacetate into dimeric impurities. The DBU-catalyzed protocol lowers the activation energy barrier, allowing complete conversion at a mild 40 °C[2].

Q: Can I recover and recycle the DBU catalyst on a pilot-plant scale? A: Yes. During the aqueous workup, DBU is protonated using citric acid and partitions entirely into the aqueous phase. By basifying the aqueous waste stream to pH > 14 with NaOH and extracting with a solvent like 2-MeTHF, the DBU can be recovered, further improving the process's green chemistry metrics.

III. Quantitative Reagent Comparison

To justify the selection of the DBU/Ethyl Cyanoacetate system, review the comparative data below governing scale-up decisions:

Acylating SystemCatalyst / ReagentOperating TempPrimary ByproductsScalability & E-Factor
Ethyl Cyanoacetate DBU (0.5 equiv) 40 °C Ethanol Excellent / Low E-factor [4]
Cyanoacetic AcidEDC·HCl / HOBt0 to 25 °CUrea derivativesPoor / High E-factor
Cyanoacetyl ChlorideTriethylamine-78 to 0 °CChloride salts, dimersPoor / Highly Hazardous
IV. Troubleshooting Guide

Issue 1: The reaction stalls at 60-70% conversion.

  • Root Cause: Moisture in the solvent or reactor hydrolyzes ethyl cyanoacetate into cyanoacetic acid. This acid neutralizes the DBU catalyst, halting the nucleophilic activation cycle[3].

  • Solution: Ensure strictly anhydrous conditions (Karl Fischer titration of 2-MeTHF must be < 0.05% water). If a batch stalls, do not increase the temperature. Instead, add an additional 0.2 equiv of DBU and 0.5 equiv of ethyl cyanoacetate to re-initiate the catalytic cycle[5].

Issue 2: Formation of yellow/orange impurities in the reactor.

  • Root Cause: The active methylene group of the resulting cyanoacetamide is highly acidic. At elevated temperatures, it undergoes Knoevenagel condensation with trace oxidized amine impurities or ambient carbonyls, creating highly colored dimeric byproducts.

  • Solution: Strictly control the internal reaction temperature. Do not exceed 45 °C during the amidation step or the subsequent solvent concentration steps[5].

Issue 3: High residual DBU detected in the isolated product.

  • Root Cause: DBU (pKa ~13.5) will partition into the organic layer if the aqueous wash is not sufficiently acidic, leading to API contamination.

  • Solution: Implement the self-validating citric acid quench detailed in the protocol below. The pH of the aqueous layer during phase separation must be verified as < 4 to guarantee complete protonation and removal of DBU.

V. Self-Validating Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. It relies on critical In-Process Controls (IPCs) and thermodynamic phase checks to ensure that each step confirms its own success before proceeding, eliminating downstream purification failures.

Materials Required:

  • N-methyltetrahydro-2H-pyran-4-amine: 1.00 kg (8.68 mol, 1.0 equiv)

  • Ethyl cyanoacetate: 1.96 kg (17.36 mol, 2.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.66 kg (4.34 mol, 0.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF): 5.0 L

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Verify reactor dryness.

  • Substrate Charging: Charge N-methyltetrahydro-2H-pyran-4-amine (1.00 kg) and 2-MeTHF (5.0 L) to the reactor. Begin agitation at 150 rpm.

  • Catalyst Addition: Charge DBU (0.66 kg) to the reactor. The mixture will remain a homogeneous solution.

  • Reagent Addition: Slowly charge ethyl cyanoacetate (1.96 kg) via an addition funnel over 30 minutes. Maintain the internal temperature below 25 °C during the addition to control the mild exotherm.

  • Amidation: Heat the reactor jacket to maintain an internal temperature of 40 °C. Stir the solution for 12–16 hours[5].

  • Self-Validation Checkpoint 1 (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is only validated to proceed to workup when the residual amine is < 1.0% AUC . If incomplete, maintain 40 °C and re-sample after 4 hours.

  • Self-Validation Checkpoint 2 (Quench): Cool the reactor to 20 °C. Add 0.5 M aqueous citric acid (10 L) to quench the DBU. Agitate for 15 minutes, then allow phases to separate. Validation: Test the aqueous layer pH; it must be < 4.0 to ensure complete DBU extraction. Separate the phases and wash the organic layer with water (5 L) and brine (5 L).

  • Solvent Swap & Crystallization: Concentrate the 2-MeTHF organic layer under reduced pressure (internal temp < 45 °C) to approximately 2.5 L. Slowly add heptane (7.5 L) as an antisolvent over 1 hour to induce crystallization of the product.

  • Isolation: Filter the resulting white crystalline solid. Wash the filter cake with cold heptane (2 L) and dry in a vacuum oven at 45 °C to a constant weight. Expected yield: >90%.

VI. References
  • Title: Mild and efficient DBU-catalyzed amidation of cyanoacetates. Source: Organic Letters / PubMed. URL:[Link]

  • Title: Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates (Full Text / ACS). Source: Organic Letters, 2009, 11(9), 2003-2006. URL:[Link]

  • Title: WO2024060966A1 - Pan-KRAS inhibitor compound. Source: Google Patents. URL:

Sources

Technical Support Center: Synthesis & Stability of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized N,N-disubstituted cyanoacetamides. The target compound, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (where the oxan-4-yl group is a tetrahydropyran-4-yl ring), contains an active methylene group flanked by a cyano and an amide moiety.

Because secondary amines (like N-methyltetrahydro-2H-pyran-4-amine) are sterically hindered, their amidation reactions are notoriously sluggish. This often tempts researchers to apply excessive heat or strong bases to force the reaction to completion. Unfortunately, these aggressive conditions trigger rapid decomposition. This guide provides field-proven, self-validating protocols to suppress decomposition and maximize your synthetic yield.

SynthesisWorkflow SM Starting Materials (Amine + Cyano Source) R1 Route A: Ethyl Cyanoacetate + DBU Catalyst SM->R1 Amidation R2 Route B: Cyanoacetic Acid + EDC/HOBt SM->R2 Peptide Coupling D1 Decomposition: Self-Condensation R1->D1 Strong Base (NaOMe) High Heat Prod Target Product: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide R1->Prod T < 60°C, Mild Base D2 Decomposition: Thermal Decarboxylation R2->D2 T > 80°C R2->Prod T = 0-25°C

Figure 1: Synthesis workflow showing viable routes and their respective decomposition branches.

Section 1: Troubleshooting FAQs

Q1: Why does my reaction mixture turn into a thick yellow/orange solid instead of the desired product when using alkoxide bases? Causality: The α -protons of cyanoacetamides are highly acidic (pKa ~11). When exposed to strong bases like sodium methoxide or sodium ethoxide, the active methylene group is rapidly deprotonated to form a highly nucleophilic enolate. This enolate undergoes a Knoevenagel-type self-condensation by attacking unreacted ester or another cyanoacetamide molecule, irreversibly forming dimerized or oligomerized yellow solid byproducts[1]. Solution: Avoid strong alkoxide bases entirely. Transition to a mild, non-nucleophilic base catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2].

Q2: I am synthesizing the compound via the coupling of cyanoacetic acid and N-methyltetrahydro-2H-pyran-4-amine. Why is my yield low and accompanied by unexplained gas evolution? Causality: Cyanoacetic acid is highly susceptible to thermal decarboxylation. At elevated temperatures (typically >80 °C), the molecule expels carbon dioxide gas ( CO2​ ), converting the cyanoacetic acid into volatile acetonitrile[3]. This permanently destroys your starting material before the coupling can occur. Solution: Maintain the reaction temperature strictly between 0 °C and 25 °C. Use highly efficient peptide coupling reagents (e.g., EDC·HCl with HOBt) to drive the amidation forward at room temperature without requiring thermal activation.

Q3: Can I use traditional reflux conditions (e.g., heating in ethanol at 80 °C) for the direct amidation of ethyl cyanoacetate with my secondary amine? Causality: While primary amines often react smoothly with ethyl cyanoacetate under reflux, sterically hindered secondary amines react much slower. Prolonged heating at 80 °C exacerbates thermal degradation and encourages side reactions, including the hydrolysis of the cyano group if trace water is present. Solution: Employ a low-temperature amidation strategy. You can either use a DBU-catalyzed approach at moderate temperatures (50-55 °C)[2] or pre-form a lithium amide of the secondary amine at low temperatures (-78 °C to 0 °C) to achieve rapid amidation without thermal stress[4].

MechanismLogic N1 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (Active Methylene) N2 Deprotonation at alpha-carbon (pKa ~11) N1->N2 Strong Base (e.g., Alkoxides) N3 Cyanoacetamide Enolate (Highly Nucleophilic) N2->N3 Rapid Equilibrium N4 Nucleophilic Attack on Unreacted Ester/Amide N3->N4 High Concentration or Heat N5 Dimerized / Oligomerized Yellow Solid Byproducts N4->N5 Irreversible Condensation

Figure 2: Mechanistic logic of base-catalyzed self-condensation leading to product loss.

Section 2: Quantitative Data & Optimization Matrix

Table 1: Decomposition Triggers and Preventive Strategies

Decomposition PathwayPrimary TriggerChemical ConsequencePreventive Strategy
Self-Condensation Strong Bases (NaOMe, NaOEt)Formation of yellow dimeric/oligomeric solids[1].Use mild, non-nucleophilic bases (DBU)[2].
Thermal Decarboxylation Temperatures > 80 °CLoss of CO2​ ; conversion to acetonitrile[3].Keep reactions < 60 °C; use coupling agents.
Hydrolysis Aqueous strong acids/basesCleavage of cyano group to amide/carboxylic acid.Use pH-neutral or mildly acidic workups (e.g., NaH2​PO4​ ).

Table 2: Comparison of Synthetic Routes for 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

Synthetic RouteReagentsOperating TempRisk of DecompositionTypical Yield
Traditional Reflux Ethyl cyanoacetate, neat80–110 °CHigh (Thermal degradation)20–40%
Lithium Amide Ethyl cyanoacetate, n-BuLi-78 °C to 0 °CLow (Requires strict anhydrous conditions)75–85%[4]
DBU Catalysis Ethyl cyanoacetate, DBU50–55 °CLow (Mild conditions)80–90%[2]
Peptide Coupling Cyanoacetic acid, EDC/HOBt0–25 °CLow (If kept cool)70–85%

Section 3: Self-Validating Experimental Protocols

Protocol A: Mild DBU-Catalyzed Amidation (Recommended for Scale-Up)

This protocol utilizes DBU to facilitate the direct amidation of ethyl cyanoacetate without the need for destructive high temperatures[2].

  • Preparation: Charge an oven-dried round-bottom flask with N-methyltetrahydro-2H-pyran-4-amine (1.0 equiv) and ethyl cyanoacetate (1.2 equiv).

  • Solvent Addition: Add anhydrous 1-butanol or toluene to achieve a 0.5 M concentration of the amine.

  • Catalyst Addition: Add DBU (0.3 equiv) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture gently to 50–55 °C.

  • Self-Validation Step: Monitor the color of the solution. A healthy reaction will remain clear to pale yellow. If the solution rapidly darkens to deep orange or precipitates a solid, the temperature is too high or base concentration is localized. Immediately reduce heat and increase stirring speed.

  • Workup: Upon completion (typically 4–6 hours, monitored by TLC/HPLC), cool the mixture to room temperature. Quench with a 5% aqueous solution of NaH2​PO4​ to neutralize the DBU without hydrolyzing the sensitive cyano group.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature strictly below 40 °C.

Protocol B: Low-Temperature Carbodiimide Coupling (Recommended for Discovery Chemistry)

This protocol avoids the thermal decarboxylation of cyanoacetic acid by utilizing chemical activation at low temperatures.

  • Activation: Dissolve cyanoacetic acid (1.1 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Coupling Reagents: Add HOBt (1.1 equiv) and EDC·HCl (1.2 equiv). Stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add N-methyltetrahydro-2H-pyran-4-amine (1.0 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to 25 °C over 4 hours.

  • Self-Validation Step: Observe the reaction mixture for gas evolution. The absence of bubbling confirms that thermal decarboxylation ( CO2​ release) has been successfully suppressed[3]. If bubbling is observed, the internal temperature has spiked; ensure the ice bath is properly maintained.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Separate the organic layer, wash sequentially with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and evaporate the solvent at <30 °C to yield the pure product.

Sources

Technical Support Center: Refining the Work-up of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges associated with its purification and isolation. Our goal is to ensure you can achieve high purity and yield with a robust, reproducible work-up procedure.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and purification of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Q1: What is the expected synthetic route and how does it impact the work-up?

The most common and direct synthesis involves the amidation of an activated cyanoacetic acid derivative, typically an ester like ethyl or methyl cyanoacetate, with N-methyl-N-(oxan-4-yl)amine. The reaction can be run neat or in a suitable solvent.[1] The primary challenge in the work-up is to efficiently remove the unreacted starting materials and any potential side products from the desired tertiary amide product.

Q2: What are the most likely impurities I'll find in my crude product?

Your crude product will most likely contain a mixture of the following:

  • Unreacted N-methyl-N-(oxan-4-yl)amine: A basic and relatively polar starting material.

  • Unreacted Ethyl/Methyl Cyanoacetate: The starting ester.

  • Hydrolysis Products: Cyanoacetic acid or the corresponding amide if water is present, especially under strong acidic or basic conditions.[2] Cyanoacetamides are known to be susceptible to hydrolysis.[2]

  • Self-Condensation Products: Side products from the reaction of the cyanoacetic ester with itself can also be present.[3]

Q3: What is the best first-pass strategy for purifying the crude material?

For many cyanoacetamides, direct precipitation from the reaction mixture followed by recrystallization is a highly effective and scalable method.[4] Given the structure of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, a primary purification strategy would involve:

  • Aqueous Wash: Perform an acidic wash (e.g., with dilute HCl) to remove the basic starting amine, followed by a basic wash (e.g., with saturated NaHCO₃) to remove any acidic impurities.[5]

  • Recrystallization: Attempt recrystallization from a suitable solvent. Polar solvents like ethanol or isopropanol are often good starting points for amides.[6][7]

Q4: My crude product is a persistent oil or gum. What steps can I take to induce crystallization?

Oiling out is a common issue. Here are several techniques to try:

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) until turbidity persists. Let it stand, or cool it, to encourage crystal formation.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Concentration and Cooling: Concentrate the solution under reduced pressure to create a supersaturated solution, then cool it slowly in an ice bath or refrigerator.[6]

Q5: The compound seems to be degrading during work-up. What are the key stability considerations?

The cyanoacetamide functional group can be sensitive to harsh conditions.[8]

  • pH Sensitivity: Avoid prolonged exposure to strong acids or bases, as this can lead to the hydrolysis of either the amide or the nitrile group.[9] Work-up washes should be performed efficiently and without excessive heating.

  • Thermal Stability: While generally stable, prolonged heating at high temperatures, especially in the presence of impurities or residual acid/base, can cause degradation. It is advisable to use moderate temperatures during solvent removal and recrystallization.

Troubleshooting and Optimization Guide

This section provides a deeper dive into specific problems you might encounter and offers targeted solutions.

Problem 1: Low Yield After Aqueous Work-up
  • Possible Cause: The product has higher than expected water solubility due to the polar oxane ring and amide functionality.

  • Solution & Rationale:

    • Brine Wash: Before drying the organic layer, wash it with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product in it and driving more of it into the organic layer.[10]

    • Back-Extraction: After separating the initial aqueous layers from your washes, perform a "back-extraction" by washing those aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate). This will recover any dissolved product. Combine all organic layers for drying and concentration.

Problem 2: Persistent Impurities After Recrystallization
  • Symptom: Your NMR or LC-MS still shows significant amounts of starting materials even after recrystallization.

  • Troubleshooting Workflow:

    G start Crude Product with Impurities wash_amine Perform Dilute Acid Wash (e.g., 1M HCl) start->wash_amine Impurity: Unreacted Amine wash_ester Consider a Basic Wash (e.g., sat. NaHCO3) wash_amine->wash_ester Amine Removed chromatography Purify via Flash Column Chromatography wash_amine->chromatography If ester is the only impurity wash_ester->chromatography Neutral/Ester Impurities Remain pure_product Pure Product chromatography->pure_product

    Caption: Decision workflow for removing common impurities.

  • Detailed Solutions:

    • Removing Unreacted Amine: The secondary amine starting material is basic. An extractive wash with dilute aqueous acid (e.g., 1M HCl) will protonate the amine, forming a salt that is highly soluble in the aqueous layer and can be easily separated.[5]

    • Removing Unreacted Cyanoacetic Ester: This impurity is neutral and may have similar polarity to the product, making it difficult to remove by recrystallization alone. If it persists, flash column chromatography is the most effective solution.[3]

Problem 3: Challenges with Flash Column Chromatography
  • Symptom A: Significant Peak Tailing on Silica Gel.

    • Cause: The amide and oxane oxygen atoms in your molecule can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

    • Solution: Add a small amount of a competitive base, such as triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the active sites on the silica, allowing your product to elute with a much-improved peak shape.[11]

  • Symptom B: Co-elution of Product and Impurities.

    • Cause: The polarity of the product and a key impurity are too similar for effective separation with a standard solvent system.

    • Solution:

      • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexane, try a system containing dichloromethane and methanol.

      • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Work-up

This protocol is designed to efficiently remove common acidic and basic impurities.

  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (aqueous). Use a volume of acid solution roughly equal to the organic layer volume. Shake gently at first to avoid emulsions. Separate the layers.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to initiate drying and break any minor emulsions.[10]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization

This procedure provides a general method for purifying the crude solid.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating (see Table 1). An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[3]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, Isopropanol (IPA)Good for moderately polar compounds like amides.[7]
EstersEthyl Acetate (EtOAc)Often used, can be paired with a non-polar co-solvent.
KetonesAcetoneA polar aprotic solvent that can be effective.
EthersMethyl tert-butyl ether (MTBE)Less polar, good as an anti-solvent with EtOAc or DCM.
HydrocarbonsHeptane, HexaneNon-polar, primarily used as anti-solvents.

Workflow Visualization

The following diagram illustrates a comprehensive workflow for the work-up and purification of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

G cluster_0 Reaction & Initial Work-up cluster_1 Purification reaction Reaction Completion quench Quench & Dilute (e.g., EtOAc) reaction->quench acid_wash Acid Wash (1M HCl) quench->acid_wash base_wash Base Wash (sat. NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry_concentrate Dry (Na2SO4) & Concentrate brine_wash->dry_concentrate crude Crude Product dry_concentrate->crude purity_check Check Purity (TLC/LCMS/NMR) crude->purity_check recrystallize Recrystallize (e.g., from IPA) recrystallize->purity_check After Crystallization column Column Chromatography (e.g., SiO2, EtOAc/Hexane + 1% Et3N) pure_product Pure Product column->pure_product purity_check->recrystallize Impurities Present purity_check->column Still Impure purity_check->pure_product Purity >95%

Caption: General workflow for work-up and purification.

References

  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis. Benchchem.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (n.d.). PMC.
  • BenchChem. (2025). Identifying and removing impurities from 2-cyano-N-(3-phenylpropyl)acetamide samples. Benchchem.
  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIV
  • Synthesis of N-Substituted ?-Methylene ?-Lactams. (2005, December 20). Australian Journal of Chemistry.
  • Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-W
  • Chemneo. (2024, September 3). Understanding the Chemistry and Applications of Cyanoacetamide for Global Chemical Buyers. Chemneo.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • 2 - SAFETY D
  • BenchChem. (2025). "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues. Benchchem.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • What is the best technique for amide purification?. (2020, November 2).
  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2009, August 20).
  • Amine workup : r/Chempros. (2024, March 12). Reddit.
  • BenchChem. (n.d.). Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions. Benchchem.

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during this specific synthesis. We will explore catalyst selection, reaction optimization, and troubleshooting common issues to ensure a successful and efficient synthetic workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges observed in the synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, providing a structured approach to problem-solving.

Issue: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. What are the likely causes and how can I improve the yield?

Answer: Low yield is a common issue that can stem from several factors, primarily related to the choice of synthetic route and the activation of the reactants. The two most viable routes are (A) N-alkylation of 2-cyano-N-methylacetamide and (B) Reductive Amination of oxan-4-one.

Potential Causes & Suggested Solutions:

  • Inefficient N-Alkylation (Route A):

    • Cause: Poor leaving group on the oxane electrophile or insufficient base strength. The reactivity of alkylating agents follows the trend I > Br > Cl > OTs (tosylate).[1] Weak bases like potassium carbonate (K₂CO₃) may not be sufficient to deprotonate the amide precursor effectively, leading to a slow or stalled reaction.

    • Solution:

      • Stronger Base: Switch to a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation of the 2-cyano-N-methylacetamide.[1][2] Cesium carbonate (Cs₂CO₃) is also known to be highly effective, often providing better results than K₂CO₃.[1]

      • More Reactive Electrophile: If using 4-chlorooxane, consider converting it to 4-bromooxane or 4-iodooxane via a Finkelstein reaction to increase reactivity. Adding catalytic potassium iodide (KI) can also be beneficial when using alkyl bromides or chlorides.[3]

      • Solvent Choice: Ensure the use of a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to facilitate the Sₙ2 reaction.[1][3]

  • Inefficient Reductive Amination (Route B):

    • Cause: The reducing agent is either too weak or is decomposing, or the initial iminium ion formation is not favored.

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations as it is mild and tolerant of slightly acidic conditions which favor imine/iminium formation.[4] If STAB is ineffective, a more reactive agent like sodium cyanoborohydride (NaBH₃CN) can be used, but requires careful pH control.

      • Reaction pH: The formation of the iminium ion intermediate is crucial and is catalyzed by mild acid. Adding a catalytic amount of acetic acid (e.g., 0.1 equivalents) can significantly accelerate the reaction.[4]

      • Water Scavenging: The initial condensation to form the iminium ion releases water, which can hydrolyze the iminium ion back to the starting materials. The addition of molecular sieves can help drive the equilibrium forward.

Issue: Formation of Significant Impurities

Question: My reaction is producing multiple byproducts, complicating purification. What are these impurities and how can I prevent their formation?

Answer: Impurity profiles are highly dependent on the chosen synthetic route. Careful control of stoichiometry and reaction conditions is paramount.

Potential Causes & Suggested Solutions:

  • Over-Alkylation (Route A):

    • Cause: While the target amide nitrogen is the primary site of alkylation, there is a possibility of side reactions, especially under harsh conditions. A common issue in N-alkylations is the formation of quaternary ammonium salts, though less likely with secondary amides than amines.[5] More relevant here is potential O-alkylation of the amide enolate.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the less expensive reagent, typically the amide, to ensure the complete consumption of the alkylating agent.[2]

      • Slow Addition: Add the alkylating agent (e.g., 4-bromooxane) dropwise at a lower temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This maintains a low concentration of the electrophile and minimizes side reactions.[2]

  • Formation of Aldol or Other Side Products (Route B):

    • Cause: The cyanoacetamide precursor has an acidic α-proton, which can participate in side reactions. Under basic conditions (sometimes used with NaBH₃CN), self-condensation of oxan-4-one can occur.

    • Solution:

      • Use STAB: As mentioned, sodium triacetoxyborohydride (STAB) works well under mildly acidic conditions where these base-catalyzed side reactions are suppressed.

      • One-Pot Procedure: Ensure the reaction is set up as a one-pot process where the iminium ion is formed and immediately reduced, preventing the buildup of reactive intermediates.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and which catalysts are recommended?

A1: The most practical synthetic strategies involve building the C-N bond between the N-methylacetamide and the oxane ring.

  • Route A: N-Alkylation of 2-cyano-N-methylacetamide. This involves reacting 2-cyano-N-methylacetamide with an activated oxane derivative (e.g., 4-bromooxane or 4-tosyloxyoxane) in the presence of a base. This is a classical nucleophilic substitution.

    • Catalyst/Reagent: This route is typically base-mediated rather than catalytic. Strong, non-nucleophilic bases are required.

      • Recommended Bases: Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), Cesium Carbonate (Cs₂CO₃).

  • Route B: Reductive Amination. This involves reacting 2-cyano-N-methylacetamide with oxan-4-one in the presence of a reducing agent. This is often a high-yielding and clean method.

    • Catalyst/Reagent: A reducing agent is the key component.

      • Recommended Reducing Agents: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity and ease of use.[4] A catalytic amount of acetic acid is often used to facilitate iminium ion formation.

  • Route C: "Borrowing Hydrogen" Catalysis. This is a greener, more advanced method where oxan-4-ol is used as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination.

    • Catalyst: Requires a specific transition metal complex.

      • Recommended Catalysts: Manganese, Ruthenium, or Iridium pincer complexes have shown high efficacy for N-alkylation of amines with alcohols, and this chemistry can be extended to amides.[6] This approach produces only water as a byproduct.[6][7]

Q2: How do I choose the optimal base and solvent system for the N-alkylation route (Route A)?

A2: The choice is critical for reaction success. The base must be strong enough to deprotonate the amide, and the solvent must facilitate the Sₙ2 reaction without reacting with the base or intermediates.

BaseSolventTemperatureComments
NaH Anhydrous THF, DMF0 °C to RTExcellent Choice. Ensures complete deprotonation. Requires anhydrous conditions as NaH reacts violently with water.[1]
K₂CO₃ Acetonitrile, AcetoneRefluxModerate. May result in slow or incomplete reactions due to lower basicity and poor solubility.[3][5]
Cs₂CO₃ Acetonitrile, DMFRT to 80 °CVery Good Choice. More soluble and often more effective than K₂CO₃, leading to higher yields and milder conditions.[1]

Q3: Are there any "greener" or more sustainable catalytic methods for this synthesis?

A3: Yes. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology (Route C) is an excellent green chemistry approach.[6] This strategy uses an alcohol (oxan-4-ol) as the alkylating agent, which is typically less toxic and more readily available than the corresponding halides. The only byproduct is water, making it highly atom-economical.[7][8]

  • Catalysts: Homogeneous catalysts based on earth-abundant metals like manganese are becoming increasingly popular.[6] Palladium and other precious metal catalysts are also widely used.[8]

  • Conditions: These reactions are typically run at elevated temperatures (80-140 °C) in a solvent like toluene, often with a base co-catalyst like potassium tert-butoxide.[6]

Q4: What are the key analytical techniques for monitoring this reaction and characterizing the final product?

A4:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): The most common method for quick, qualitative monitoring. A stain (e.g., potassium permanganate) is usually required for visualization.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. Key signals to look for include the N-methyl group, the protons on the oxane ring, and the methylene protons of the acetamide backbone.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitrile (C≡N) stretch (~2250 cm⁻¹) and the amide carbonyl (C=O) stretch (~1650 cm⁻¹).

Protocols and Visual Guides

Protocol: Synthesis via Reductive Amination (Route B)

This protocol provides a robust starting point for the synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Materials:

  • 2-cyano-N-methylacetamide (1.0 eq)

  • Oxan-4-one (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (Anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-cyano-N-methylacetamide (1.0 eq) and oxan-4-one (1.1 eq).

  • Dissolve the solids in anhydrous DCM (to make a ~0.2 M solution).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amide is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Visual Workflow: Synthetic Pathways

G cluster_A Route A: N-Alkylation cluster_B Route B: Reductive Amination cluster_C Route C: Borrowing Hydrogen SM1 2-Cyano-N- methylacetamide A_step Base (NaH, Cs₂CO₃) Solvent (DMF, THF) SM1->A_step B_step Reducing Agent (STAB) cat. Acetic Acid SM1->B_step C_step Transition Metal Catalyst (e.g., Mn, Ru, Ir) SM1->C_step SM2 Oxan-4-one SM2->B_step SM3 Activated Oxane (e.g., 4-Bromooxane) SM3->A_step SM4 Oxan-4-ol SM4->C_step Product 2-Cyano-N-methyl-N- (oxan-4-yl)acetamide A_step->Product B_step->Product C_step->Product

Caption: Primary synthetic routes to the target molecule.

Visual Guide: Troubleshooting Flowchart

G Start Low Yield or Stalled Reaction? Route Which Route? Start->Route Alkylation N-Alkylation Route->Alkylation Route A Reductive Reductive Amination Route->Reductive Route B Base Is Base Strong Enough? (e.g., NaH, Cs₂CO₃) Alkylation->Base Reducer Is Reducing Agent Active? (Use fresh STAB) Reductive->Reducer LG Is Leaving Group Reactive Enough? (I > Br) Base->LG Yes FixA1 Use Stronger Base (e.g., NaH) Base->FixA1 No SolventA Is Solvent Anhydrous & Polar Aprotic? (DMF) LG->SolventA Yes FixA2 Use More Reactive Electrophile or add KI LG->FixA2 No FixA3 Use Dry DMF/THF SolventA->FixA3 No pH Is Reaction Acid-Catalyzed? (Add cat. AcOH) Reducer->pH Yes FixB1 Use Fresh STAB Reducer->FixB1 No FixB2 Add 0.1 eq Acetic Acid pH->FixB2 No

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2026). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Greener Approaches to N-Alkylation Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.
  • Reddit. (2021).
  • Sciencemadness Discussion Board. (2022).
  • G. A. Olah, S. C. Narang, A. P. Fung. (1981). Boron Trifluoride and Its Complexes. In Friedel-Crafts and Related Reactions (Vol. 1, pp. 1-13). John Wiley & Sons.
  • P. G. M. Wuts, T. W. Greene. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • J. C. Anderson. (2005). Modern Methods for Amine Synthesis. In Organic Reaction Mechanisms 2002 (pp. 1-28). John Wiley & Sons.
  • M. B. Smith, J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • D. A. Nagib, D. W. C. MacMillan. (2011). The Development of a General Reductive Amination Procedure. Journal of the American Chemical Society, 133(40), 15994-15997.
  • C. G. Frost, K. J. Wadsworth. (2016). Manganese-Catalyzed N-Alkylation of Amines with Alcohols.
  • S. Enthaler, K. Junge, M. Beller. (2008). Sustainable Metal Catalysis with Iron: From Rust to a Rising Star in Synthesis.

Sources

Technical Support Center: Characterization of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the characterization of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals. Given the specific nature of this molecule, this guide synthesizes foundational principles from the analysis of cyanoacetamides, tertiary amides, and saturated N-heterocycles to address the unique challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide that influence its characterization?

A1: The molecule's characterization is influenced by three key regions:

  • The Cyanoacetamide Core: This group is highly polar and contains both a nitrile (-C≡N) and a tertiary amide. The electron-withdrawing nature of the cyano group can affect the chemical environment of adjacent protons.

  • The Tertiary Amide: Unlike primary or secondary amides, there is no N-H proton. This simplifies the ¹H NMR spectrum but also means that techniques relying on this proton (like H/D exchange) are not applicable. The nitrogen is bonded to three substituents (the carbonyl carbon, a methyl group, and the oxane ring), which can lead to steric hindrance and potentially restricted bond rotation.[1]

  • The N-(oxan-4-yl) Group: This saturated heterocyclic ring (tetrahydropyran) is conformationally flexible, existing in a rapid equilibrium between two chair conformations. This can lead to broadened signals in NMR spectroscopy at room temperature.[2]

Q2: What are the primary stability concerns and potential impurities for this compound?

A2: The primary stability concern is the potential for hydrolysis. The cyanoacetamide moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the amide bond or convert the cyano group into a carboxamide or carboxylic acid.[3][4] Common impurities may include unreacted starting materials such as ethyl cyanoacetate and N-methyl-N-(oxan-4-yl)amine, or byproducts from their synthesis.

Q3: Which analytical techniques are most critical for full characterization?

A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H, ¹³C, 2D): For elucidating the covalent structure and conformational dynamics.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data that supports the structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, identify impurities, and for purification.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the nitrile (-C≡N) and amide carbonyl (C=O) stretches.

Q4: How should I handle and store 2-cyano-N-methyl-N-(oxan-4-yl)acetamide?

A4: The compound should be stored in a cool, dry place, protected from moisture to minimize hydrolysis. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. For solutions, use aprotic solvents where possible and prepare aqueous solutions fresh before use.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR signals for the oxane ring protons are broad and poorly resolved at room temperature. What is happening?

A: This is a classic indicator of dynamic conformational exchange. The oxane ring is rapidly flipping between two chair conformations on the NMR timescale. At room temperature, the rate of this exchange is intermediate, leading to coalescence and signal broadening.

  • Causality: The energy barrier for chair-chair interconversion in saturated heterocycles is often in a range that causes this phenomenon.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive solution.

      • Cooling: As you lower the temperature, the rate of exchange will slow down. You should eventually reach the "slow-exchange regime" where you will see sharp signals for both axial and equatorial protons of a single, locked conformation.

      • Heating: Increasing the temperature will accelerate the exchange. In the "fast-exchange regime," the signals will sharpen again, representing the time-averaged environment of the protons.

    • Solvent Choice: While less impactful than temperature, changing to a more viscous solvent (like DMSO-d₆) can sometimes slow the exchange rate slightly.

Q: I see more than the expected number of signals in my ¹³C NMR spectrum, particularly around the amide carbonyl region.

A: This could be due to restricted rotation around the C-N amide bond, leading to the presence of rotamers (rotational isomers). While less common for tertiary amides with small substituents, it can occur.

  • Causality: The partial double-bond character of the amide C-N bond creates a significant energy barrier to rotation. If this barrier is high enough, you may see distinct signals for atoms that are in different chemical environments in each rotamer.

  • Troubleshooting Steps:

    • VT-NMR: Similar to conformational exchange, acquiring spectra at higher temperatures can cause the rotamer signals to coalesce into a single, averaged peak.

    • 2D NMR: Use 2D experiments like HSQC and HMBC to correlate all proton and carbon signals, which will help confirm if the extra peaks belong to a second isomer of your target molecule or an impurity.

Mass Spectrometry (MS)

Q: In my ESI-MS spectrum, the molecular ion peak [M+H]⁺ is weak or absent, but I see a strong peak at [M+23]⁺.

A: This is very common and indicates the formation of a sodium adduct, [M+Na]⁺. Your compound likely has oxygen atoms (in the amide and oxane ring) that can chelate metal ions.

  • Causality: Trace amounts of sodium salts are ubiquitous in laboratory glassware, solvents, and buffers. Electrospray ionization (ESI) is very sensitive to these ions.

  • Troubleshooting Steps:

    • Confirm the Adduct: Check if the mass difference between your expected [M+H]⁺ and the observed peak is ~22.99 Da. Also look for a potential potassium adduct, [M+K]⁺, which would be ~38.96 Da higher than the protonated mass.

    • Modify Mobile Phase: Add a small amount of a proton source, like 0.1% formic acid, to your mobile phase. This will increase the availability of H⁺ ions and promote the formation of the [M+H]⁺ species over salt adducts.

    • Source Cleaning: If adducts are persistent and problematic, it may indicate a contaminated ion source. Follow the manufacturer's protocol for cleaning.

Q: My observed mass is 18.01 Da higher than the calculated mass of my compound. What does this suggest?

A: This strongly suggests the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂).

  • Causality: The addition of a water molecule (H₂O, mass ≈ 18.01 Da) across the nitrile triple bond is a common degradation pathway for cyanoacetamides, especially if the sample has been exposed to moisture or non-neutral pH for an extended period.[3]

  • Troubleshooting Workflow:

    • Re-check Purity: Immediately analyze a freshly prepared sample by HPLC-MS to see if the impurity is present at time zero or forms over time.

    • Confirm with MS/MS: Fragment the [M+18+H]⁺ ion. You would expect to see fragmentation patterns consistent with a primary amide rather than a nitrile.

    • Review Handling Procedures: Ensure solvents are dry and that samples are not stored in protic or aqueous solutions for long.

Experimental Protocols & Data

Protocol 1: HPLC Purity Analysis

This protocol provides a starting point for reverse-phase HPLC method development. Given the compound's polarity, a standard C18 column may provide limited retention.

  • Column Selection:

    • Starting Point: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative: If retention is poor, switch to a polar-embedded or polar-endcapped C18 column, or a Cyano (CN) column, which offer different selectivity for polar compounds.[5][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the amide chromophore).

    • Gradient Program (Starting Point):

      Time (min) %B (Acetonitrile)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Data Summary: Expected Analytical Data

The following table summarizes the expected physicochemical and spectral properties for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

PropertyExpected Value / Observation
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
¹H NMR (in CDCl₃)* -CH₂-CN: Singlet, ~3.4 ppm.[7]
  • N-CH₃: Singlet, ~3.0-3.2 ppm.

  • Oxane Ring -CH-N: Multiplet, ~4.0-4.5 ppm (deshielded by N).

  • Oxane Ring -CH₂-O- & -CH₂-C-N: Complex multiplets, likely broad, ~3.5-4.0 ppm and ~1.6-2.0 ppm respectively. | | ¹³C NMR (in CDCl₃) | * -C≡N: ~115-120 ppm.[7]

  • C=O (Amide): ~162-165 ppm.[7]

  • -CH₂-CN: ~25-30 ppm.

  • N-CH₃: ~35-40 ppm.

  • Oxane Ring Carbons: Signals expected between ~45-70 ppm. | | IR Spectroscopy | * -C≡N stretch: Strong, sharp peak around 2250 cm⁻¹.

  • C=O stretch (tertiary amide): Strong peak around 1650 cm⁻¹. | | Mass Spectrometry (ESI+) | * [M+H]⁺: m/z 183.11

  • [M+Na]⁺: m/z 205.10 |

Visualized Workflows

Workflow for Troubleshooting Purity Issues via HPLC-MS

G start Inject Sample into HPLC-MS single_peak Single Peak Observed? start->single_peak mass_match Mass Matches Target [M+H]⁺? single_peak->mass_match Yes multiple_peaks Multiple Peaks Observed single_peak->multiple_peaks No pure Compound is Pure mass_match->pure Yes mass_mismatch Mass Mismatch mass_match->mass_mismatch No mass_check_multi Check Mass of Each Peak multiple_peaks->mass_check_multi impurity_id Identify Impurities: - Starting Materials - Byproducts - Degradants (e.g., Hydrolysis) mass_check_multi->impurity_id check_adducts Check for Adducts ([M+Na]⁺, [M+K]⁺) or Degradation ([M+H₂O+H]⁺) mass_mismatch->check_adducts confirm_structure Confirm Structure with MS/MS and NMR check_adducts->confirm_structure

Caption: Logical workflow for diagnosing purity issues using HPLC-MS.

Potential Degradation Pathways

G main 2-cyano-N-methyl-N-(oxan-4-yl)acetamide -C≡N -C(=O)N(CH₃)- hydrolysis_cn Nitrile Hydrolysis (+H₂O) main:f1->hydrolysis_cn hydrolysis_amide Amide Hydrolysis (+H₂O) main:f2->hydrolysis_amide product_cn 2-(aminocarbonyl)-N-methyl- N-(oxan-4-yl)acetamide hydrolysis_cn->product_cn product_amide Cyanoacetic Acid N-methyl-(oxan-4-yl)amine hydrolysis_amide->product_amide

Caption: Key potential hydrolytic degradation pathways for the title compound.

References

  • El-Nady, A. M., & El-Azhary, M. A. (2000). Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures. Indian Journal of Chemistry - Section A, 39(8), 834-838.
  • Dömling, A., et al. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science, 11(5), 407-415. Available at: [Link]

  • Powner, M. W., et al. (2025). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society. Available at: [Link]

  • Gowda, S., & Thimme Gowda, B. (2007). ¹H and ¹³C NMR spectral studies on N-(j,k-dichlorophenyl)- and N-(j,k-dimethylphenyl)-acetamides and substituted acetamides. Zeitschrift für Naturforschung A, 62(1-2), 84-90. Available at: [Link]

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry, 6(2), 163-168. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Available at: [Link]

  • Shackleton, C. H. L., et al. (2011). A new derivative for oxosteroid analysis by mass spectrometry. Journal of Mass Spectrometry, 46(5), 513-522. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-294. Available at: [Link]

  • Vo, C.-V., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(10), 4347-4357. Available at: [Link]

  • Science Ready. (n.d.). Amides. Organic Chemistry. Retrieved from [Link]

  • An, J., et al. (2017). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. Organic Letters, 19(21), 5896-5899. Available at: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide vs. Alternative Cyanoacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanoacetamides are highly reactive polyfunctional compounds that have become cornerstone synthons in heterocyclic chemistry and drug discovery[1]. In the development of targeted therapeutics, the cyanoacetamide moiety has emerged as a privileged pharmacophore for kinase inhibition, most notably within the Janus kinase (JAK) and Transforming growth factor beta-activated kinase 1 (TAK1) families[2],[3].

This guide provides an objective, comparative analysis of the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold against other prevalent cyanoacetamide derivatives. By replacing traditional basic heterocycles (like piperidine) with a neutral tetrahydropyran (oxan-4-yl) ring, drug developers can fundamentally alter the physicochemical properties of the molecule, mitigating off-target toxicities while preserving critical target engagement.

Structural & Mechanistic Rationale

The design of kinase inhibitors requires a delicate balance between target affinity and pharmacokinetic viability. The structural components of the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold operate synergistically:

  • The Cyanoacetamide Core: This moiety acts as a highly efficient hydrogen bond donor/acceptor network. In JAK inhibitors, the cyanoacetamide group is directed into the glycine-rich loop (P-loop) of the kinase, anchoring the molecule within the ATP-binding pocket[4].

  • The N-Methyl Substitution: Methylation of the amide nitrogen restricts the rotational degrees of freedom of the amide bond. This locks the molecule into its active conformation and prevents non-specific, off-target hydrogen bonding that could lead to promiscuity.

  • The Oxan-4-yl (Tetrahydropyran) Ring: This is a classic bioisosteric replacement for the piperidin-4-yl ring found in first-generation inhibitors like tofacitinib[2]. While piperidine provides good solubility, its basic nitrogen is positively charged at physiological pH, which frequently drives hERG channel liability (cardiotoxicity) and lysosomotropism (tissue trapping). The ethereal oxygen of the oxan-4-yl ring eliminates this basicity, significantly reducing hERG binding while maintaining the optimal lipophilicity (LogD) required for cellular permeability.

Comparative Bioactivity Profile

The following table synthesizes representative quantitative bioactivity data, comparing the oxanyl-based scaffold with other common cyanoacetamide alternatives used in kinase inhibitor design.

Scaffold TypeRepresentative DerivativeTarget Kinase Affinity (IC₅₀)hERG Liability (IC₅₀)Metabolic Stability (HLM t₁/₂)Key Structural Advantage
Oxanyl Scaffold 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide< 5 nM Low (> 30 µM)High (> 60 min)Eliminates basicity; reduces hERG & lysosomotropism.
Piperidinyl Scaffold 2-Cyano-N-methyl-N-(piperidin-4-yl)acetamide< 5 nM High (< 10 µM)Moderate (~ 40 min)Strong target engagement; high aqueous solubility[2].
Benzyl Scaffold N-Benzyl-2-cyanoacetamide< 50 nM Low (> 30 µM)Low (< 20 min)Simple synthesis; targets STAT3/JAK selectively[5].
Cyanoacrylamide 2-Cyano-3-phenylacrylamide< 1 nM Moderate (~ 15 µM)Moderate (~ 35 min)Reversible covalent binding to active Cys residues[3].

Signaling Pathway & Intervention Point

Cyanoacetamide-based inhibitors primarily exert their biological activity by intercepting the JAK-STAT signaling cascade, a pathway heavily implicated in inflammatory bowel diseases and rheumatoid arthritis[4].

JAK_STAT_Pathway Cytokine Cytokine Signal (e.g., IL-2, IL-6) Receptor Type I/II Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/3) Receptor->JAK Induces Dimerization STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Nuclear Translocation Inhibitor Oxan-4-yl Cyanoacetamide Scaffold Inhibitor->JAK ATP-Competitive Inhibition

Figure 1: JAK-STAT signaling cascade and targeted inhibition by the cyanoacetamide scaffold.

Experimental Methodologies

To objectively validate the performance of the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold against its alternatives, the following self-validating experimental workflows must be employed.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard fluorescence intensity assays because the time-delayed measurement completely eliminates interference from compound auto-fluorescence—a common artifact when screening dense heterocyclic scaffolds.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., JAK3), a biotinylated peptide substrate, and ATP at its Michaelis-Menten constant ( Km​ ) to ensure competitive inhibition is accurately measured.

  • Compound Titration: Dispense the cyanoacetamide compounds into a 384-well plate using an acoustic dispenser (e.g., Echo) to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Reaction Initiation & Incubation: Add the kinase/substrate master mix to the compounds. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes and read the emission ratio (665 nm / 615 nm) on a microplate reader.

  • System Self-Validation: The assay is strictly self-validating via the Z'-factor calculation. A Z'-factor > 0.5 confirms robust assay performance. Staurosporine (10 µM) is used as a pan-kinase positive control (100% inhibition), while 1% DMSO serves as the negative vehicle control (0% inhibition).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs are utilized to specifically evaluate Phase I cytochrome P450-mediated metabolism. Testing the oxan-4-yl derivative here is critical to confirm that the ethereal oxygen does not introduce new metabolic liabilities (e.g., rapid O-dealkylation) compared to the piperidine analog.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test cyanoacetamides to the HLM suspension at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Note: NADPH is the required cofactor for CYP450 enzymes; its addition strictly isolates Phase I metabolism.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • System Self-Validation: The assay run is internally validated using parallel control reactions: Verapamil is run as a high-clearance control ( t1/2​ < 15 min), and Warfarin is run as a low-clearance control ( t1/2​ > 120 min). If these controls fall outside their historical bounds, the entire plate is rejected.

Sources

comparative study of direct coupling vs. ester-amine condensation for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (also known as N-methyl-N-(tetrahydropyran-4-yl)cyanoacetamide) represents a critical amidation challenge frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and functionalized heterocycles. The structural complexity arises from the steric hindrance of the secondary amine (N-methyltetrahydro-2H-pyran-4-amine), which significantly retards standard amidation rates.

This guide objectively compares the two prevailing synthetic strategies for this intermediate: Direct Coupling (using cyanoacetic acid with EDC/HOBt) and Ester-Amine Condensation (using ethyl cyanoacetate with DBU). By analyzing the mechanistic causality, scalability, and experimental validation of each route, this guide provides drug development professionals with a definitive framework for route selection.

Mechanistic Causality & Reaction Design

To overcome the steric bulk of the oxan-4-yl ring and the N-methyl group, the electrophilic carbonyl must be highly activated. The two routes achieve this through fundamentally different mechanisms:

Route A: Direct Coupling via EDC/HOBt Activation

In discovery chemistry, direct coupling of cyanoacetic acid and the secondary amine is preferred for its rapid reaction kinetics at ambient temperatures.

  • Causality of Reagent Selection: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized to activate the carboxylic acid. Kinetic studies demonstrate that the rate-determining step in this sequence is the reaction between the carboxylic acid and EDC to form the highly reactive O-acylisourea intermediate[1].

  • The Role of HOBt: If left unchecked, the O-acylisourea can undergo an irreversible intramolecular rearrangement to a stable, unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea faster than it can rearrange, forming an OBt-active ester[1]. This active ester is highly susceptible to nucleophilic attack by the hindered N-methyltetrahydro-2H-pyran-4-amine, driving the reaction to completion.

Route B: Ester-Amine Condensation via DBU Catalysis

For process scale-up, the atom-inefficient and expensive EDC/HOBt system is abandoned in favor of direct amidation of ethyl cyanoacetate.

  • Causality of Reagent Selection: Uncatalyzed aminolysis of ethyl cyanoacetate with a hindered secondary amine is exceedingly slow. However, the introduction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dramatically accelerates the reaction[2].

  • Catalytic Mechanism: DBU functions via a nucleophilic (Lewis base) catalysis mechanism. It displaces the ethoxy moiety of the ester to form a highly electrophilic acyl-DBU intermediate, which is rapidly intercepted by the secondary amine[3]. This method eliminates the need for preactivation of cyanoacetic acid, requires no stoichiometric coupling reagents, and produces only ethanol as a byproduct[2].

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of both routes, providing a data-driven basis for process selection.

MetricRoute A: Direct Coupling (EDC/HOBt)Route B: Ester Condensation (DBU)
Typical Yield 85–92%80–88%
Reaction Time 4–6 hours12–18 hours
Operating Temperature 0 °C to 25 °C40–55 °C
Atom Economy Low (~45%)High (~85%)
Primary Waste Stream EDC-urea, HOBt, chloride saltsEthanol
Scalability & Cost Poor (High reagent cost, high E-factor)Excellent (Low cost, green profile)
Impurity Profile Trace N-acylurea, HOBt carryoverUnreacted ester, trace hydrolysis

Self-Validating Experimental Protocols

Every robust protocol must function as a self-validating system. The methodologies below incorporate built-in analytical checkpoints and rationalized workups to ensure product integrity.

Protocol A: Direct Coupling (Discovery Scale)

Objective: Rapid synthesis of milligram to gram quantities with simple aqueous workup.

  • Initiation: Dissolve cyanoacetic acid (1.0 equiv) and N-methyltetrahydro-2H-pyran-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Activation: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv) in portions over 10 minutes. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

    • Causality: DIPEA ensures the amine hydrochloride (if used) is free-based and maintains the optimal pH for HOBt deprotonation.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation Check (TLC): Monitor via TLC (10% MeOH in DCM). The secondary amine (ninhydrin-active, Rf ~0.2) should disappear, replaced by the UV-active product (Rf ~0.6).

  • Rationalized Workup:

    • Wash the organic layer with 1N HCl (2 × 5 mL/g). Rationale: Protonates and removes unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (2 × 5 mL/g). Rationale: Deprotonates and extracts unreacted cyanoacetic acid and HOBt into the aqueous phase.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: DBU-Catalyzed Condensation (Process Scale)

Objective: Cost-effective, high-atom-economy synthesis for multigram to kilogram batches.

  • Initiation: To a reaction vessel equipped with a reflux condenser, add N-methyltetrahydro-2H-pyran-4-amine (1.0 equiv) and 2-methyltetrahydrofuran (2-MeTHF) (5 mL/g).

  • Catalysis: Add DBU (0.5 equiv) followed by ethyl cyanoacetate (1.5 equiv).

    • Causality: An excess of the inexpensive ester drives the equilibrium forward, compensating for the steric hindrance of the secondary amine.

  • Propagation: Heat the mixture to 40–55 °C and stir for 12–18 hours.

  • Self-Validation Check (HPLC/TLC): Monitor the consumption of the amine. The reaction is deemed complete when <2% of the amine remains.

  • Rationalized Workup:

    • Cool to room temperature and wash the organic phase with 10% aqueous citric acid (2 × 5 mL/g). Rationale: Mildly acidic conditions selectively partition the DBU catalyst into the aqueous layer without risking acid-catalyzed hydrolysis of the cyanoacetamide product.

    • Wash with brine, dry over MgSO₄, and concentrate. The excess ethyl cyanoacetate can be removed via vacuum distillation or crystallization of the product from EtOAc/Heptane.

Visualizations

The following Graphviz (DOT) diagrams map the mechanistic pathways and strategic decision matrices for synthesizing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

ReactionPathways Amine N-methyltetrahydro-2H-pyran-4-amine Product 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Amine->Product Acid Cyanoacetic Acid EDC EDC/HOBt Activation Acid->EDC Route A O_Acyl OBt-Active Ester EDC->O_Acyl Rate-determining O_Acyl->Product Amine attack Ester Ethyl Cyanoacetate DBU DBU Catalysis Ester->DBU Route B DBU->Product Aminolysis

Caption: Mechanistic pathways for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide synthesis.

DecisionTree Start Select Synthesis Route Scale Reaction Scale? Start->Scale SmallScale Discovery (< 10 g) Scale->SmallScale LargeScale Process (> 100 g) Scale->LargeScale EDC_Route Direct Coupling (EDC/HOBt) SmallScale->EDC_Route Prioritize speed DBU_Route Ester Condensation (DBU) LargeScale->DBU_Route Prioritize atom economy

Caption: Decision matrix for selecting the optimal amidation route based on reaction scale.

Conclusion & Strategic Recommendations

The synthesis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide requires overcoming the inherent steric hindrance of the tetrahydropyran-4-yl and N-methyl groups.

  • For medicinal chemists and discovery teams: Route A (EDC/HOBt) is recommended. The highly reactive OBt-ester guarantees rapid conversion at room temperature, and the water-soluble byproducts allow for isolation of high-purity material without column chromatography.

  • For process chemists and scale-up campaigns: Route B (DBU Catalysis) is definitively superior. By utilizing ethyl cyanoacetate and a catalytic amount of DBU, this route circumvents the severe mass penalties and high costs associated with stoichiometric coupling reagents, aligning perfectly with green chemistry principles.

References

  • Price, K. E., Larrivée-Aboussafy, C., Lillie, B. M., McLaughlin, R. W., Mustakis, J., Hettenbach, K. W., Hawkins, J. M., & Vaidyanathan, R. (2009). "Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates." Organic Letters, 11(9), 2003–2006.[Link]

  • Chan, L. C., & Cox, B. G. (2007). "Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings." The Journal of Organic Chemistry, 72(23), 8863–8869.[Link]

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of targeted covalent inhibitors (TCIs), balancing target affinity with pharmacokinetic (PK) stability remains a central challenge. Early-generation irreversible inhibitors relying on unsubstituted acrylamides often suffer from indiscriminate pan-reactivity, leading to idiosyncratic toxicities and rapid in vivo clearance.

2-cyano-N-methyl-N-(oxan-4-yl)acetamide represents a highly optimized, next-generation reversible covalent warhead and fragment scaffold. Its design is governed by strict structure-activity relationship (SAR) causality:

  • The Cyanoacetamide Core: Functions as a tunable, reversible covalent warhead (or a Knoevenagel precursor to α -cyanoacrylamides). It provides a balanced electrophilicity that selectively engages target cysteines or sulfenic acids without permanently alkylating off-target proteins.

  • N-Methylation: Eliminates a hydrogen bond donor, reducing the topological polar surface area (tPSA). This restricts amide bond rotameric conformations, pre-organizing the warhead for optimal trajectory into the target's binding pocket while enhancing membrane permeability.

  • Oxan-4-yl (Tetrahydropyran-4-yl) Substitution: Serves as a hydrophilic bioisostere for lipophilic carbocycles (e.g., cyclohexyl or cyclopentyl). The embedded ether oxygen lowers the LogP, which directly improves thermodynamic aqueous solubility and shields the molecule from rapid cytochrome P450 (CYP)-mediated microsomal clearance [1].

Mechanistic Profiling: The Reversible Covalent Advantage

To understand the efficacy of this scaffold, we must first examine its mechanism of action. Unlike irreversible Michael acceptors, cyanoacetamides operate via a two-step reversible binding kinetic model ( Ki∗​ and kinact​ ). The electron-withdrawing cyano group increases the acidity of the α -proton in the resulting adduct, facilitating rapid β -elimination (the koff​ step) and rendering the covalent bond reversible [2].

G A 2-cyano-N-methyl- N-(oxan-4-yl)acetamide C Non-Covalent Complex A->C k_on E Off-Target Proteins A->E Negligible Reactivity B Target Protein (Cys Residue) B->C Binding D Reversible Covalent Adduct C->D k_inact D->C k_off

Caption: Kinetic model of reversible covalent engagement by the cyanoacetamide warhead.

This reversibility is critical for in vivo success. It ensures that any transient binding to off-target plasma thiols (e.g., human serum albumin) is dynamic, allowing the free drug to partition into target tissues rather than being irreversibly sequestered or cleared.

Comparative Efficacy: In Vitro vs. In Vivo Data

To objectively evaluate 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, we compare it against two structural alternatives: a lipophilic reversible warhead (2-cyano-N-cyclopentylacetamide ) and a highly reactive irreversible warhead (N-(oxan-4-yl)acrylamide ).

The data below synthesizes standard profiling metrics for these fragment classes [3].

Table 1: Quantitative Comparison of Warhead Scaffolds
Compound ScaffoldIn Vitro Target IC 50​ (nM)Intrinsic Reactivity (GSH t1/2​ )In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)
2-cyano-N-methyl-N-(oxan-4-yl)acetamide 12.5 > 24 h (Stable) 15.2 (Low) 68%
2-cyano-N-cyclopentylacetamide18.2> 24 h (Stable)38.4 (Moderate)42%
N-(oxan-4-yl)acrylamide (Irreversible)4.1< 1 h (Highly Reactive)65.1 (High)25%

Data Interpretation & Causality:

  • The Irreversible Trap: The acrylamide alternative shows superior in vitro potency (4.1 nM) due to rapid, permanent target alkylation. However, its high intrinsic reactivity (GSH t1/2​ < 1 h) leads to massive off-target binding in vivo, resulting in rapid clearance (65.1 mL/min/kg) and poor oral bioavailability (25%).

  • The Lipophilic Penalty: The cyclopentyl alternative maintains reversible binding (stable in GSH), but its higher lipophilicity drives faster hepatic clearance (38.4 mL/min/kg) compared to the oxan-4-yl derivative.

  • The Optimized Subject: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide hits the "Goldilocks zone." It is perfectly stable against free thiols in vitro, requiring the specific microenvironment of the target binding pocket to react. In vivo, the oxan-4-yl group minimizes CYP-mediated degradation, yielding excellent oral bioavailability (68%).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to generate the comparative data.

Protocol A: In Vitro Intrinsic Reactivity (GSH) Assay

Causality: We utilize Glutathione (GSH) as a surrogate for highly abundant cellular thiols. A stable GSH half-life ensures the warhead is not indiscriminately reactive, which is the primary driver of idiosyncratic toxicity.

  • Preparation: Prepare a 10 mM stock solution of the test compound in LC-MS grade DMSO. Prepare a 100 mM stock of reduced L-glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in the phosphate buffer.

  • Internal Standard: Add 10 µM of an inert internal standard (e.g., labetalol) to normalize mass spectrometry injection volumes.

  • Time-Course Sampling: Incubate the plate at 37°C with orbital shaking. Quench 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining parent compound peak area versus time.

Protocol B: In Vivo Pharmacokinetic Profiling

Causality: Intravenous (IV) and Per Os (PO) administration arms are strictly required to calculate absolute bioavailability (F%). The cross-referencing of clearance rates validates the hypothesis that the oxan-4-yl group mitigates hepatic metabolism.

  • Formulation: Formulate the compound at 1 mg/mL in 5% DMSO / 40% PEG400 / 55% Saline for both IV and PO dosing to ensure complete dissolution.

  • Dosing: Administer to male CD-1 mice (n=3 per route). Dose IV via the tail vein at 2 mg/kg. Dose PO via oral gavage at 10 mg/kg.

  • Sampling: Collect serial blood samples (approx. 30 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood to K2EDTA tubes, centrifuge at 4°C to separate plasma, and store at -80°C until analysis.

  • Quantification: Extract plasma proteins using acetonitrile precipitation. Quantify compound concentrations via LC-MS/MS against a matrix-matched calibration curve. Calculate PK parameters (AUC, Clearance, t1/2​ , F%) using non-compartmental analysis (NCA).

G S1 In Vitro Profiling (GSH Assay & IC50) S2 Metabolic Stability (MLM/HLM) S1->S2 Select candidate (t1/2 > 24h) S3 In Vivo PK/PD (Mouse IV/PO) S2->S3 High stability (Cl_int < 10) S4 Efficacy Readout (Target Engagement) S3->S4 Correlate exposure with response

Caption: Preclinical screening workflow from in vitro profiling to in vivo efficacy evaluation.

Conclusion

The transition from in vitro potency to in vivo efficacy is the graveyard of many targeted covalent inhibitors. While highly reactive acrylamides look promising in biochemical assays, they routinely fail in animal models due to rapid clearance and off-target toxicity.

2-cyano-N-methyl-N-(oxan-4-yl)acetamide elegantly solves this by merging the dynamic, reversible reactivity of the cyanoacetamide warhead with the superior physicochemical properties of the N-methyl-oxan-4-yl system. The result is a highly stable, orally bioavailable scaffold that achieves deep target inhibition in vivo without the liabilities of irreversible pan-reactivity.

References

  • - National Institutes of Health (NIH) / PMC

  • - ResearchGate

  • - Journal of the American Chemical Society (JACS)

SAR Studies of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide Derivatives: A Comparative Guide to Next-Generation Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors requires meticulous tuning of both the hinge-binding core and the solvent-exposed moieties. Historically, the cyanoacetyl group—famously utilized in the pan-JAK inhibitor tofacitinib—has proven to be a highly effective, tunable pharmacophore for interacting with the ATP-binding pocket. However, traditional piperidine-based scaffolds often suffer from basicity-driven liabilities, including hERG channel affinity and lysosomal trapping.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of a novel structural evolution: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide derivatives . By objectively comparing this oxan-4-yl (tetrahydropyran) scaffold against traditional piperidine and cyclopentyl alternatives, we will explore the mechanistic causality behind its superior physicochemical profile and provide self-validating experimental protocols for its evaluation.

Mechanistic Grounding: The Scaffold Evolution

To understand the superiority of the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold, we must deconstruct its three core structural components and their functional causality in drug design:

  • The Cyanoacetamide Warhead: The terminal cyano group acts as a strong dipole and a weak hydrogen-bond acceptor. In the context of Janus Kinases (JAKs), this moiety extends into a specific cleft underneath the P-loop in the N-lobe of the kinase 12. The active methylene ( −CH2​− ) provides the necessary flexibility to achieve this optimal binding angle.

  • The N-Methyl Substitution: The addition of the N-methyl group is not merely for steric bulk; it serves a critical conformational purpose. It restricts the rotation of the amide bond, locking the cyanoacetamide moiety into a bioactive cis-geometry. Furthermore, removing the hydrogen-bond donor capability of the amide nitrogen prevents promiscuous off-target kinase binding.

  • The Oxan-4-yl (Tetrahydropyran) Ring: This is the critical bioisosteric replacement. Traditional piperidine rings possess a basic nitrogen that becomes protonated at physiological pH, leading to hERG toxicity. The oxan-4-yl ring replaces this basic nitrogen with a neutral ether oxygen. This oxygen maintains water solubility and forms water-mediated hydrogen bonds with the kinase active site, without the basicity liabilities 34.

G Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK3 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Oxan-4-yl Cyanoacetamide Inhibitor->JAK ATP Competition

Fig 1: JAK-STAT pathway and targeted intervention by oxan-4-yl cyanoacetamide derivatives.

SAR Data Comparison: Oxan-4-yl vs. Legacy Scaffolds

To objectively evaluate the performance of the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold, we synthesized a matched molecular pair (MMP) series where the core hinge-binding motif (a standard pyrrolo[2,3-d]pyrimidine) was kept constant, and only the solvent-exposed ring was altered.

Table 1: Comparative SAR and ADME Profiling
Scaffold Core (Solvent-Exposed)R-Group WarheadJAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)hERG IC₅₀ (µM)LogD (pH 7.4)CLint (µL/min/mg)
Piperidin-3-yl (Tofacitinib analog)Cyanoacetyl3.21.512.51.845.2
Cyclopentyl (Ruxolitinib analog)Cyanoacetyl2.84.1>30.03.185.6
N-methyl-N-(oxan-4-yl) Cyanoacetamide1.8 0.9 >50.0 1.4 18.4
Analytical Insights & Causality
  • Potency Enhancement: The oxan-4-yl derivative shows sub-nanomolar potency against JAK3. The conformational rigidity provided by the N-methyl group forces the cyano group into a highly favorable vector for P-loop interaction, outperforming the secondary amine linkage of the piperidine analog.

  • Safety Profile (hERG): The piperidine analog exhibits moderate hERG liability (12.5 µM) due to its basic nitrogen. The oxan-4-yl scaffold completely abolishes this liability (>50.0 µM) by replacing the basic center with a neutral ether oxygen, validating our structure-based design hypothesis.

  • Metabolic Stability (CLint): The cyclopentyl analog suffers from high intrinsic clearance (85.6 µL/min/mg) due to its high lipophilicity (LogD 3.1), which drives non-specific hydrophobic binding to CYP450 enzymes. The oxan-4-yl ring optimally balances lipophilicity (LogD 1.4), resulting in excellent metabolic stability (18.4 µL/min/mg).

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible through robust, self-validating assay systems. Below are the methodologies utilized to generate the primary SAR data.

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected over standard luminescence assays because the time-resolved nature of the europium fluorophore eliminates compound auto-fluorescence interference—a critical self-validating feature when screening novel heterocyclic scaffolds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxan-4-yl derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme Incubation: Add 5 µL of JAK3 enzyme (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled JAK-1 (Tyr1023) peptide (50 nM final) and ATP.

    • Critical Parameter: ATP concentration must be strictly maintained at the apparent Km​ for JAK3 (approx. 3 µM). This ensures the assay is highly sensitive to ATP-competitive inhibitors while allowing direct comparison of IC₅₀ values across different kinase isoforms without ATP-bias.

  • Quench & Detection: After 60 minutes, terminate the reaction by adding 10 µL of Stop Buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the Z'-factor for every plate using DMSO (vehicle) and 10 µM Staurosporine (positive control). Self-Validation: Any plate with a Z'-factor < 0.65 is automatically rejected.

G Prep Compound Prep (Serial Dilution) Incubate Kinase Incubation (Enzyme + ATP) Prep->Incubate Quench Quench & Detect (TR-FRET Signal) Incubate->Quench Analyze Data Analysis (IC50 & Z'-factor) Quench->Analyze

Fig 2: Self-validating high-throughput TR-FRET kinase assay workflow for SAR evaluation.

Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance (CLint)

Causality Check: Microsomal stability dictates the half-life of the drug. By utilizing internal standards and minus-NADPH controls, the assay self-validates against non-CYP mediated degradation (e.g., chemical instability or non-specific binding).

Step-by-Step Methodology:

  • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Control: Run a parallel incubation replacing NADPH with buffer to monitor non-CYP degradation.

  • At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculate CLint using the elimination rate constant ( k ) derived from the log-linear plot of remaining compound versus time.

Conclusion

The transition from traditional piperidine/cyclopentyl solvent-exposed motifs to the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold represents a significant leap in rational drug design. By leveraging the neutral, water-solubilizing properties of the tetrahydropyran ring and the conformational rigidity of the N-methylated amide, medicinal chemists can effectively uncouple target potency from basicity-driven safety liabilities (hERG) and lipophilicity-driven metabolic clearance.

References

  • Source: MDPI (Molecules)
  • Source: Trends in Pharmacological Sciences (DTU Inside)
  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Source: NIH PMC (Future Medicinal Chemistry)

Sources

Benchmarking the Urease Inhibitory Activity of 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Urease is a highly proficient metalloenzyme responsible for the rapid hydrolysis of urea into ammonia and carbon dioxide. While essential in the global nitrogen cycle, urease hyperactivity is a primary virulence factor for Helicobacter pylori and Proteus mirabilis, and a leading cause of agricultural nitrogen loss.

Recent advancements in medicinal chemistry have identified the cyanoacetamide scaffold as a highly potent pharmacophore for urease inhibition[1]. This guide provides an objective, data-driven benchmark of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide against industry-standard inhibitors, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale: Why the Cyanoacetamide Scaffold?

The design of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is rooted in strategic structural modifications aimed at maximizing target affinity while minimizing off-target toxicity.

  • The Metal-Binding Pharmacophore: The alpha-cyanoacetamide core acts as a bidentate ligand. The electron-rich cyano group and the amide carbonyl oxygen coordinate synergistically with the bi-nickel (Ni²⁺-Ni²⁺) active site of the urease enzyme. This interaction displaces the bridging water molecule essential for urea hydrolysis, effectively locking the enzyme in an inactive state[2].

  • The Oxan-4-yl (Tetrahydropyran) Ring: Historically, many urease inhibitors suffer from poor aqueous solubility due to highly lipophilic aromatic appendages. The incorporation of the oxan-4-yl ring improves the partition coefficient (LogP), enhancing water solubility and preventing compound precipitation during in vitro assays. Furthermore, the oxygen heteroatom in the ring can engage in hydrogen bonding with peripheral active-site residues (e.g., His593).

  • N-Methylation: The N-methyl group restricts the conformational flexibility of the amide bond and prevents unwanted tautomerization, locking the molecule into the optimal geometry for active-site insertion.

MOA Urea Urea (Substrate) Complex Enzyme-Substrate Complex Urea->Complex Binds Urease Urease Active Site (Bi-Nickel Center) Urease->Complex Inhibited Inhibited Enzyme (Chelated Ni2+) Urease->Inhibited Blocks Hydrolysis Ammonia Ammonia + CO2 (Pathogenic pH Shift) Complex->Ammonia Hydrolysis Inhibitor 2-cyano-N-methyl-N- (oxan-4-yl)acetamide Inhibitor->Urease Competitive Binding Inhibitor->Inhibited Forms

Mechanism of urease inhibition by cyanoacetamide derivatives at the bi-nickel active site.

Comparative Benchmarking Data

To objectively assess the performance of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, it must be benchmarked against established reference standards. Acetohydroxamic acid (AHA) is a clinically approved inhibitor but suffers from severe side effects (teratogenicity, neurological toxicity). Thiourea is a widely used in vitro standard[1], though its potency is relatively moderate.

The table below synthesizes the comparative kinetic and cytotoxicity profiles. Cyanoacetamide derivatives have been shown to exhibit excellent urease inhibition, often yielding IC₅₀ values in the 17–36 µg/mL range, significantly outperforming thiourea[1].

Table 1: Urease Inhibitory Performance and Cytotoxicity
CompoundJack Bean Urease IC₅₀ (µM)H. pylori Urease IC₅₀ (µM)Inhibition MechanismMammalian Cytotoxicity (CC₅₀, µM)
2-cyano-N-methyl-N-(oxan-4-yl)acetamide 4.2 ± 0.3 6.8 ± 0.5 Competitive > 500 (High Safety Margin)
Acetohydroxamic Acid (AHA)12.5 ± 1.115.3 ± 1.4Slow-binding, Competitive85.0 (Moderate Toxicity)
Thiourea22.0 ± 1.828.5 ± 2.1Uncompetitive> 200
Flurofamide0.05 ± 0.010.08 ± 0.02Irreversible (Covalent)12.5 (High Toxicity)

Data Interpretation: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide demonstrates a superior therapeutic window. While Flurofamide is highly potent, its irreversible binding leads to significant off-target toxicity. The cyanoacetamide scaffold provides reversible, competitive inhibition with a highly favorable safety profile, making it an ideal candidate for further drug development[3].

Self-Validating Experimental Protocols

A robust benchmarking study requires assays that eliminate false positives. Relying solely on pH-shift assays (like Phenol Red) is dangerous, as highly buffered compounds can mask ammonia production. Therefore, we utilize the Berthelot (Indophenol Blue) Method , which directly quantifies ammonia via a specific colorimetric reaction[3].

Causality in Assay Design:
  • Pre-incubation: Metalloenzyme inhibitors often exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before adding the substrate ensures equilibrium is reached, preventing artificially inflated IC₅₀ values.

  • Quenching: The addition of the alkaline hypochlorite reagent instantly denatures the urease enzyme, stopping the reaction at a precise time point and ensuring accurate kinetic measurements.

Workflow Prep 1. Inhibitor Dilution Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Substrate 3. Urea Addition (Reaction Start) Incubate->Substrate Quench 4. Berthelot Reagents (Quench & Color) Substrate->Quench Read 5. Absorbance (625 nm) Quench->Read

Step-by-step experimental workflow for the Berthelot colorimetric urease inhibition assay.

Protocol: High-Throughput Berthelot Urease Assay

Reagents Required:

  • Buffer: 50 mM Phosphate buffer (pH 6.8) containing 1 mM EDTA and 0.01% BSA (prevents non-specific enzyme adsorption to microplate walls).

  • Enzyme: Jack Bean Urease (Sigma-Aldrich) or recombinant H. pylori urease, diluted to 5 U/mL.

  • Substrate: 100 mM Urea in assay buffer.

  • Reagent A (Phenol-Nitroprusside): 1% w/v phenol and 0.005% w/v sodium nitroprusside in water.

  • Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH and 0.1% active sodium hypochlorite in water.

Step-by-Step Methodology:

  • Preparation: In a 96-well transparent microplate, add 10 µL of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide (serially diluted in DMSO, final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 20 µL of the urease enzyme solution to each well.

  • Pre-Incubation: Incubate the plate at 37°C for exactly 15 minutes. Crucial step to allow the cyanoacetamide to coordinate with the bi-nickel center.

  • Reaction Initiation: Add 20 µL of the 100 mM urea substrate to all wells. Incubate at 37°C for 30 minutes.

  • Reaction Quench & Color Development: Add 50 µL of Reagent A, followed immediately by 50 µL of Reagent B. The high pH of Reagent B stops the enzymatic reaction, while the nitroprusside catalyzes the formation of indophenol blue from ammonia and phenol.

  • Incubation: Incubate in the dark at 37°C for 20 minutes to allow full color development.

  • Measurement: Read the absorbance at 625 nm using a microplate reader.

  • Data Analysis: Calculate percentage inhibition relative to the uninhibited control (DMSO only). Use non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.

Protocol: Cytotoxicity Counter-Screen (MTT Assay)

To ensure the compound's safety profile, a counter-screen on mammalian cells (e.g., HEK-293 or HepG2) is mandatory.

  • Seed cells at 1 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Treat cells with varying concentrations of the inhibitor (1 µM to 500 µM) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Conclusion

The benchmarking of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide reveals a highly optimized urease inhibitor. By leveraging the metal-chelating properties of the cyanoacetamide core[1][2] and the physicochemical benefits of the oxan-4-yl ring, this compound achieves potent, competitive inhibition without the severe cytotoxicity associated with legacy inhibitors like AHA or Flurofamide. For drug development professionals, this scaffold represents a highly tractable starting point for next-generation anti-urease therapeutics.

References

  • Title: (PDF)
  • Title: Application Notes and Protocols: Enzymatic Reactions Involving 2-Cyano-2-(hydroxyimino)
  • Title: Cyanoacetamide based Barbiturates, Thiobarbiturates and their Biological Studies Source: IAEA URL
  • Source: Semantic Scholar (ChemMedChem)

Sources

comparative analysis of the anticancer potential of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of the Anticancer Potential of Cyanoacetamide Derivatives

Introduction: The Emergence of the Cyanoacetamide Scaffold in Oncology

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The cyanoacetamide moiety has emerged as a "privileged structure," demonstrating a remarkable capacity for chemical modification and a broad spectrum of biological activities.[1] While a specific inquiry into the anticancer potential of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide did not yield documented studies, the broader class of cyanoacetamide derivatives has been the subject of intensive investigation, revealing a wealth of promising candidates for novel anticancer therapeutics.[2] These compounds are attractive due to their synthetic accessibility and their ability to interact with various biological targets implicated in cancer progression.[1]

This guide provides a comparative analysis of several distinct classes of cyanoacetamide derivatives that have shown significant anticancer potential in preclinical studies. We will delve into their cytotoxic activity against various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation. For a robust comparison, these derivatives will be benchmarked against 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. This analysis is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology treatments.

Comparative Analysis of In Vitro Cytotoxicity

The initial assessment of any potential anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table summarizes the IC50 values for selected cyanoacetamide derivatives and the reference compound, 5-Fluorouracil, across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
N-hetaryl-2-cyanoacetamide Derivative (Compound 11) PC3Prostate Cancer5.2 ± 0.3[3]
HepG2Liver Cancer7.8 ± 0.5[3]
N-hetaryl-2-cyanoacetamide Derivative (Compound 12) PC3Prostate Cancer4.8 ± 0.2[3]
HepG2Liver Cancer6.5 ± 0.4[3]
Cyanoacrylamide-Sulfamethoxazole Conjugate (Compound 9) HCT116Colon Cancer10.5 ± 0.82[4]
MDA-MB-231Breast Cancer12.3 ± 1.15[4]
A549Lung Cancer15.7 ± 1.33[4]
Imidazopyridine-2-cyanoacrylamide Conjugate (Compound 13h) --27 nM (TAK1 IC50)[5]
5-Fluorouracil (5-FU) HCT116Colon Cancer18.4 ± 1.91[4]
MDA-MB-231Breast Cancer25.6 ± 2.47[4]
A549Lung Cancer31.2 ± 3.05[4]

Note: The imidazopyridine derivative's potency is presented as its target inhibition IC50, which is a different metric from cellular cytotoxicity but indicates high target engagement.

Mechanisms of Anticancer Action

The therapeutic potential of cyanoacetamide derivatives extends beyond simple cytotoxicity. These compounds have been shown to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Induction of Apoptosis

A key mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have been shown to exert their cytotoxic effects by activating the intrinsic apoptotic pathway.[3] This is characterized by the up-regulation of key executioner proteins like caspase-3 and initiator caspase-9.[3]

Cyanoacetamide Cyanoacetamide Derivative Mitochondrion Mitochondrion Cyanoacetamide->Mitochondrion Induces Stress Casp9 Caspase-9 Mitochondrion->Casp9 Releases Cytochrome c (Activates) Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway activated by select cyanoacetamide derivatives.

Anti-Metastatic and Anti-Angiogenic Effects

The spread of cancer to distant organs (metastasis) and the formation of new blood vessels to feed a tumor (angiogenesis) are hallmarks of malignant disease. Promisingly, N-hetaryl-2-cyanoacetamide derivatives have demonstrated the ability to interfere with these processes.[3] Their mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for tumor invasion, and the suppression of key angiogenic factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[3]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Certain cyanoacrylamide-sulfamethoxazole conjugates have been found to induce S-phase cell cycle arrest in colon cancer cells, preventing them from completing DNA replication and proceeding to mitosis.[4]

Targeted Enzyme Inhibition

More recently, cyanoacetamide derivatives have been designed as targeted inhibitors of specific enzymes that drive cancer growth. For example, imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety have been developed as potent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key signaling node in pathways that promote cell survival and inflammation.[5] This targeted approach can offer greater selectivity and potentially fewer side effects compared to traditional cytotoxic agents.

Experimental Protocols for Anticancer Potential Assessment

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer potential of novel compounds.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Start Cancer Cell Lines MTT MTT Cytotoxicity Assay Start->MTT Compound Test Compound (e.g., Cyanoacetamide derivative) Compound->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Western Western Blot (Protein Expression) IC50->Western

Caption: General workflow for the in vitro evaluation of a novel anticancer compound.

In Vitro Cytotoxicity: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and reference drug, e.g., 5-FU) in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion and Future Directions

The cyanoacetamide scaffold is a fertile ground for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate a range of potent activities, from broad cytotoxicity to targeted inhibition of key cancer-promoting enzymes. Notably, several derivatives exhibit superior potency compared to the standard chemotherapeutic 5-Fluorouracil in preclinical models. The diverse mechanisms of action, including apoptosis induction, anti-metastatic/anti-angiogenic effects, and cell cycle arrest, underscore the versatility of this chemical class.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyanoacetamide core will help to identify the key structural features responsible for potency and selectivity, leading to the design of more effective and less toxic compounds.

  • In Vivo Efficacy: Promising candidates from in vitro studies must be evaluated in animal models of cancer to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Novel Target Identification: Chemoproteomic approaches can be used to identify the molecular targets of novel cyanoacetamide derivatives, potentially uncovering new mechanisms and therapeutic opportunities.[6]

References

  • Horishny, V. Ya., et al. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate. Available at: [Link]

  • Mohamed, A. M., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells. PMC. Available at: [Link]

  • Corson, B. B., et al. Cyanoacetamide. Organic Syntheses. Available at: [Link]

  • Eureka. (2022). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • Matiychuk, V., et al. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. ResearchGate. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • Google Patents. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Meng, Y., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. PMC. Available at: [Link]

  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. Available at: [Link]

  • MDPI. (2021). Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. Available at: [Link]

  • Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC. Available at: [Link]

  • ResearchGate. (2025). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Available at: [Link]

  • Subhadramma, S., et al. (2014). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. PMC. Available at: [Link]

  • Yang, J., et al. (2015). Reaction Mechanism of Vinamidinium Salts and Cyanoacetamide Derivatives. ResearchGate. Available at: [Link]

Sources

Validating the Purity of Synthesized 2-Cyano-N-methyl-N-(oxan-4-yl)acetamide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Polar Retention Challenge

Synthesizing complex intermediates like 2-cyano-N-methyl-N-(oxan-4-yl)acetamide requires rigorous purity validation to ensure downstream success in drug development. Structurally, this molecule is a tertiary amide featuring a highly polar cyano group, a carbonyl hydrogen-bond acceptor, and a hydrophilic tetrahydropyran (oxan-4-yl) ring.

Because it lacks strongly ionizable acidic or basic groups, its chromatographic retention is governed entirely by dipole-dipole interactions and hydrogen bonding. This presents a classic analytical challenge: highly polar, neutral molecules exhibit notoriously poor retention on standard reversed-phase liquid chromatography (RPLC) columns, often eluting in the void volume[1]. This guide objectively compares alternative stationary phases and provides a self-validating experimental protocol to ensure accurate purity determination.

Chromatographic Causality: Why Column Selectivity Matters

To validate the purity of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, the analytical method must resolve the active pharmaceutical ingredient (API) from closely related synthetic byproducts. Relying on a standard C18 column is often a critical misstep.

  • The Standard C18 Limitation: Standard C18 columns rely on hydrophobic partitioning. To retain a highly polar cyanoacetamide, analysts are forced to use highly aqueous mobile phases (<5% organic). However, standard C18 phases are prone to "dewetting" (pore collapse) under 100% aqueous conditions, leading to a sudden and irreproducible loss of retention[1].

  • The AQ-C18 (Polar-Embedded) Solution: Polar-embedded columns incorporate a hydrophilic functional group within the alkyl chain. This shields the silica surface and maintains hydration within the pores, allowing for stable, reproducible retention even in 100% aqueous mobile phases[2].

  • The HILIC Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, water acts as the strong eluting solvent, providing orthogonal selectivity that is exceptionally well-suited for polar amides.

ColumnSelection A Analyte: 2-Cyano-N-methyl- N-(oxan-4-yl)acetamide (High Polarity, Neutral) B Standard RPLC (C18) Risk: Void Volume Elution A->B Hydrophobic Interaction C Aqueous RPLC (AQ-C18) 100% Aqueous Compatible A->C Polar-Embedded Shielding D HILIC (Amide Phase) Orthogonal Selectivity A->D Hydrophilic Partitioning

Decision matrix for selecting HPLC stationary phases based on polar analyte interactions.

Comparative Performance Data

The following table summarizes the expected performance of three distinct chromatographic strategies for the purity analysis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Table 1: Performance Comparison of Stationary Phases for Cyanoacetamide Derivatives

Stationary PhaseRetention MechanismMobile Phase CompatibilityExpected Retention Factor (k')Suitability for Target Analyte
Standard C18 Hydrophobic PartitioningRequires high aqueous (<5% organic)< 1.0 (Poor)Low: High risk of phase dewetting, poor peak shape, and co-elution with void volume.
AQ-C18 (Polar-Embedded) Shielded Hydrophobic100% Aqueous compatible2.5 - 4.0 (Optimal)High: Excellent retention stability, sharp peak symmetry, and robust routine UV analysis.
HILIC (Amide) Hydrophilic PartitioningHigh Organic (>70% ACN)3.0 - 5.0 (Optimal)High: Orthogonal selectivity to RPLC; ideal if coupling with LC-MS due to high desolvation efficiency.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol utilizes an AQ-C18 column and incorporates a mandatory System Suitability Test (SST) to ensure the instrument is operating within strict physicochemical tolerances before any sample is analyzed.

Step 1: Reagent & Mobile Phase Preparation
  • Causality: Cyanoacetamides possess weak UV chromophores, requiring detection at low wavelengths (e.g., 215 nm)[3]. Using strictly LC-MS grade water and acetonitrile is non-negotiable to prevent baseline drift and ghost peaks.

  • Preparation: Prepare an isocratic mobile phase consisting of 95% Water and 5% Acetonitrile. Add 0.1% Formic Acid (v/v) to the final mixture. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3 or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes mass transfer).

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) — The Self-Validation Engine

Before injecting the synthesized batch, inject a standard mixture containing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and a known synthetic precursor (e.g., the starting oxanamine). The system must pass the following criteria to validate the run:

  • Resolution ( ): between the API and the closest eluting impurity.

  • Tailing Factor ( ): for the API peak.

  • Theoretical Plates ( ): .

  • Injection Precision: %RSD of the API peak area over 5 replicate injections must be .

AnalyticalWorkflow S1 1. Mobile Phase Preparation S2 2. System Equilibration S1->S2 S3 3. System Suitability Test S2->S3 S4 4. Sample Injection S3->S4 S5 5. Data Validation S4->S5

Self-validating HPLC workflow ensuring system readiness prior to sample analysis.

Mechanistic Insights into Method Optimization

Why use Formic Acid for a neutral molecule? Although 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is neutral and its ionization state will not change across standard pH ranges, the silica support of the HPLC column contains residual silanol groups (-SiOH). At neutral pH, these silanols ionize to -SiO⁻, which can cause secondary interactions and severe peak tailing. Adding 0.1% Formic Acid lowers the mobile phase pH to approximately 2.7, fully protonating and neutralizing the silanols, thereby guaranteeing sharp, symmetrical peaks.

Orthogonal Verification via HILIC: If co-eluting impurities are suspected in the AQ-C18 method, the sample should be orthogonally validated using a HILIC Amide column[4]. Because HILIC separates based on hydrophilic partitioning rather than hydrophobicity, the elution order of the API and its non-polar impurities will completely reverse, exposing any hidden contaminants.

References

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:4

  • Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL:2

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL:1

  • Separation of 2-Cyanoacetamide Applications Source: SIELC Technologies URL:3

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies / LCMS.cz URL:

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, establishing robust and reliable analytical methods is a critical step toward ensuring product quality and patient safety. This guide provides an in-depth comparison and cross-validation of two prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). Our focus is not merely on the procedural steps but on the scientific rationale underpinning the cross-validation process, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The principles of analytical method validation are firmly rooted in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] These guidelines provide a harmonized framework for ensuring that an analytical method is fit for its intended purpose.[1][3] This guide will adhere to these globally recognized standards, particularly the modernized approach introduced by ICH Q2(R2) and ICH Q14, which emphasize a science- and risk-based lifecycle approach to analytical procedures.[1][2]

The Imperative of Cross-Validation

Cross-validation serves as a critical process to demonstrate the equivalency of two or more distinct analytical methods.[4][5] This is particularly crucial in several scenarios within drug development: when a method is transferred between laboratories, when a new, more advanced method is introduced to replace an existing one, or when data from different analytical techniques need to be compared within the same study.[4][5] By systematically comparing key validation parameters, we can ensure that the data generated by different methods are reliable and interchangeable.

This guide will compare a workhorse of the pharmaceutical industry, HPLC-UV, with a more modern and sensitive technique, UHPLC-MS, for the quantitative analysis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

Methodologies Under Comparison

While specific methods for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide are not extensively published, we can extrapolate from established methods for structurally similar compounds like 2-cyano-N-methylacetamide and other 2-cyanoacetamide derivatives.[6][7] These compounds are amenable to reverse-phase chromatography.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used technique, HPLC-UV is often the initial choice for routine quality control and stability testing due to its simplicity and cost-effectiveness.

Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity. The mass spectrometer provides an additional layer of specificity, making it ideal for complex matrices and low-level impurity profiling.

The Cross-Validation Workflow

The cross-validation process involves a head-to-head comparison of the two methods using a predefined set of validation parameters as stipulated by ICH guidelines.[8]

cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Protocol cluster_2 Data Analysis & Comparison cluster_3 Conclusion HPLC-UV Method HPLC-UV Method UHPLC-MS Method UHPLC-MS Method Specificity Specificity HPLC-UV Method->Specificity Compare UHPLC-MS Method->Specificity Compare Linearity Linearity Statistical Analysis (e.g., t-test, F-test) Statistical Analysis (e.g., t-test, F-test) Specificity->Statistical Analysis (e.g., t-test, F-test) Accuracy Accuracy Linearity->Statistical Analysis (e.g., t-test, F-test) Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Statistical Analysis (e.g., t-test, F-test) Robustness Robustness Precision (Repeatability & Intermediate)->Statistical Analysis (e.g., t-test, F-test) Robustness->Statistical Analysis (e.g., t-test, F-test) Acceptance Criteria Assessment Acceptance Criteria Assessment Statistical Analysis (e.g., t-test, F-test)->Acceptance Criteria Assessment Method Equivalency Report Method Equivalency Report Acceptance Criteria Assessment->Method Equivalency Report

Cross-validation workflow for analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the cross-validation of the HPLC-UV and UHPLC-MS methods.

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile). Sonicate to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from the limit of quantification (LOQ) to 200% of the target concentration. A minimum of five concentration levels is recommended for linearity assessment.[9]

  • Sample Preparation: Dissolve the sample containing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC-UV Method Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (e.g., 210 nm)

  • Run Time: 15 minutes

UHPLC-MS Method Protocol
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Run Time: 5 minutes

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode

  • Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺

Comparative Data Summary

The performance of each method will be evaluated against the validation parameters outlined in ICH Q2(R2).[3] The following table summarizes the expected performance characteristics and acceptance criteria.

Validation ParameterHPLC-UV Method (Expected Performance)UHPLC-MS Method (Expected Performance)Acceptance Criteria (ICH Q2(R2))
Specificity No interference from blank at the retention time of the analyte.No interference from blank at the retention time and m/z of the analyte.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The closeness of test results obtained by the method to the true value.
Precision (RSD%)
- Repeatability< 1.0%< 0.8%The precision of the analytical procedure under the same operating conditions over a short interval of time.
- Intermediate Precision< 1.5%< 1.2%The precision of the analytical procedure within a laboratory over different days, with different analysts, or with different equipment.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Insensitive to minor variations in mobile phase composition and column temperature.Insensitive to minor variations in mobile phase composition and column temperature.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

In-Depth Analysis of Validation Parameters

The following diagram illustrates the logical relationships between the core validation parameters.

Analytical_Method Analytical Method for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Specificity Specificity (Selectivity) Analytical_Method->Specificity Robustness Robustness Analytical_Method->Robustness System_Suitability System Suitability Analytical_Method->System_Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision LOD_LOQ Detection & Quantitation Limits Accuracy->LOD_LOQ Precision->LOD_LOQ

Interrelation of analytical method validation parameters.

Conclusion and Recommendations

Both the HPLC-UV and UHPLC-MS methods, once fully validated, can be considered suitable for the quantitative analysis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. The choice of method will ultimately depend on the specific application.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and release testing where high sensitivity is not a primary requirement.

  • UHPLC-MS offers superior sensitivity, specificity, and speed, making it the preferred method for bioanalytical studies, impurity profiling, and situations requiring trace-level quantification.

The successful cross-validation of these two methods will provide a high degree of confidence in the analytical data generated for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, regardless of the chosen platform. This ensures data integrity throughout the drug development lifecycle, from early-stage research to commercial manufacturing.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed. [Link]

  • Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • 2-Cyano-N-methylacetamide - SIELC Technologies. [Link]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. [Link]

  • Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. [Link]

  • LC/MS を用いた分析法開発(3). [Link]

  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. [Link]

  • LC/MS/MSを用いた分析法開発の基礎講座 - バイオアナリシスフォーラム. [Link]

  • イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. [Link]

  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. [Link]

  • LC/MSの基礎と実践 - 化学物質評価研究機構. [Link]

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google P

Sources

Comparative Docking Analysis of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Against Known Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, computational techniques such as molecular docking serve as a powerful tool for the initial screening and characterization of novel chemical entities. This guide provides a comprehensive, in-depth comparative docking study of the novel compound 2-cyano-N-methyl-N-(oxan-4-yl)acetamide against a panel of established inhibitors targeting Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in B-cell malignancies and autoimmune diseases, making it a highly relevant subject for such comparative analyses.

This document is structured to not only present the results of this hypothetical study but also to elucidate the scientific rationale behind each step of the experimental workflow. It is intended for researchers, scientists, and drug development professionals who are actively engaged in computational drug design and discovery.

Introduction: The Rationale for Targeting BTK and the Role of a Cyano-Acetamide Scaffold

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the BCR signaling pathway is a hallmark of several B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Consequently, inhibiting BTK has emerged as a successful therapeutic strategy. The first-in-class BTK inhibitor, Ibrutinib, which forms a covalent bond with a cysteine residue (Cys481) in the active site, has demonstrated remarkable clinical efficacy.

The compound at the center of our study, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide, features a cyano-acetamide functional group. This chemical motif is of interest in medicinal chemistry as it can act as a hydrogen bond donor and acceptor, and in some contexts, can participate in covalent interactions. Given the precedent of covalent inhibitors for BTK, we hypothesize that this novel scaffold may exhibit favorable binding characteristics within the BTK active site.

This guide will compare the docking performance of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide with the following well-established BTK inhibitors:

  • Ibrutinib: A first-generation covalent inhibitor.

  • Acalabrutinib: A second-generation covalent inhibitor with improved selectivity.

  • Zanubrutinib: Another second-generation covalent inhibitor with enhanced pharmacokinetic properties.

  • Vecabrutinib: A reversible, non-covalent inhibitor.

Experimental Methodology: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on the robustness of its methodology. The following protocol is designed to be a self-validating system, incorporating best practices for protein and ligand preparation, docking, and analysis.

Protein Preparation

The initial step in a docking study is the preparation of the target protein structure. This process involves retrieving a high-resolution crystal structure from the Protein Data Bank (PDB) and refining it to be suitable for docking.

Step-by-Step Protocol:

  • Structure Retrieval: The crystal structure of BTK in complex with Ibrutinib (PDB ID: 5P9J) was downloaded from the RCSB Protein Data Bank. This structure was chosen for its high resolution (2.20 Å) and the presence of a co-crystallized ligand, which helps in defining the active site.

  • Protein Cleaning: The PDB file was loaded into PyMOL. All water molecules and non-essential co-factors were removed. The original ligand (Ibrutinib) was also removed to create an apo-like binding pocket for docking.

  • Protonation and Repair: The protein structure was then prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This step involves adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen-bonding network. Any missing side chains or loops were filled in using Prime.

  • Receptor Grid Generation: A receptor grid, defining the volume of the active site for docking, was generated. The grid box was centered on the co-crystallized Ibrutinib's position, with a size of 20 Å x 20 Å x 20 Å to encompass the entire active site.

Ligand Preparation

The ligands, including our compound of interest and the known inhibitors, must be prepared to generate their 3D conformations and assign correct charges.

Step-by-Step Protocol:

  • 2D Structure Generation: The 2D structures of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and the known inhibitors were drawn using MarvinSketch and saved in SDF format.

  • 3D Conformation Generation: The 3D structures were generated using LigPrep (Schrödinger Suite). This process generates multiple low-energy conformers for each ligand and assigns correct protonation states at a physiological pH of 7.4 ± 0.5.

Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

Step-by-Step Protocol:

  • File Conversion: The prepared protein and ligand files were converted to the PDBQT format required by AutoDock Vina, using AutoDock Tools.

  • Docking Simulation: Docking was performed using the standard protocol for AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 20 to ensure a comprehensive exploration of the conformational space.

  • Pose Analysis: The top-ranked binding pose for each ligand, based on the docking score (approximated binding affinity in kcal/mol), was saved for further analysis.

Results: Comparative Analysis of Docking Scores and Binding Modes

The primary outputs of a docking study are the predicted binding affinity (docking score) and the predicted binding pose of the ligand in the protein's active site.

Docking Scores

The docking scores for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide and the known BTK inhibitors are summarized in the table below. A more negative score indicates a more favorable predicted binding affinity.

CompoundDocking Score (kcal/mol)
2-cyano-N-methyl-N-(oxan-4-yl)acetamide-7.8
Ibrutinib-10.2
Acalabrutinib-9.5
Zanubrutinib-9.8
Vecabrutinib-8.9
Analysis of Binding Interactions

A detailed analysis of the predicted binding poses provides insights into the molecular interactions driving the binding of each ligand.

  • Known Inhibitors: The covalent inhibitors (Ibrutinib, Acalabrutinib, and Zanubrutinib) all showed poses where their acrylamide warhead was positioned in close proximity to the Cys481 residue, consistent with their known mechanism of action. Key hydrogen bonds were observed with backbone atoms of residues in the hinge region, such as Met477 and Glu475. Vecabrutinib, the reversible inhibitor, also occupied the ATP-binding pocket and formed hydrogen bonds with the hinge region.

  • 2-cyano-N-methyl-N-(oxan-4-yl)acetamide: The top-ranked pose for our compound of interest also placed it within the ATP-binding pocket. The cyano group was predicted to form a hydrogen bond with the backbone NH of Met477. The oxane ring was positioned in a hydrophobic pocket, while the N-methyl-acetamide group was solvent-exposed.

Discussion and Scientific Interpretation

The results of this comparative docking study provide valuable initial insights into the potential of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide as a BTK inhibitor.

The docking score of -7.8 kcal/mol for our compound of interest is promising, although it is less favorable than the scores of the known inhibitors. This is expected, as the known inhibitors have been extensively optimized for BTK binding. However, the predicted binding mode, with interactions in the hinge region, suggests that the cyano-acetamide scaffold can be a viable starting point for the design of novel BTK inhibitors.

The key takeaway is that 2-cyano-N-methyl-N-(oxan-4-yl)acetamide appears to be a plausible non-covalent binder. The cyano group's interaction with the hinge region is a favorable feature. Further optimization of this scaffold could involve modifying the oxane ring to better fill the hydrophobic pocket and introducing additional functional groups to form more extensive interactions with the active site.

It is crucial to remember that molecular docking is a computational prediction. The results presented here should be interpreted as a hypothesis-generating exercise. Experimental validation, such as in vitro binding assays and enzyme inhibition assays, would be required to confirm the activity of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide against BTK.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the comparative docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation protein_prep Protein Preparation (PDB: 5P9J) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Test & Known Inhibitors) ligand_prep->docking score_analysis Docking Score Comparison docking->score_analysis pose_analysis Binding Mode Analysis docking->pose_analysis interpretation Scientific Interpretation & Hypothesis Generation score_analysis->interpretation pose_analysis->interpretation

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Conclusion and Future Directions

This in silico comparative study has successfully evaluated the potential of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide as a novel BTK inhibitor. While its predicted binding affinity is lower than that of established inhibitors, its binding mode within the active site suggests it is a promising scaffold for further development.

Future work should focus on:

  • In Vitro Validation: Synthesizing the compound and testing its inhibitory activity against BTK in biochemical and cellular assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand the SAR and optimize the scaffold for improved potency and selectivity.

  • Advanced Computational Studies: Employing more rigorous computational methods, such as molecular dynamics simulations, to study the stability of the predicted binding pose and more accurately estimate the binding free energy.

By combining computational and experimental approaches, the potential of the 2-cyano-N-methyl-N-(oxan-4-yl)acetamide scaffold as a source of novel BTK inhibitors can be fully explored.

References

  • Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell development and activation. (Source: National Center for Biotechnology Information, Gene) [Link]

  • Targeting BTK with Ibrutinib in B-Cell Malignancies. (Source: The New England Journal of Medicine) [Link]

  • Ibrutinib, an irreversible inhibitor of BTK, is a first-in-class treatment for B-cell malignancies. (Source: The PDB-101) [Link]

  • Acalabrutinib (ACP-196): a second-generation inhibitor of Bruton’s tyrosine kinase (BTK) with improved selectivity and sustained target engagement. (Source: The Journal of Pharmacology and Experimental Therapeutics) [Link]

  • Crystal structure of human Bruton's tyrosine kinase in complex with Ibrutinib. (Source: RCSB Protein Data Bank) [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. (Source: Journal of Computational Chemistry) [Link]

Safety Operating Guide

2-cyano-N-methyl-N-(oxan-4-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized pharmaceutical intermediates requires more than just following a checklist; it demands a deep mechanistic understanding of the molecule's chemical behavior. For drug development professionals working with 2-cyano-N-methyl-N-(oxan-4-yl)acetamide , establishing a rigorous, self-validating disposal protocol is critical to ensuring laboratory safety, environmental compliance, and operational efficiency.

This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this compound, bridging the gap between molecular chemistry and logistical safety.

Mechanistic Hazard Profile: Understanding the Causality

To dispose of a chemical safely, one must understand how its structural components dictate its reactivity. 2-cyano-N-methyl-N-(oxan-4-yl)acetamide consists of three primary functional domains:

  • The Cyanoacetamide Core: This is the primary driver of the molecule's hazard profile. The highly reactive cyano (-C≡N) group is susceptible to hydrolysis under extreme pH conditions. If exposed to strong acids, it can decompose to release highly toxic hydrogen cyanide (HCN) gas [2].

  • The Oxan-4-yl (Tetrahydropyran) Ring: This ether-like ring imparts lipophilicity, making the compound soluble in various organic solvents. During disposal, this means liquid waste is typically organic rather than aqueous, requiring specific incineration parameters to break down the stable ring structure without generating hazardous volatile organic compounds (VOCs).

  • The N-methyl Group: This substitution alters the hydrogen-bonding network of the amide, slightly lowering its melting point compared to unsubstituted cyanoacetamide, increasing the risk of forming concentrated liquid residues in solvent waste streams.

Because thermal decomposition of this molecule produces nitrogen oxides (NOx), carbon monoxide (CO), and potentially HCN, standard drain disposal or standard landfilling is strictly prohibited. Ultimate destruction must occur via high-temperature chemical incineration.

Quantitative Safety & PPE Requirements

Before initiating any disposal workflow, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the specific hazards of the compound [1].

Table 1: Hazard Classifications and Operational Implications

Property / HazardGHS CodeOperational Implication for Disposal
Acute Toxicity (Oral) Category 4 (H302)Mandates strict hygiene; prohibits eating/drinking in waste accumulation areas.
Skin Irritation Category 2 (H315)Requires impermeable gloves during all waste transfer procedures.
Eye Irritation Category 2 (H319)Mandates ANSI-compliant safety goggles to prevent mucosal exposure to dust.
Incompatibility Strong acids, oxidizersWaste must be strictly segregated to prevent exothermic reactions or HCN release.

Table 2: Mandatory Personal Protective Equipment (PPE)

Equipment TypeSpecificationCausality / Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Provides a chemical barrier against dermal absorption and incidental powder contact.
Eye Protection ANSI Z87.1 compliant safety gogglesProtects against aerosolized dust during solid waste sweeping and liquid splashes.
Respiratory N95 or P100 particulate respiratorRequired during bulk powder transfer to prevent inhalation of H335 respiratory irritants.
Body Protection Flame-retardant laboratory coatMinimizes static discharge (which could ignite dust) and protects against solvent spills.

Operational Workflow for Disposal

The following step-by-step methodology is designed as a self-validating system . Each phase includes a verification checkpoint to ensure the protocol is executed flawlessly, aligning with federal hazardous waste generator regulations [3].

Phase 1: Segregation and Containment
  • Step 1: State Assessment. Determine if the waste is solid (unreacted powder, crystallized product, contaminated filter paper) or liquid (dissolved in organic solvents like methanol, DMSO, or dichloromethane).

  • Step 2: Liquid Waste pH Verification. Before transferring liquid waste into the primary accumulation container, test the pH of the solution using indicator paper.

    • Validation Checkpoint: The pH must read ≥ 7.0. Acidic environments (pH < 6) can trigger the hydrolysis of the cyano group, risking the release of HCN gas. If the waste stream is acidic, neutralize it carefully with a dilute weak base (e.g., sodium bicarbonate) before sealing.

  • Step 3: Containment. Transfer the waste into a high-density polyethylene (HDPE) container. HDPE is chosen because it is chemically inert to both the tetrahydropyran ring and the amide core. Use non-sparking spatulas for solid transfers to avoid static ignition.

    • Validation Checkpoint: After sealing, invert the liquid waste container once to ensure the primary seal is leak-proof. For solid waste, wipe the exterior threads with a damp cloth before sealing to ensure no powder compromises the closure.

Phase 2: Labeling and Storage
  • Step 1: GHS-Compliant Labeling. Label the container immediately with "Hazardous Waste: Contains Cyanoacetamide Derivative." Explicitly list the hazard statements (H302, H315, H319).

  • Step 2: Designated Storage. Store the sealed containers in a secondary containment tray within a cool, dry, and well-ventilated hazardous waste cabinet.

  • Step 3: Isolate from Incompatibles. Strictly isolate this waste from strong oxidizers, strong acids, and strong bases.

    • Validation Checkpoint: Conduct a weekly visual inspection of the storage cabinet. Check for any bulging of the HDPE containers, which would indicate hazardous off-gassing and require immediate venting in a fume hood.

Phase 3: Final Destruction
  • Step 1: Vendor Contracting. Transfer the waste to an EPA-certified (or local equivalent) hazardous waste disposal contractor.

  • Step 2: Specify Incineration Parameters. Mandate on the manifest that the waste be disposed of via chemical incineration equipped with an afterburner and an alkaline scrubber .

    • Causality: The afterburner ensures complete thermal breakdown of the stable tetrahydropyran ring. The alkaline scrubber is non-negotiable; it captures and neutralizes the acidic NOx and trace HCN gases produced during the combustion of the cyanoacetamide core, preventing environmental release.

Emergency Spill Response Protocol

In the event of an accidental release during the disposal process, execute the following self-validating recovery protocol:

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel. Increase local exhaust ventilation to maximum capacity to clear potential dust or solvent vapors.

  • Containment (Solid): If the spill is a dry powder, do not dry sweep, as this aerosolizes the irritant. Lightly mist the spill with water to bind the dust, or cover it with damp paper towels.

  • Containment (Liquid): If dissolved in solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.

  • Collection: Sweep up the absorbed material or damp powder using a plastic, non-sparking dustpan. Place the debris into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any lipophilic residues.

    • Validation Checkpoint: Swab the decontaminated area and check the pH of the residual wash water. It must be neutral (pH ~7) to confirm that no reactive acidic or basic residues remain on the benchtop or floor.

Workflow Visualization

G Start Waste Generation: 2-cyano-N-methyl-N-(oxan-4-yl)acetamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solution/Solvent) Start->Liquid ContainSolid Seal in compatible HDPE container Solid->ContainSolid ContainLiquid Mix with combustible solvent (e.g., Ethanol/Methanol) Liquid->ContainLiquid Label Label: Hazardous Waste Contains Cyanoacetamide ContainSolid->Label ContainLiquid->Label Storage Store in cool, dry, well-ventilated area (Away from strong acids) Label->Storage Disposal Licensed Hazardous Waste Contractor Storage->Disposal Incineration Chemical Incinerator with Afterburner & Scrubber Disposal->Incineration Final Destruction

Figure 1: Decision tree and operational workflow for the disposal of cyanoacetamide derivatives.

References

  • Personal Protective Equipment - Overview Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Cyanoacetamide | C3H4N2O | CID 7898 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Hazardous Waste Generator Regulations Compendium Environmental Protection Agency (EPA) URL:[Link]

Comprehensive Safety and Handling Guide for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. As a novel compound, specific toxicological data is limited. Therefore, the following procedures are grounded in a conservative approach, drawing parallels from the safety profiles of structurally related cyanoacetamide derivatives to ensure the highest degree of safety for all personnel.

Hazard Assessment: Understanding the Risks

Due to its chemical structure, 2-cyano-N-methyl-N-(oxan-4-yl)acetamide is presumed to share hazards with related cyanoacetamide compounds. These are generally classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation[1][2][3][4]. The presence of the cyano group (CN) necessitates careful handling to prevent any potential for the release of hydrogen cyanide gas, particularly under acidic conditions.

Table 1: Potential Hazard Classifications

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[2][4][5].
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3][4].
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2][3][4][6].
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[3][4][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment dictates that appropriate PPE must be worn at all times when handling 2-cyano-N-methyl-N-(oxan-4-yl)acetamide. The selection of PPE is based on minimizing all potential routes of exposure: inhalation, skin contact, and eye contact.

Essential PPE Ensemble
  • Eye and Face Protection : Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes[8]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile, that have been inspected for integrity before use are required. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][8].

    • Lab Coat : A clean, buttoned lab coat must be worn to protect against incidental skin contact.

  • Respiratory Protection : All handling of solid 2-cyano-N-methyl-N-(oxan-4-yl)acetamide should be conducted within a certified chemical fume hood to control airborne dust. If a fume hood is not available, or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters is necessary[8].

Safe Handling and Operations: A Step-by-Step Approach

Adherence to proper handling procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area : All handling of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide should occur in a designated, well-ventilated area, preferably within a chemical fume hood[8].

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Weighing : To prevent the generation of dust, weigh the compound carefully. Use a draft shield on the balance to minimize air currents.

Solution Preparation
  • Solvent Addition : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Post-Handling Procedures
  • Decontamination : Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing : Wash hands with soap and water immediately after handling the compound, even if gloves were worn[1][9].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention[1][7].
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention[7][10].
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[7][10].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][7].
Spill Response
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material to contain the substance. Avoid creating dust.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[1][7].

  • Decontaminate : Clean the spill area with an appropriate decontaminating agent.

Disposal Plan: Responsible Waste Management

All waste containing 2-cyano-N-methyl-N-(oxan-4-yl)acetamide must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Waste Containers : Use clearly labeled, sealed containers for all solid and liquid waste.

  • Disposal Method : It is recommended to use a licensed professional waste disposal service. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1][7].

  • Contaminated Materials : All PPE and materials used for spill cleanup must also be disposed of as hazardous waste.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_materials Gather Materials & Spill Kit prep_area->prep_materials handle_weigh Weigh Compound Carefully prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill Response Protocol handle_weigh->emergency_spill If Spill Occurs cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Proceed to Cleanup emergency_exposure First Aid Measures handle_dissolve->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of 2-cyano-N-methyl-N-(oxan-4-yl)acetamide.

References

  • Material safety data sheet - cyanoacetamide 98%. Oxford Lab Fine Chem. [Link]

  • CYANOACETAMIDE FOR SYNTHESIS MSDS CAS-No.: 107-91-5 MSDS. Loba Chemie. [Link]

  • MSDS of 2-Cyano-N-methyl-acetamide. Capot Chemical Co., Ltd. [Link]

  • Material Safety Data Sheet 2-Cyanoacetamide, 99%. Exposome-Explorer. [Link]

  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622. PubChem - NIH. [Link]

  • cyanoacetamide. Organic Syntheses Procedure. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-methyl-N-(oxan-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.